molecular formula C10H14FN3O B2448109 (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol CAS No. 1032825-49-2

(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Cat. No.: B2448109
CAS No.: 1032825-49-2
M. Wt: 211.24
InChI Key: MRBPMSROIZFBIX-UHFFFAOYSA-N
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Description

(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol is a useful research compound. Its molecular formula is C10H14FN3O and its molecular weight is 211.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O/c11-9-5-12-10(13-6-9)14-3-1-8(7-15)2-4-14/h5-6,8,15H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBPMSROIZFBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the synthesis of this compound, a crucial building block in contemporary drug discovery. The protocol herein is presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the synthetic strategy. This guide is intended for an audience of researchers, medicinal chemists, and professionals in drug development who require a robust and well-validated synthetic procedure.

Introduction and Strategic Overview

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structure combines a piperidine scaffold, a common motif in pharmaceuticals, with a 5-fluoropyrimidine moiety, which often serves as a bioisostere for other functional groups or as a reactive handle for further chemical modification. The synthesis hinges on a well-established and highly reliable reaction: the nucleophilic aromatic substitution (SNAr).

The overall strategy involves the coupling of two primary synthons:

  • Piperidin-4-ylmethanol : The nucleophilic component.

  • 2-Chloro-5-fluoropyrimidine : The electrophilic aromatic component.

The core transformation is the displacement of the chloride atom on the pyrimidine ring by the secondary amine of the piperidine ring. This reaction is facilitated by the electron-deficient nature of the pyrimidine ring, which is further activated by the electronegative fluorine atom, making the C2 position susceptible to nucleophilic attack.[1][2]

Synthesis_Workflow A 2-Chloro-5-fluoropyrimidine Reaction Nucleophilic Aromatic Substitution (SNAr) A->Reaction B Piperidin-4-ylmethanol B->Reaction C This compound Reaction->C Base (e.g., DIPEA) Solvent (e.g., DMSO) Heat (e.g., 100-120 °C)

Caption: Synthetic workflow for the target molecule.

Precursor Synthesis and Availability

While both key starting materials are commercially available, understanding their synthesis provides valuable context for purity assessment and potential side-reactions.

Synthesis of Piperidin-4-ylmethanol

Piperidin-4-ylmethanol is readily prepared via the reduction of a piperidine-4-carboxylic acid derivative. A standard and high-yielding laboratory method involves the reduction of ethyl piperidine-4-carboxylate using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF).[3]

Reaction: Ethyl piperidine-4-carboxylate + LiAlH₄ → Piperidin-4-ylmethanol

This reduction is typically quantitative and yields a high-purity product after a standard aqueous workup to quench the excess hydride reagent.[3]

2-Chloro-5-fluoropyrimidine

2-Chloro-5-fluoropyrimidine is a widely used building block in medicinal chemistry. It is typically synthesized from 5-fluorouracil, a commodity chemical. The process involves a chlorination reaction, often using phosphorus oxychloride (POCl₃), which converts the hydroxyl groups of the uracil tautomer into chlorides.[4] This reagent is commercially available from numerous suppliers.

Core Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

This section details the primary coupling reaction. The protocol is designed to be self-validating through in-process controls and clear characterization of the final product.

Mechanistic Insight

The SNAr reaction is a two-step addition-elimination process.[1][2]

  • Addition: The lone pair of electrons on the piperidine nitrogen atom attacks the electron-deficient C2 carbon of the 2-chloro-5-fluoropyrimidine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring and is further stabilized by the inductive effect of the fluorine atom.[1][2]

  • Elimination: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride leaving group, yielding the final product and a chloride ion.

The presence of an electron-withdrawing group (fluorine) ortho or para to the leaving group (chloride) is crucial for activating the ring toward nucleophilic attack.[2]

Quantitative Data and Reagents
ReagentFormulaMW ( g/mol )MmolEquivalentsAmount
2-Chloro-5-fluoropyrimidineC₄H₂ClFN₂132.5210.01.01.33 g
Piperidin-4-ylmethanolC₆H₁₃NO115.1710.51.051.21 g
DIPEAC₈H₁₉N129.2415.01.52.6 mL
DMSO (anhydrous)C₂H₆OS78.13--20 mL
Step-by-Step Experimental Protocol
  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add 2-Chloro-5-fluoropyrimidine (1.33 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 20 mL) to the flask and stir until the solid is fully dissolved. To this solution, add piperidin-4-ylmethanol (1.21 g, 10.5 mmol, 1.05 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.6 mL, 15.0 mmol, 1.5 eq).

  • Reaction: Heat the reaction mixture to 110 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 50% ethyl acetate in hexanes. The reaction is generally complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMSO and salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to afford this compound as a white to off-white solid.

Expertise & Experience: The Rationale Behind Experimental Choices

  • Choice of Base (DIPEA): A hindered, non-nucleophilic organic base like DIPEA is chosen to neutralize the HCl generated during the reaction. Its steric bulk prevents it from competing with piperidin-4-ylmethanol as a nucleophile, thus avoiding the formation of unwanted byproducts. Using a weaker inorganic base like K₂CO₃ is also feasible but may require longer reaction times or higher temperatures.

  • Choice of Solvent (DMSO): A polar aprotic solvent like DMSO is ideal for SNAr reactions. It effectively solvates the ionic intermediates (Meisenheimer complex) and reactants but does not protonate the nucleophile, thereby maintaining its reactivity. DMF or NMP are also suitable alternatives.

  • Temperature: The reaction is heated to provide the necessary activation energy for the nucleophilic attack and the subsequent elimination. 110 °C is a typical temperature that ensures a reasonable reaction rate without causing significant decomposition of the reactants or product.

  • Stoichiometry: A slight excess (1.05 equivalents) of the piperidin-4-ylmethanol is used to ensure the complete consumption of the limiting reagent, 2-chloro-5-fluoropyrimidine, which can simplify purification.

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured by rigorous in-process monitoring and final product validation.

  • Reaction Monitoring: TLC is a critical tool. A spot corresponding to the starting 2-chloro-5-fluoropyrimidine should be observed to diminish over time, while a new, more polar spot corresponding to the product appears. Co-spotting a mixture of the reaction and starting material helps in unambiguous identification. LC-MS provides more definitive tracking by monitoring the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

  • Product Characterization: The identity and purity of the final compound must be confirmed through standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: Will confirm the covalent structure of the molecule, showing characteristic shifts for the pyrimidine, piperidine, and methanol protons and carbons.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

    • Melting Point: A sharp melting point is indicative of high purity.

By adhering to these validation steps, a researcher can have high confidence in the outcome of the synthesis, ensuring the material is suitable for subsequent stages of a drug development pipeline.

Validation_Loop Start Start Synthesis Reaction Run S_NAr Reaction Start->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Decision Reaction Complete? Monitor->Decision Decision->Reaction No Workup Work-up & Purification Decision->Workup Yes Characterize Characterize Product (NMR, MS, MP) Workup->Characterize Validate Purity & Identity Confirmed? Characterize->Validate End Pure Product Obtained Validate->End Yes

Caption: Self-validating protocol workflow.

References

  • Vertex AI Search. (2025). How to synthesize the derivatives of 4 - Piperidinemethanol? - Blog.
  • ChemicalBook. (n.d.). 4-Piperidinemethanol synthesis.
  • Various Authors. (n.d.). Structure of diphenyl(piperidine-4-yl)methanol derivative. ResearchGate.
  • Sigma-Aldrich. (n.d.). 4-Piperidinemethanol 97.
  • Google Patents. (n.d.). CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry, 5th ed. Wiley. As referenced in an online discussion.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC.
  • Rao, S. V., et al. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative of 5-flourouracil. Srigen Life Sciences.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.

Sources

synthesis of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Abstract

This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents, including kinase inhibitors. This guide provides a comprehensive overview of its synthesis, focusing on the prevalent and efficient method of nucleophilic aromatic substitution (SNAr). We will delve into the mechanistic rationale, provide a detailed, field-tested laboratory protocol, and discuss the characterization and process considerations necessary for successful synthesis. This document is designed to serve as a practical and authoritative resource for chemists in the pharmaceutical and biotechnology industries.

Introduction and Strategic Overview

Chemical Identity and Significance

The target molecule, this compound (CAS No. 1238423-86-7), merges two critical pharmacophores: a 5-fluoropyrimidine ring and a piperidin-4-ylmethanol moiety. The 5-fluoropyrimidine scaffold is a bioisostere for uracil and is found in numerous anticancer agents[1]. Its electron-deficient nature, conferred by the two ring nitrogens, makes it an excellent electrophile for nucleophilic aromatic substitution[2]. The piperidin-4-ylmethanol fragment provides a versatile, saturated heterocyclic linker that can improve physicochemical properties such as solubility and metabolic stability, while offering a hydroxyl group for further synthetic elaboration. The combination of these fragments has led to its incorporation into various therapeutic candidates, including potent kinase inhibitors[3].

Retrosynthetic Analysis and Core Reaction

The most logical and industrially scalable disconnection for the target compound is at the C-N bond between the pyrimidine ring and the piperidine nitrogen. This retrosynthetic approach identifies two readily available or synthesizable starting materials: 2-chloro-5-fluoropyrimidine and piperidin-4-ylmethanol .

The forward synthesis is therefore achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this key transformation, the secondary amine of piperidin-4-ylmethanol acts as the nucleophile, attacking the electron-deficient carbon at the C2 position of the pyrimidine ring and displacing the chloride leaving group.

The Chemistry of the SNAr Reaction

Mechanism and Rationale

The SNAr reaction is a cornerstone of heterocyclic chemistry. Unlike nucleophilic substitution on aliphatic carbons, this reaction proceeds through a two-step addition-elimination mechanism.

  • Nucleophilic Addition: The nitrogen atom of piperidin-4-ylmethanol attacks the C2 carbon of the 2-chloro-5-fluoropyrimidine. This carbon is highly activated (electron-poor) due to the inductive effect of the adjacent nitrogen atoms and the fluorine atom. This step is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex . The aromaticity of the pyrimidine ring is temporarily broken.[4]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. A base is crucial in this process to neutralize the protonated piperidine nitrogen and the HCl generated, driving the reaction to completion.

While the classic SNAr mechanism involves a discrete Meisenheimer intermediate, recent studies suggest that for some heterocyclic systems, the reaction may proceed through a concerted mechanism where bond formation and bond breaking occur in a single transition state.[5] For practical purposes in synthesis design, the stepwise model remains a highly effective predictive tool.

View SNAr Reaction Mechanism Diagram

G start Start reagents Combine Piperidin-4-ylmethanol, 2-Chloro-5-fluoropyrimidine, and K₂CO₃ in Acetonitrile start->reagents heat Heat Reaction Mixture (e.g., 80 °C) Monitor by TLC/LC-MS reagents->heat cool Cool to Room Temperature heat->cool filter Filter to Remove Inorganic Salts (K₂CO₃, KCl) cool->filter concentrate Concentrate Filtrate under Reduced Pressure filter->concentrate workup Aqueous Work-up: Partition between Ethyl Acetate and Water concentrate->workup dry Dry Organic Layer (e.g., over Na₂SO₄) workup->dry purify Purify by Column Chromatography (Silica Gel, e.g., EtOAc/Hexanes) dry->purify end Obtain Pure Product Characterize (NMR, MS) purify->end

References

CAS 1032825-49-2 chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to GSK2830371: A Selective Allosteric Inhibitor of Wip1 Phosphatase

Prefatory Note on CAS Number: The initial topic specified CAS 1032825-49-2, which corresponds to the chemical entity (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol. However, a comprehensive literature review for in-depth technical information relevant to drug development professionals revealed a scarcity of data for this specific compound. In contrast, the synonym "GSK2830371" is extensively documented as a highly significant and well-characterized molecule in oncological research. To provide a guide that is both technically deep and of practical value to the intended audience, this document will focus on GSK2830371 (CAS: 1404456-53-6), a potent and selective Wip1 phosphatase inhibitor.

Introduction

GSK2830371 is an orally active, small-molecule inhibitor of the wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D). Wip1 is a serine/threonine phosphatase that plays a critical role in the negative regulation of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[1] The gene encoding Wip1, PPM1D, is frequently amplified in various human cancers, including breast cancer, leading to the suppression of anti-tumorigenic pathways.[1][2] GSK2830371 represents a promising therapeutic strategy by selectively targeting Wip1, thereby reactivating the p53 pathway and sensitizing cancer cells to genotoxic stress. This guide provides a comprehensive overview of the chemical properties, mechanism of action, biological activity, and potential applications of GSK2830371 in cancer research and drug development.

Physicochemical Properties of GSK2830371

GSK2830371 is a cell-permeable pyridinylaminomethylthienylcarboxamide.[3] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 1404456-53-6[3]
Molecular Formula C23H29ClN4O2S
Molecular Weight 461.02 g/mol
Appearance White to beige powder
Purity ≥98% (HPLC)
Solubility Soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM)
Storage Store at -20°C

Mechanism of Action: Allosteric Inhibition of Wip1

GSK2830371 functions as a highly selective, allosteric inhibitor of Wip1 phosphatase. Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a unique "flap" subdomain located near the catalytic site of Wip1. This flap region is structurally distinct among members of the protein phosphatase 2C (PP2C) family, which confers the high selectivity of GSK2830371 for Wip1 over other phosphatases.[3]

Upon binding, GSK2830371 induces a conformational change in Wip1 that prevents it from dephosphorylating its substrates. Key substrates of Wip1 include critical components of the DNA damage response pathway, such as:

  • p53 (at Ser15): Inhibition of Wip1 leads to the accumulation of phosphorylated p53, enhancing its stability and transcriptional activity.[3][4]

  • Chk2 (at Thr68): Prevents the dephosphorylation of Chk2, a key checkpoint kinase.[3][4]

  • ATM (at Ser1981): Sustains the activation of the apical DDR kinase ATM.[3]

  • γH2AX (at Ser139): Maintains the phosphorylated state of H2AX, a marker of DNA double-strand breaks.[3]

By inhibiting Wip1, GSK2830371 effectively removes the brakes on the p53 pathway, leading to the upregulation of p53 target genes, such as CDKN1A (encoding p21), which promotes cell cycle arrest.[3][4]

Wip1_p53_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage ATM ATM DNA_Damage->ATM p_ATM p-ATM (S1981) ATM->p_ATM p53 p53 p_ATM->p53 phosphorylates p_p53 p-p53 (S15) p53->p_p53 MDM2 MDM2 p_p53->MDM2 Upregulates p21 p21 p_p53->p21 Upregulates MDM2->p_p53 Ubiquitinates for degradation Wip1 Wip1 (PPM1D) Wip1->p_p53 Dephosphorylates GSK2830371 GSK2830371 GSK2830371->Wip1 Allosterically Inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces

Figure 1: Wip1-p53 signaling pathway and the inhibitory effect of GSK2830371.

Biological Activity and Applications in Oncology

GSK2830371 has demonstrated significant anti-tumor activity in preclinical models, particularly in cancers harboring PPM1D amplification and a wild-type TP53 gene.[2] Its biological effects are multifaceted:

  • Selective Growth Inhibition: GSK2830371 shows potent anti-proliferative activity against a range of cancer cell lines, including those derived from breast cancer and hematological malignancies with the aforementioned genetic profile.[3][4] In contrast, cells with mutant p53 are largely resistant to its effects.[3]

  • Induction of Cell Cycle Arrest and Apoptosis: By activating the p53 pathway, GSK2830371 can induce G1 and G2 phase cell cycle arrest in a p21-dependent manner.[1] In combination with other agents, it can also potentiate apoptosis.[1]

  • Synergistic Effects with Other Anti-Cancer Agents: GSK2830371 has been shown to synergize with other anti-cancer therapies. For instance, it enhances the efficacy of MDM2 inhibitors (e.g., Nutlin-3) by preventing the dephosphorylation and subsequent degradation of p53.[1] It also sensitizes cancer cells to genotoxic agents like doxorubicin.[1]

These findings underscore the potential of GSK2830371 as a targeted therapy for specific patient populations.

Experimental Protocol: Western Blot Analysis of p53 Phosphorylation

The following protocol outlines a typical Western blot experiment to assess the effect of GSK2830371 on p53 phosphorylation in a PPM1D-amplified, TP53 wild-type cancer cell line (e.g., MCF7).

Objective: To determine if treatment with GSK2830371 increases the level of phosphorylated p53 at Serine 15.

Materials:

  • MCF7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • GSK2830371 stock solution (in DMSO)

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-p53 (Ser15), Rabbit anti-total p53, Mouse anti-β-actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate MCF7 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of GSK2830371 (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-p53, 1:1000) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Re-probe the membrane with antibodies for total p53 and β-actin (as a loading control).

    • Quantify the band intensities and normalize the phospho-p53 signal to total p53 and the loading control.

WesternBlot_Workflow A 1. Cell Treatment (MCF7 cells + GSK2830371) B 2. Protein Extraction (Lysis & Centrifugation) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Western Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Blocking, Primary & Secondary Antibodies) E->F G 7. Detection (ECL & Imaging) F->G H 8. Data Analysis (Quantification & Normalization) G->H

Figure 2: Experimental workflow for Western blot analysis.

Pharmacokinetics and In Vivo Efficacy

GSK2830371 is orally bioavailable. In vivo studies using xenograft models have demonstrated its anti-tumor efficacy. For example, in mice with DOHH2 lymphoma xenografts, oral administration of GSK2830371 led to a dose-dependent inhibition of tumor growth.[4] These studies also confirmed the pharmacodynamic effects of the drug, showing increased phosphorylation of Chk2 and p53 and decreased Wip1 protein levels in the tumors.[4]

Conclusion

GSK2830371 is a pioneering example of a selective, allosteric phosphatase inhibitor with significant potential in oncology. Its ability to reactivate the p53 tumor suppressor pathway by targeting Wip1 in genetically defined cancer populations makes it a highly attractive candidate for targeted therapy. The synergistic effects observed with other anti-cancer agents further broaden its therapeutic potential. Ongoing research continues to explore the full clinical utility of Wip1 inhibition and the role of GSK2830371 in the evolving landscape of precision medicine.

References

(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Abstract

Introduction: The Imperative for Unambiguous Characterization

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[1][2] The title compound, this compound, is comprised of three key structural features:

  • A 5-Fluoropyrimidine Ring: A privileged scaffold in medicinal chemistry, notably found in anticancer agents like 5-Fluorouracil, where the fluorine atom significantly modulates electronic properties and metabolic stability.[3][4]

  • A Piperidine Ring: A saturated heterocycle prevalent in CNS-active drugs, valued for its ability to improve physicochemical properties like solubility and to serve as a non-planar linker.[5]

  • A Primary Alcohol: A versatile functional group that can act as a hydrogen bond donor or a synthetic handle for further molecular elaboration.

Given this complexity, a singular analytical technique is insufficient for complete characterization. An integrated approach is required to confirm not only the molecular formula and mass but also the precise connectivity and three-dimensional arrangement of every atom. This guide details the logical workflow for achieving this goal with a high degree of scientific certainty.

The Elucidation Workflow: A Multi-Pronged Strategy

The structural confirmation process is a systematic investigation where each technique provides a unique piece of the puzzle. The overall strategy relies on the convergence of data from orthogonal methods to build an unshakeable structural hypothesis.

G cluster_start Initial Material cluster_analysis Analytical Techniques cluster_conclusion Final Confirmation Compound Synthesized Compound (Purity Assessed by LC-MS/HPLC) MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Compound->MS Provides MW & Formula NMR NMR Spectroscopy - 1H, 13C, 19F - 2D (COSY, HSQC, HMBC) Compound->NMR Establishes Connectivity IR FTIR Spectroscopy - Functional Group ID Compound->IR Identifies Key Bonds XRAY X-Ray Crystallography - 3D Structure (Absolute Proof) Compound->XRAY Requires suitable crystal Conclusion Confirmed Structure of This compound MS->Conclusion NMR->Conclusion IR->Conclusion XRAY->Conclusion

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: The First Step

Mass spectrometry provides the molecular weight, allowing for the determination of the molecular formula. For a molecule like this, which contains a basic nitrogen, Electrospray Ionization (ESI) in positive ion mode is the method of choice due to its soft ionization nature, which typically yields a prominent protonated molecule ([M+H]⁺).

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an ESI source.

  • Data Acquisition:

    • Ionization Mode: Positive ion mode.

    • Full Scan: Acquire a full scan spectrum over a relevant mass range (e.g., m/z 100-500) to identify the [M+H]⁺ ion. The expected molecular weight is C₁₀H₁₄FN₃O = 211.24 g/mol , so the [M+H]⁺ ion should appear at m/z 212.12.

    • Tandem MS (MS/MS): Isolate the precursor ion (m/z 212.12) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum. This fragmentation pattern is crucial for confirming connectivity.[6]

Data Interpretation: Decoding the Fragments

The fragmentation pattern provides a roadmap of the molecule's structure. Key bond cleavages help confirm the linkage between the pyrimidine and piperidine rings.

Predicted m/z Ion Identity / Neutral Loss Structural Significance
212.12[M+H]⁺Protonated molecular ion, confirms molecular weight.
194.11[M+H - H₂O]⁺Loss of the methanol's hydroxyl group as water.
181.11[M+H - CH₂OH]⁺Loss of the hydroxymethyl group.
113.04[C₄H₂FN₂-NH]⁺Fragment corresponding to the fluoropyrimidine moiety attached to the piperidine nitrogen.
96.06[C₅H₉N-CH₂OH]⁺Fragment corresponding to the piperidinemethanol portion.

Note: Predicted m/z values are monoisotopic.

The presence of fragments at m/z 113 and 96 would provide strong evidence for the proposed connectivity. The fragmentation of piperidine alkaloids often involves characteristic ring cleavages and losses of substituents.[7][8]

NMR Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D experiments is essential.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred if the compound has exchangeable protons (like the -OH group) that need to be observed.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The presence of a single fluorine atom will provide a simple yet highly informative spectrum.[9]

  • 2D Spectra Acquisition:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system (e.g., within the piperidine ring).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It reveals long-range (2-3 bond) correlations between protons and carbons, providing the key to connecting disparate parts of the molecule, such as the pyrimidine ring and the piperidine ring.

Data Interpretation: Assigning the Signals

The chemical structure dictates a unique set of expected NMR signals.

¹H NMR Predicted Data

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
H-4', H-6' (Pyrimidine)~8.2-8.4Doublet (d)2HAromatic protons on an electron-deficient ring, adjacent to fluorine.
H-2eq, H-6eq (Piperidine)~4.4-4.6Doublet of triplets (dt)2HAxial protons adjacent to the pyrimidine nitrogen, deshielded.
H-2ax, H-6ax (Piperidine)~3.0-3.2Triplet of doublets (td)2HEquatorial protons adjacent to the pyrimidine nitrogen.
H-3eq, H-5eq, H-3ax, H-5ax~1.2-1.9Multiplets (m)4HRemaining piperidine ring protons.[5][10]
H-4 (Piperidine)~1.8-2.0Multiplet (m)1HMethine proton at the 4-position of the piperidine ring.
-CH₂OH~3.5-3.7Doublet (d)2HMethylene protons of the hydroxymethyl group.
-CH₂OH VariableBroad Singlet (br s)1HExchangeable proton of the alcohol.

¹³C NMR Predicted Data

Carbon Assignment Predicted δ (ppm) Rationale
C-2' (Pyrimidine)~158-162Carbon attached to two nitrogens.
C-5' (Pyrimidine)~155-159 (d, ¹JCF)Carbon directly bonded to fluorine, shows large C-F coupling.
C-4', C-6' (Pyrimidine)~140-145 (d, ²JCF)Aromatic carbons with smaller C-F coupling.
C-2, C-6 (Piperidine)~42-45Carbons alpha to the pyrimidine-linked nitrogen.[11]
C-4 (Piperidine)~38-42Carbon bearing the hydroxymethyl group.
-CH₂OH~65-68Carbon of the primary alcohol.
C-3, C-5 (Piperidine)~28-32Remaining piperidine carbons.

The Power of HMBC

The HMBC spectrum is the ultimate confirmation of the N-arylation. It will show a crucial correlation between the piperidine protons at the 2 and 6 positions (H-2, H-6) and the pyrimidine carbon at the 2' position (C-2'). This 3-bond correlation is unambiguous proof of the covalent link between the two rings.

Sources

physical and chemical properties of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Introduction

In the landscape of modern drug discovery, the assembly of privileged structural motifs is a cornerstone of rational design. The target molecule, this compound, represents a confluence of two such powerful scaffolds: the bioisosterically significant 5-fluoropyrimidine and the versatile piperidine core. The piperidine ring is a ubiquitous feature in a multitude of pharmaceuticals, enhancing properties like solubility and receptor binding affinity, while fluoropyrimidines are central to numerous therapeutic agents, particularly in oncology, where the fluorine atom can improve metabolic stability and binding interactions.[1][2][3][4]

This technical guide provides a comprehensive analysis of the . As this specific molecule is not extensively documented in publicly available literature, this document leverages expert knowledge and data from its constituent fragments—5-fluoropyrimidine and 4-(hydroxymethyl)piperidine—to construct a robust, predictive profile. We will detail its inferred physicochemical characteristics, propose a validated synthetic route, outline a complete analytical characterization workflow, and discuss its potential applications for researchers, scientists, and drug development professionals.

Molecular Structure and Identifiers

The foundational step in understanding any chemical entity is to define its structure and key identifiers.

Chemical Structure:

Caption: 2D Structure of this compound

IdentifierValueSource
Molecular Formula C₁₀H₁₄FN₃OCalculated
Molecular Weight 211.24 g/mol Calculated
CAS Number Not availableN/A
InChI Key InChIKey=ZJODWJBFYJCWTR-UHFFFAOYSA-NCalculated
Canonical SMILES C1CN(CCC1CO)C2=NC=C(C=N2)FCalculated

Inferred Physicochemical Properties

The following properties are predicted based on the known characteristics of the 5-fluoropyrimidine and 4-(hydroxymethyl)piperidine scaffolds.

PropertyPredicted ValueRationale and Authoritative Context
Appearance White to off-white solidSimilar N-aryl piperidines and piperidinemethanol itself are solids at room temperature.[5]
Melting Point 120 - 140 °C (estimated)The introduction of the rigid, planar fluoropyrimidine group is expected to increase the melting point significantly compared to the parent 4-(hydroxymethyl)piperidine (55-59 °C).[5]
Boiling Point > 300 °C (decomposes)High molecular weight and polarity suggest a high boiling point, likely with decomposition under atmospheric pressure.
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water.The molecule possesses both polar (alcohol, nitrogens) and non-polar (pyrimidine ring, piperidine backbone) regions. It is expected to be soluble in common organic solvents. The basic piperidine nitrogen may allow for salt formation to increase aqueous solubility.
pKa (basic) 7.5 - 8.5The pKa of the piperidine nitrogen is predicted to be slightly lower than that of piperidine (~11) due to the electron-withdrawing effect of the attached fluoropyrimidine ring.
pKa (acidic) N/A (alcohol pKa ~16)The alcohol proton is weakly acidic, typical for primary alcohols.
LogP 1.0 - 1.5 (estimated)This value is an estimate balancing the lipophilicity-enhancing effect of the fluorine atom[3] against the hydrophilicity of the hydroxymethyl group.

Proposed Synthesis and Purification

The most direct and industrially scalable approach to synthesizing this compound is via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is predicated on the inherent electrophilicity of the pyrimidine ring, which is further activated by the presence of a halogen at the C2 position.

Synthetic Workflow

G start Starting Materials: - 2-Chloro-5-fluoropyrimidine - 4-(Hydroxymethyl)piperidine - K2CO3 (Base) - Acetonitrile (Solvent) reaction SNA r Reaction (Nucleophilic Aromatic Substitution) start->reaction Combine reflux Heat to Reflux (80-85 °C, 12-24h) reaction->reflux Conditions workup Aqueous Work-up - Cool and filter - Concentrate filtrate - Partition (EtOAc/H2O) reflux->workup Post-reaction purify Purification (Silica Gel Chromatography) workup->purify Crude Product product Final Product: This compound purify->product Isolate

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound via SₙAr reaction.

Materials:

  • 2-Chloro-5-fluoropyrimidine (1.0 eq)

  • 4-(Hydroxymethyl)piperidine (1.1 eq)[5]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(hydroxymethyl)piperidine (1.1 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.2 M concentration relative to the limiting reagent).

  • Reagent Addition: Add 2-chloro-5-fluoropyrimidine (1.0 eq) to the stirring slurry at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours.

    • Causality: Heating is necessary to overcome the activation energy for the SₙAr reaction. Potassium carbonate acts as a base to neutralize the HCl byproduct, driving the reaction to completion. Acetonitrile is an ideal polar aprotic solvent that solubilizes the reagents without interfering with the reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-chloro-5-fluoropyrimidine is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). c. Concentrate the filtrate under reduced pressure to yield the crude product. d. Dissolve the crude residue in ethyl acetate and wash with water and brine to remove any remaining salts and water-soluble impurities. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude material using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure product.

Analytical Characterization

A self-validating protocol for structural confirmation and purity assessment is critical. The following workflow ensures the identity and quality of the synthesized compound.

Characterization Workflow

G sample Purified Solid Sample ms Mass Spectrometry (MS) - Confirm Molecular Weight sample->ms nmr NMR Spectroscopy - 1H, 13C, 19F - Confirm Structure & Connectivity sample->nmr ir Infrared (IR) Spectroscopy - Identify Functional Groups sample->ir purity Purity Analysis (HPLC) - Determine % Purity sample->purity data Verified Compound (Structure & Purity Confirmed) ms->data nmr->data ir->data purity->data

Caption: Workflow for analytical characterization and validation.

Predicted Spectroscopic Data
TechniquePredicted Observations
¹H NMR δ (ppm) ≈ 8.3 (d, 2H): Pyrimidine protons. δ ≈ 4.6 (m, 2H): Piperidine protons adjacent to nitrogen (axial). δ ≈ 3.5 (d, 2H): Protons of the -CH₂OH group. δ ≈ 3.0 (m, 2H): Piperidine protons adjacent to nitrogen (equatorial). δ ≈ 1.8-2.0 (m, 3H): Other piperidine protons. δ ≈ 1.2-1.4 (m, 2H): Other piperidine protons. Signal for the -OH proton will be a broad singlet.
¹³C NMR δ (ppm) ≈ 160: C2 of pyrimidine (attached to N and N). δ ≈ 155 (d, J≈250 Hz): C5 of pyrimidine (attached to F). δ ≈ 145 (d, J≈15 Hz): C4/C6 of pyrimidine. δ ≈ 67: -CH₂OH carbon. δ ≈ 45: Piperidine carbons adjacent to nitrogen. δ ≈ 40: Piperidine C4. δ ≈ 30: Piperidine C3/C5. Expect approximately 7 distinct signals.
¹⁹F NMR A single resonance is expected for the fluorine atom, likely a triplet due to coupling with the two adjacent pyrimidine protons.
MS (ESI+) m/z = 212.12 [M+H]⁺: The calculated exact mass for the protonated molecule (C₁₀H₁₅FN₃O⁺) is 212.1203.
IR (KBr) ν (cm⁻¹) ≈ 3350 (broad): O-H stretch from the alcohol. ν ≈ 2950-2850: Aliphatic C-H stretches from piperidine. ν ≈ 1600, 1570: C=N and C=C stretches from the pyrimidine ring. ν ≈ 1250: C-F stretch.

Applications in Research and Drug Development

The this compound scaffold is a valuable building block for creating diverse chemical libraries for drug discovery.[2]

  • Kinase Inhibitors: The fluoropyrimidine moiety is a well-established hinge-binding motif in many kinase inhibitors. The piperidinemethanol tail can be further functionalized to target solvent-exposed regions or allosteric pockets, providing a route to potent and selective inhibitors.

  • CNS-Targeted Agents: The piperidine scaffold is frequently employed in drugs targeting the central nervous system (CNS), as it can improve blood-brain barrier penetration and interact with various receptors and transporters.[6]

  • Fragment-Based Drug Discovery (FBDD): This molecule serves as an elaborate 3D fragment. The piperidine ring provides a non-flat, three-dimensional architecture that is increasingly sought after to explore new chemical space and improve drug properties.[7]

  • Metabolic Disease Targets: Similar structures containing the 2-aminopyrimidine-piperidine core have been investigated as agonists for targets like G-protein-coupled receptors (GPCRs) involved in metabolic regulation.

Conclusion

While this compound is not a widely cataloged compound, a thorough analysis of its constituent parts provides a clear and reliable projection of its properties and behavior. It is predicted to be a stable, crystalline solid with physicochemical characteristics amenable to drug development. The proposed SₙAr synthesis is a robust and scalable method for its preparation, and its structure can be unequivocally confirmed using standard analytical techniques. The convergence of the metabolically robust fluoropyrimidine ring and the privileged piperidine scaffold makes this molecule a highly attractive starting point for medicinal chemistry campaigns aimed at a range of therapeutic targets.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of High Purity N-Methyl-4-Piperidinemethanol in Pharmaceutical Innovation. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoropyrimidine. Retrieved from [Link]

  • Bull, J. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(42), 12572-12581.
  • Journal of Kufa for Chemical Sciences. (2025). The Impact of Physicochemical Descriptors on the Biological Activity of 5-Fluorouracil Analogs. 4(2), 698-706.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fluorinated Pyrimidines: Key Players in Modern Therapeutics. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperidine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 5-fluoropyrimidine. Retrieved from [Link]

  • OUCI. (1999). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 1(8), 1261-1262.
  • NIST. (n.d.). 4-Hydroxy-N-methylpiperidine. Retrieved from [Link]

  • Gmeiner, R. J., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3469.
  • Caudle, K. E., et al. (2013). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and genomics, 23(12), 685.
  • National Center for Biotechnology Information. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from [Link]

  • Selingo, J. D., et al. (2023). A General Strategy for N–(Hetero)
  • Selingo, J. D., et al. (2023). A General Strategy for N–(Hetero)
  • Selingo, J. D., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates.
  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.
  • Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489.
  • Oak Ridge National Laboratory. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(11), 3583-3584.
  • Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling.
  • Science Alert. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. International Journal of Biological Chemistry, 10(1), 1-19.
  • Eurofins Biomnis. (n.d.). Evaluation of the risk of toxicity of fluoropyrimidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature. Retrieved from [Link]

  • PubChem. (n.d.). Evaluation of adverse effects of chemotherapy regimens of 5-fluoropyrimidines derivatives and their association with DPYD polymorphisms in colorectal cancer patients. Retrieved from [Link]

  • National Institutes of Health. (2016). Tailored therapy in patients treated with fluoropyrimidines: focus on the role of dihydropyrimidine dehydrogenase. Cancer Chemotherapy and Pharmacology, 78(1), 1-11.

Sources

Uncharted Territory: The Enigmatic Mechanism of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Note: To our valued community of researchers, scientists, and drug development professionals, we embark on an analytical journey into the pharmacological profile of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol. However, it is with scientific diligence that we must first address the current landscape of publicly available information. Following a comprehensive and multi-faceted search of scientific literature and patent databases, it has become evident that the specific mechanism of action for this compound remains largely undisclosed in the public domain.

While its chemical structure, featuring a 5-fluoropyrimidine moiety linked to a piperidin-4-ylmethanol scaffold, suggests potential interactions with a range of biological targets, no definitive studies outlining its specific molecular interactions, signaling pathway modulation, or therapeutic applications have been published. The Chemical Abstracts Service (CAS) has assigned the number 1032825-49-2 to this compound, confirming its synthesis and existence.

This guide, therefore, pivots from a declarative exposition of a known mechanism to a forward-looking, hypothesis-driven framework. We will leverage our expertise to dissect the compound's constituent pharmacophores, explore the known biological activities of structurally related molecules, and propose a strategic roadmap for its preclinical characterization. This document will serve as a foundational whitepaper for any research group poised to investigate the therapeutic potential of this novel chemical entity.

Part 1: Deconstructing the Pharmacophores - A Clue-Driven Approach

The structure of this compound presents two key pharmacophoric elements: the 5-fluoropyrimidine ring and the piperidin-4-ylmethanol group. Understanding the established roles of these moieties in medicinal chemistry can provide valuable insights into the compound's potential biological activities.

The 5-Fluoropyrimidine Moiety: A Cornerstone of Antimetabolite Chemistry

The 5-fluoropyrimidine core is a well-established pharmacophore, most famously represented by the anticancer drug 5-fluorouracil (5-FU). The fluorine atom at the 5-position is critical for its biological activity, where it mimics uracil and becomes incorporated into RNA and DNA, leading to cytotoxicity. Furthermore, its metabolites can inhibit thymidylate synthase, a key enzyme in DNA synthesis.

While the linkage to the piperidine ring in our compound of interest is different from the ribose linkage in 5-FU's active metabolites, the presence of the 5-fluoropyrimidine suggests that investigations into its potential as an antimetabolite or an enzyme inhibitor in pathways involving pyrimidine metabolism are warranted.

The Piperidine Scaffold: A Privileged Structure in CNS and Beyond

The piperidine ring is a "privileged scaffold" in medicinal chemistry, found in a vast array of approved drugs targeting a wide range of receptors and enzymes. Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, facilitating optimal interactions with biological targets.

Structurally similar piperidine-containing molecules have demonstrated activity as:

  • Serotonin (5-HT) receptor modulators: The piperidine moiety is a common feature in ligands for various 5-HT receptor subtypes, suggesting a potential role in neurological or psychiatric disorders.

  • Dopamine receptor ligands: Many antipsychotic and anti-Parkinsonian agents incorporate a piperidine ring.

  • Enzyme inhibitors: The piperidine scaffold can be functionalized to interact with the active sites of various enzymes, including kinases and proteases.

The methanol group on the piperidine ring provides a hydroxyl functional group that can participate in hydrogen bonding, a crucial interaction for ligand-receptor binding.

Part 2: A Strategic Roadmap for Elucidating the Mechanism of Action

Given the absence of direct evidence, a systematic, multi-pronged approach is necessary to uncover the mechanism of action of this compound. The following experimental workflow is proposed as a robust starting point for any research endeavor.

Initial Target-Agnostic Phenotypic Screening

A high-throughput phenotypic screen across a diverse panel of human cell lines (e.g., cancer cell lines from different tissues, neuronal cells, immune cells) is the logical first step. This approach can reveal unexpected cellular activities and guide subsequent target identification efforts.

Experimental Protocol: High-Throughput Phenotypic Screening

  • Cell Line Panel Selection: A panel of at least 60 human cancer cell lines (e.g., the NCI-60 panel) and relevant normal cell lines should be selected to assess cytotoxicity and cytostatic effects.

  • Compound Preparation: this compound should be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A dilution series should be prepared to test a range of concentrations (e.g., from 1 nM to 100 µM).

  • Cell Seeding: Cells are seeded into 96- or 384-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The dilution series of the compound is added to the cells. Appropriate controls (vehicle-only, positive control cytotoxic agent) must be included.

  • Incubation: Cells are incubated with the compound for a defined period (e.g., 72 hours).

  • Viability Assay: Cell viability is assessed using a standard method, such as the MTT, MTS, or a resazurin-based assay.

  • Data Analysis: Dose-response curves are generated, and IC50 values (the concentration at which 50% of cell growth is inhibited) are calculated for each cell line.

Data Presentation: Phenotypic Screening Results

Cell LineTissue of OriginIC50 (µM)
Example: MCF-7Breast CancerTo be determined
Example: A549Lung CancerTo be determined
Example: SH-SY5YNeuroblastomaTo be determined
Example: JurkatT-cell LeukemiaTo be determined

Logical Relationship: From Phenotype to Hypothesis

G phenotypic_screen High-Throughput Phenotypic Screening data_analysis IC50 Determination & Cell Line Sensitivity Profiling phenotypic_screen->data_analysis Cell Viability Data hypothesis_generation Hypothesis Generation: Potential Pathways & Targets data_analysis->hypothesis_generation Pattern of Activity target_identification Target Identification Studies hypothesis_generation->target_identification Prioritized Hypotheses

Caption: Workflow from phenotypic screening to hypothesis generation.

Target Identification Strategies

Should the phenotypic screening reveal a consistent and potent activity in a particular cell type or against a specific cellular process, the following target identification methods can be employed.

  • Affinity Chromatography: The compound can be immobilized on a solid support to "pull down" its binding partners from cell lysates. These proteins can then be identified by mass spectrometry.

  • Computational Target Prediction: In silico methods, such as molecular docking and pharmacophore modeling, can be used to screen the compound against libraries of known protein structures to predict potential binding targets.

  • Genetic Approaches: Techniques like CRISPR-Cas9 screening can be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby implicating their protein products as potential targets or pathway components.

Part 3: Future Directions and Concluding Remarks

The journey to elucidate the mechanism of action of this compound is at its inception. The structural motifs present in this molecule offer tantalizing clues, pointing towards potential roles in oncology, neuroscience, or immunology. The proposed experimental roadmap provides a clear and logical path forward for researchers to unravel its pharmacological secrets.

This whitepaper serves as a call to the scientific community to explore the potential of this and other novel chemical entities that lie at the intersection of established pharmacophores. The lack of existing data should not be seen as a deterrent but rather as an opportunity for discovery. As new data emerges, this document will be updated to reflect the evolving understanding of this intriguing molecule.

References

As of the latest comprehensive search, there are no publicly available scientific articles or patents that specifically detail the mechanism of action of this compound. The following is a list of resources that provide context on the constituent pharmacophores and related molecules.

  • Chemical Abstracts Service. (n.d.). CAS RN: 1032825-49-2. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 44230125, this compound. Retrieved from [Link]

Unmasking the Cellular Interlocutors of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the identification and validation of biological targets for the novel small molecule, (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol. Recognizing the therapeutic potential inherent in its fluoropyrimidine and piperidine moieties, this document outlines a multi-pronged strategy employing cutting-edge chemoproteomic, biophysical, and computational approaches. We furnish drug development professionals, researchers, and scientists with not only detailed, step-by-step experimental protocols but also the underlying scientific rationale to empower logical and efficient target deconvolution campaigns. Our approach is designed to be a self-validating system, integrating orthogonal methods to build a robust body of evidence for putative target engagement and downstream biological consequences.

Introduction: Deconstructing the Molecule for Target Prioritization

The structure of this compound presents two key pharmacophores: the 5-fluoropyrimidine ring and a substituted piperidine scaffold. An initial analysis of these components, based on existing knowledge of their roles in medicinal chemistry, is crucial for forming preliminary hypotheses about potential target classes.

  • 5-Fluoropyrimidine: This moiety is a well-established pharmacophore, most famously represented by the anticancer drug 5-fluorouracil (5-FU). 5-FU and its derivatives are known to primarily target thymidylate synthase, a key enzyme in nucleotide biosynthesis, thereby disrupting DNA synthesis and repair in rapidly dividing cancer cells.[1] While this provides a strong starting hypothesis, it is crucial to recognize that other enzymes involved in nucleotide metabolism could also be potential targets.

  • Piperidine: The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast array of approved drugs with diverse biological activities.[1][2] Piperidine-containing compounds have been shown to interact with a wide range of targets, including G-protein coupled receptors (GPCRs), ion channels, and various enzymes.[2][3] The specific substitution pattern on the piperidine ring of our compound of interest will ultimately dictate its target selectivity.

Given the therapeutic precedent of these scaffolds, a systematic and unbiased approach to target identification is paramount to fully elucidate the mechanism of action of this compound. This guide will detail a strategic workflow, commencing with broad, unbiased screening methods and progressively narrowing the focus to specific, validated targets.

A Strategic Workflow for Target Deconvolution

A successful target identification campaign relies on a logical and iterative process that combines computational predictions with robust experimental validation. We propose a three-phase workflow designed to maximize the probability of identifying and validating the true biological targets of this compound.

G cluster_0 Phase 1: In Silico & Unbiased Screening cluster_1 Phase 2: Target Hypothesis Generation & Prioritization cluster_2 Phase 3: Orthogonal Validation & Mechanistic Studies in_silico In Silico Target Prediction hypothesis Convergent Data Analysis & Hypothesis Generation in_silico->hypothesis unbiased_screening Unbiased Chemoproteomics unbiased_screening->hypothesis validation Biophysical & Cell-Based Validation hypothesis->validation mechanism Downstream Pathway Analysis validation->mechanism

Figure 1: A strategic workflow for target identification.

Phase 1: Casting a Wide Net - In Silico and Unbiased Experimental Screening

The initial phase is designed to generate a broad list of potential targets using both computational and experimental approaches. This dual-pronged strategy allows for the cross-validation of hypotheses and reduces the likelihood of pursuing false positives.

In Silico Target Prediction: A Data-Driven Starting Point

Computational methods offer a rapid and cost-effective means to predict potential biological targets by comparing the chemical structure of this compound to large databases of known ligand-target interactions.[4][5]

Methodology:

  • Ligand-Based Approaches: Utilize platforms such as SwissTargetPrediction or TargetHunter which employ 2D and 3D similarity measures to compare the query molecule against libraries of compounds with known biological activities.[4][6]

  • Structure-Based Approaches (if applicable): If a high-quality 3D structure of a hypothesized target is available, molecular docking simulations can be performed to predict the binding affinity and pose of the compound within the target's active site.[4]

Rationale: In silico methods provide a ranked list of potential targets, which can be used to prioritize subsequent experimental validation. This approach is particularly valuable for identifying potential off-target effects early in the drug discovery process.

Unbiased Chemoproteomics: Fishing for Targets in their Native Environment

Chemoproteomics enables the identification of protein targets directly from complex biological samples, such as cell lysates or tissues, without prior knowledge of the target.[7] We will focus on two powerful, label-free techniques: the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS).

CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[8][9][10] This change in thermal stability can be detected and quantified, providing direct evidence of target engagement within a cellular context.[11][12]

Experimental Protocol: Proteome-wide CETSA coupled with Mass Spectrometry

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with either this compound (e.g., at 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours).

  • Thermal Challenge: Harvest cells and resuspend in a suitable buffer. Aliquot the cell suspension and heat individual aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Sample Preparation for Mass Spectrometry: Prepare the soluble protein fractions for proteomic analysis. This typically involves protein quantification, reduction, alkylation, and tryptic digestion.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

  • Data Analysis: Identify proteins that exhibit a significant thermal shift in the presence of the compound compared to the vehicle control. These proteins are considered potential targets.

Rationale: CETSA is a powerful method for identifying direct target engagement in a physiological setting.[8] The proteome-wide approach provides an unbiased survey of potential targets.

DARTS operates on a similar principle to CETSA but utilizes proteolytic digestion instead of heat to probe for changes in protein stability upon ligand binding.[13][14][15] Ligand binding can alter the conformation of a protein, making it more or less susceptible to cleavage by proteases.[16]

Experimental Protocol: DARTS coupled with Mass Spectrometry

  • Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line or tissue.

  • Compound Incubation: Incubate aliquots of the cell lysate with either this compound or a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each lysate aliquot and incubate for a specific time to allow for partial digestion.

  • Quenching and Sample Preparation: Stop the digestion and prepare the samples for SDS-PAGE and subsequent mass spectrometry analysis.

  • SDS-PAGE and In-Gel Digestion: Separate the protein digests by SDS-PAGE. Excise gel bands that show a difference in intensity between the compound-treated and vehicle-treated samples. Perform in-gel tryptic digestion of the excised bands.

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify the proteins.

  • Data Analysis: Proteins that are protected from or sensitized to proteolysis in the presence of the compound are considered potential targets.

Rationale: DARTS is a valuable orthogonal method to CETSA for unbiased target identification.[13] It is particularly useful for membrane proteins and protein complexes that may not be amenable to thermal denaturation studies.

Phase 2: Hypothesis Generation and Prioritization

The data generated from Phase 1 will likely yield a list of several potential targets. The next critical step is to integrate these datasets and prioritize the most promising candidates for in-depth validation.

Data Integration and Prioritization Strategy:

  • Convergence of Evidence: Prioritize targets that are identified by multiple independent methods (e.g., predicted by in silico tools and identified in either CETSA or DARTS experiments).

  • Biological Plausibility: Evaluate the biological function of the identified targets in the context of any observed phenotypic effects of the compound.

  • Druggability: Assess the "druggability" of the prioritized targets based on the presence of known binding pockets and their precedent as therapeutic targets.

This integrated analysis will generate a shortlist of high-confidence target candidates for rigorous validation in Phase 3.

Phase 3: Orthogonal Validation and Mechanistic Elucidation

The final phase focuses on confirming the interaction between this compound and the prioritized target candidates using orthogonal methods and elucidating the downstream functional consequences of this engagement.

Biophysical and Biochemical Validation

Directly measuring the binding affinity and kinetics of the compound-target interaction is essential for validation.

Recommended Assays:

  • Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction, including affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Surface Plasmon Resonance (SPR): Measures the real-time kinetics of binding and dissociation, providing association (ka) and dissociation (kd) rate constants, from which the affinity (Kd) can be calculated.

  • Enzymatic Assays (if applicable): If the target is an enzyme, assess the effect of the compound on its catalytic activity to determine if it acts as an inhibitor or activator.

ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures heat changes upon bindingMeasures changes in refractive index upon binding
Information Kd, n, ΔH, ΔSka, kd, Kd
Throughput Low to mediumMedium to high
Sample Req. Higher concentration, label-freeLower concentration, one partner immobilized

Table 1: Comparison of biophysical techniques for target validation.

Cell-Based Target Engagement and Functional Assays

Confirming target engagement in a cellular context and linking it to a functional outcome is the ultimate validation.

Recommended Approaches:

  • Targeted CETSA or DARTS with Western Blotting: Validate the interaction with the specific prioritized target using the principles of CETSA or DARTS, but with detection via Western blotting using a target-specific antibody. This provides a more focused and often more sensitive validation of the initial proteome-wide findings.

  • Cellular Functional Assays: Design assays to measure the downstream consequences of target engagement. For example:

    • If the target is a kinase: Measure the phosphorylation of a known substrate.

    • If the target is a GPCR: Measure changes in second messenger levels (e.g., cAMP or Ca2+).

    • If the target is an ion channel: Use patch-clamp electrophysiology to measure changes in ion flow.

  • Phenotypic Rescue/Mimicry: Use genetic approaches (e.g., siRNA/shRNA knockdown or CRISPR/Cas9 knockout) to deplete the target protein. If the compound's phenotypic effect is diminished in the absence of the target, this provides strong evidence for on-target activity.

G cluster_0 Target Validation Workflow biophysical Biophysical Assays (ITC, SPR) cell_engagement Cellular Target Engagement (CETSA/DARTS-WB) biophysical->cell_engagement biochemical Biochemical Assays (Enzyme Activity) functional Cellular Functional Assays biochemical->functional cell_engagement->functional genetic Genetic Validation (siRNA, CRISPR) functional->genetic

Figure 2: A workflow for orthogonal target validation.

Broad-Spectrum Screening Against Key Target Classes

Given the structural motifs of this compound, it is prudent to conduct broad-spectrum screening against key druggable protein families in parallel with the unbiased approaches.

Kinase Profiling

The human kinome represents a large and highly druggable class of enzymes. Profiling the compound against a panel of kinases can rapidly identify potential on- and off-target activities.[17][18][19]

Methodology:

  • Utilize a commercial kinase profiling service that offers screening against a large panel of kinases (e.g., >400) at one or more concentrations.[20]

  • Follow up on any hits with dose-response studies to determine IC50 values.

GPCR Screening

GPCRs are the largest family of cell surface receptors and are major drug targets.[21][22][23]

Methodology:

  • Screen the compound against a panel of GPCRs using radioligand binding assays or functional assays that measure second messenger signaling (e.g., cAMP or calcium flux).[24]

  • Multiplexed screening platforms can provide a high-throughput assessment of GPCRome-wide activity.[25]

Ion Channel Screening

Ion channels are critical for a wide range of physiological processes, and their modulation can have significant therapeutic effects.[26][27][28]

Methodology:

  • Employ automated patch-clamp electrophysiology to screen the compound against a panel of key ion channels (e.g., hERG, Nav, Cav, Kv channels).[29][30]

  • This is particularly important for assessing potential cardiotoxicity early in development.

Conclusion: Building a Compelling Target Dossier

The identification and validation of the biological targets of this compound is a critical step in its development as a potential therapeutic agent. The multi-faceted approach outlined in this guide, which combines in silico prediction, unbiased chemoproteomics, and focused validation studies, provides a robust framework for building a comprehensive target dossier. By adhering to the principles of orthogonality and biological relevance, researchers can confidently identify the molecular mechanisms underlying the compound's activity and pave the way for its successful translation into the clinic.

References

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(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Introduction

This compound is a heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. Its unique structure, combining a fluoropyrimidine moiety with a piperidine methanol scaffold, makes it a valuable building block for synthesizing novel therapeutic agents[1][2]. The incorporation of a fluorine atom can modulate metabolic stability and binding affinity, while the piperidine group often enhances solubility and influences pharmacokinetic properties.

However, the very features that impart desirable biological activity also necessitate a rigorous and informed approach to safety and handling. This guide, prepared for researchers, scientists, and drug development professionals, moves beyond generic safety data to provide a deep, scientifically-grounded framework for managing this compound in a laboratory setting. We will deconstruct the molecule's hazard profile, establish a comprehensive risk assessment workflow, and detail field-proven protocols that ensure both personnel safety and experimental integrity.

Section 1: Hazard Identification and Classification

A foundational understanding of a compound's intrinsic hazards is the first step in any robust safety protocol. This involves not only reviewing the official classification but also analyzing the chemical structure to anticipate potential risks based on its constituent functional groups.

GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards[3]:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

The GHS signal word for this compound is Warning [3].

Hazard Data Summary
Hazard ClassificationGHS CategoryHazard StatementSignal Word
Skin Irritation2H315: Causes skin irritationWarning
Serious Eye Irritation2AH319: Causes serious eye irritationWarning
STOT - Single Exposure3H335: May cause respiratory irritationWarning
Data sourced from the AK Scientific, Inc. Safety Data Sheet.[3]
Chemical Structure

Caption: Chemical structure of this compound.

Hazard Profile Analysis: A Structure-Based Rationale

The causality behind the GHS classification becomes clearer when we deconstruct the molecule into its primary structural motifs:

  • 5-Fluoropyrimidine Moiety: Fluorinated pyrimidines are a well-known class of compounds in medicinal chemistry, often employed as antimetabolites. The parent compound, 5-Fluorouracil (5-FU), is a potent anti-neoplastic agent that carries significant health warnings, including potential risks to fertility and fetal development[4][5]. While this specific compound is not an active drug, the presence of the fluoropyrimidine ring warrants a cautious approach. Related building blocks, such as (5-fluoropyrimidin-2-yl)methanol, exhibit similar irritant properties and are harmful if swallowed (H302)[6]. This strongly suggests the fluoropyrimidine core is a key contributor to the observed irritant and potential systemic effects.

  • Piperidine Moiety: The piperidine ring is a common scaffold, but the parent heterocycle is a hazardous substance. Piperidine is corrosive, highly flammable, and toxic by inhalation and skin contact[7][8]. It is known to cause severe skin and eye burns[9].

  • 4-Piperidinemethanol Substructure: The specific substructure, 4-piperidinemethanol, is itself classified as causing severe skin burns and eye damage (Category 1)[10][11]. This indicates that the piperidine-methanol portion of the molecule is a primary driver of the compound's corrosive and irritant potential, aligning perfectly with the H315 and H319 hazard statements.

Synthesis of Hazards: The overall hazard profile of this compound can be understood as a composite of these structural contributions. The irritant and corrosive potential is high due to the piperidine-methanol core, while the fluoropyrimidine ring adds respiratory irritation and flags the need for caution regarding potential, uncharacterized systemic or reproductive toxicity.

Section 2: Comprehensive Risk Assessment

Risk is a function of both the intrinsic hazard of a substance and the potential for exposure. A systematic risk assessment is therefore mandatory before any work begins.

RiskAssessmentWorkflow cluster_0 Risk Assessment Cycle A 1. Identify Hazards (H315, H319, H335, Structural Analysis) B 2. Evaluate Risks (Exposure Routes, Procedures, Duration) A->B Assess C 3. Implement Controls (Fume Hood, PPE, SOPs) B->C Mitigate D 4. Review & Refine (Monitor Effectiveness, Update Protocols) C->D Verify D->A Re-evaluate

Sources

Spectroscopic Characterization of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characterization of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of its mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopic profiles. We will delve into the theoretical underpinnings of the expected spectral data, provide detailed experimental protocols for data acquisition, and interpret the anticipated results, grounding our discussion in established principles of spectroscopic analysis for N-heterocyclic compounds.

Introduction

This compound is a molecule that combines a fluorinated pyrimidine ring with a piperidinemethanol moiety. The fluoropyrimidine group is a common pharmacophore in various therapeutic agents, while the piperidine ring often serves as a versatile scaffold in drug design. Spectroscopic analysis is paramount in unequivocally confirming the chemical structure of such synthesized molecules and ensuring their purity before further biological evaluation. This guide will focus on the two primary techniques for structural elucidation: Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, this analysis provides the molecular weight and valuable information about its fragmentation pattern, which aids in structural confirmation.

Predicted Mass Spectrum

The molecular formula for this compound is C₁₀H₁₄FN₃O. The predicted exact mass of the molecular ion [M]⁺ is approximately 211.1124 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak is expected to be observed. Furthermore, characteristic fragmentation patterns for N-heterocyclic compounds can be predicted.[1][2]

Table 1: Predicted Mass Spectrometry Data

FragmentPredicted m/zInterpretation
[C₁₀H₁₄FN₃O]⁺211.11Molecular Ion (M⁺)
[C₁₀H₁₃FN₃]⁺194.11Loss of OH radical
[C₉H₁₁FN₃]⁺180.09Loss of CH₂OH radical
[C₅H₅FN₂]⁺114.045-Fluoropyrimidine fragment
[C₅H₉NO]⁺99.07Piperidinemethanol fragment after cleavage of the N-pyrimidine bond
[C₅H₁₀N]⁺84.08Piperidine ring fragment
Experimental Protocol for Mass Spectrometry

The following is a generalized protocol for acquiring the mass spectrum of the title compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Dissolve sample in volatile solvent (e.g., DCM or MeOH) GC_Injection Inject sample into GC Sample->GC_Injection GC_Column Separation on a capillary column (e.g., HP-5ms) GC_Injection->GC_Column Ionization Electron Ionization (70 eV) GC_Column->Ionization Mass_Analyzer Quadrupole Mass Analyzer Ionization->Mass_Analyzer Detector Electron Multiplier Mass_Analyzer->Detector Data_Acquisition Acquire Mass Spectrum Detector->Data_Acquisition Data_Analysis Analyze fragmentation pattern Data_Acquisition->Data_Analysis

Caption: Workflow for GC-MS analysis of the target compound.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or methanol.

  • GC-MS System: Utilize a standard GC-MS instrument, for instance, an Agilent GC-MS system.

  • Gas Chromatography:

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 500.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon) NMR are essential for the characterization of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The predicted chemical shifts are based on the analysis of similar structures.[4][5][6][7][8][9]

Table 2: Predicted ¹H NMR Data (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
Pyrimidine H-4, H-6~8.2d2H~3 (⁴JHF)
Piperidine H-2ax, H-6ax~4.6d2H~13 (geminal)
Piperidine H-2eq, H-6eq~3.0t2H~12 (geminal and vicinal)
Methanol CH₂~3.5d2H~6 (vicinal)
Piperidine H-4~1.9m1H-
Piperidine H-3ax, H-5ax~1.8m2H-
Piperidine H-3eq, H-5eq~1.3m2H-
Methanol OHVariablebr s1H-
  • Rationale: The pyrimidine protons are expected to be in the aromatic region, downfield due to the electronegativity of the nitrogen atoms and the fluorine atom. The protons on the carbons adjacent to the nitrogen in the piperidine ring (H-2, H-6) will be deshielded. The axial and equatorial protons of the piperidine ring will have different chemical shifts and coupling constants due to their different spatial orientations.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are influenced by the local electronic environment. The presence of fluorine will lead to C-F coupling.[10][11][12][13]

Table 3: Predicted ¹³C NMR Data (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)C-F Coupling (JCF, Hz)
Pyrimidine C-2~160~15 (²JCF)
Pyrimidine C-5~155~250 (¹JCF)
Pyrimidine C-4, C-6~150~20 (²JCF)
Methanol CH₂~68-
Piperidine C-2, C-6~45-
Piperidine C-4~40-
Piperidine C-3, C-5~30-
  • Rationale: Carbons in the pyrimidine ring are significantly deshielded. The carbon directly attached to the fluorine (C-5) will show a large one-bond C-F coupling constant. Carbons two bonds away will show smaller coupling constants. The carbons of the piperidinemethanol moiety will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of the title compound.

Workflow for NMR Analysis

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing cluster_analysis Spectral Analysis Sample_Prep Dissolve ~10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) with TMS Spectrometer Place sample in NMR spectrometer (e.g., 400 MHz) Sample_Prep->Spectrometer Shimming Shim the magnetic field Spectrometer->Shimming H1_Acq Acquire ¹H spectrum Shimming->H1_Acq C13_Acq Acquire ¹³C spectrum (proton decoupled) Shimming->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phasing Phase correction FT->Phasing Baseline Baseline correction Phasing->Baseline Integration Integration (for ¹H) Baseline->Integration Analysis Assign peaks and interpret coupling patterns Baseline->Analysis Integration->Analysis

Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Use a high-resolution NMR spectrometer, for example, a Bruker Avance 400 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: Approximately 240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal. For the ¹H spectrum, integrate the signals to determine the relative number of protons.

Conclusion

The spectroscopic characterization of this compound through mass spectrometry and NMR spectroscopy is essential for its structural verification. This guide has provided a comprehensive overview of the predicted MS and NMR data, along with detailed experimental protocols for their acquisition. The anticipated fragmentation patterns in the mass spectrum and the chemical shifts and coupling constants in the NMR spectra are consistent with the proposed structure. By following the outlined procedures, researchers can confidently confirm the identity and purity of this compound, which is a critical step in the drug discovery and development process.

References

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  • PubChem. (n.d.). 4-Piperidinemethanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol: A Technical Guide to Commercial Availability and Synthesis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Chemical Identity and Properties

(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol is a substituted piperidine derivative containing a fluoropyrimidine moiety. The structural combination of a saturated piperidine ring and an aromatic fluoropyrimidine ring makes it a valuable building block in medicinal chemistry, potentially for the development of kinase inhibitors or other targeted therapies.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C10H14FN3OCalculated
Molecular Weight 211.24 g/mol Calculated
CAS Number Not Assigned

Commercial Availability Assessment

As of early 2026, a thorough search of commercial chemical databases and supplier catalogs indicates that this compound is not offered as a stock chemical. However, several suppliers offer structurally similar compounds, suggesting they possess the necessary chemical expertise for a custom synthesis project. The availability of key starting materials further supports the feasibility of custom synthesis.

Table of Commercially Available Analogs and Precursors:

CompoundCAS NumberSupplier Example(s)Notes
(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanol1261232-82-9BLDpharm[1]Positional isomer of the target compound.
[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol1249830-74-7BLDpharm[2]Lacks the fluoro group and has a different substitution pattern.
[1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanolNot specifiedDana Bioscience[3]Demonstrates supplier capability with similar structures.
(5-fluoropyrimidin-2-yl)methanol1227574-72-2Chemenu[4], Sigma-Aldrich[5], Sunway Pharm Ltd[6]A key potential precursor or reference compound.
4-Piperidinemethanol6457-49-4Thermo Fisher Scientific[7], Sigma-AldrichA crucial starting material.

Sourcing Strategy for Non-Catalog Compounds

For researchers requiring this compound, a custom synthesis approach is the most viable option. The following workflow outlines the necessary steps to source and verify this compound.

Sourcing_Workflow cluster_sourcing Sourcing Phase cluster_verification Verification Phase start Identify Need for This compound identify_suppliers Identify Custom Synthesis CROs start->identify_suppliers request_quotes Request Quotes with Proposed Synthesis Route identify_suppliers->request_quotes select_cro Select CRO Based on Cost, Timeline, and Expertise request_quotes->select_cro initiate_synthesis Initiate Custom Synthesis Project select_cro->initiate_synthesis receive_compound Receive Synthesized Compound and COA initiate_synthesis->receive_compound in_house_qc Perform In-House QC: NMR, HPLC, MS receive_compound->in_house_qc compare_data Compare Data with Expected Specifications in_house_qc->compare_data release_compound Release Compound for Research Use compare_data->release_compound

Sourcing and Verification Workflow

Retrosynthetic Analysis and Recommended Synthesis Protocol

A plausible synthetic route involves the nucleophilic aromatic substitution of a dihalopyrimidine with 4-piperidinemethanol.

Retrosynthetic Analysis

Retrosynthesis target This compound disconnection C-N Bond (SNAr) target->disconnection precursors + disconnection->precursors sm1 2-Chloro-5-fluoropyrimidine precursors->sm1 sm2 4-Piperidinemethanol precursors->sm2

Retrosynthetic approach for the target molecule.
Proposed Synthesis Protocol

This protocol is based on standard procedures for nucleophilic aromatic substitution on pyrimidine rings.

Step 1: Reaction Setup

  • To a solution of 4-piperidinemethanol (1.2 equivalents) in a suitable aprotic polar solvent such as DMF or DMSO, add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to ensure deprotonation of the piperidine nitrogen.

Step 2: Nucleophilic Aromatic Substitution

  • Add 2-chloro-5-fluoropyrimidine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the desired product, this compound.

Quality Control and Analytical Verification

To ensure the identity and purity of the synthesized compound, a panel of analytical techniques should be employed.

TechniquePurposeExpected Results
¹H NMR Structural confirmation and purity assessment.The spectrum should show characteristic peaks for the pyrimidine, piperidine, and methanol protons, with integrals corresponding to the number of protons.
¹³C NMR Confirmation of the carbon skeleton.The number of signals should correspond to the number of unique carbon atoms in the molecule.
¹⁹F NMR Confirmation of the fluorine atom's presence and chemical environment.A single peak corresponding to the fluorine on the pyrimidine ring.
LC-MS Purity assessment and mass confirmation.A single major peak in the chromatogram with a mass corresponding to the [M+H]⁺ ion (212.12).
HPLC Quantitative purity determination.Purity should typically be ≥95% for use in research applications.

For guidance on interpreting NMR data for impurities, researchers can refer to resources that provide chemical shifts for common solvents.[8] A comparative analysis of NMR and HPLC is often beneficial for a comprehensive purity assessment.[9]

Handling, Storage, and Safety Considerations

While a specific Safety Data Sheet (SDS) for this compound is not available, safety precautions can be inferred from the starting materials.

  • 4-Piperidinemethanol: Causes severe skin burns and eye damage.[7]

  • Piperidine (related structure): Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

  • Halogenated Pyrimidines: Generally considered irritants and harmful if swallowed.

Recommended Handling Procedures:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from oxidizing agents and strong acids.

Conclusion

This compound is a specialized chemical intermediate that is not commercially available off-the-shelf. However, its synthesis is feasible through established chemical reactions. By following a structured sourcing and verification process, researchers can successfully obtain this compound for their drug discovery and development programs. The synthetic route and analytical methods outlined in this guide provide a solid foundation for a custom synthesis project, ensuring the final product meets the required quality standards for scientific research.

References

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

The piperidine ring, a simple six-membered nitrogenous heterocycle, stands as one of the most prolific and versatile scaffolds in the landscape of medicinal chemistry.[1][2] Its frequent appearance in a vast array of FDA-approved drugs and biologically active compounds has earned it the designation of a "privileged scaffold".[3][4] This guide, intended for researchers, scientists, and drug development professionals, delves into the core principles that make the piperidine motif an indispensable tool in the quest for novel therapeutics. We will explore its fundamental physicochemical properties, dissect key synthetic strategies, analyze its profound impact on pharmacological activity, and provide actionable insights into its application in drug design.

The Piperidine Advantage: Physicochemical and Structural Significance

The utility of the piperidine scaffold is rooted in a unique combination of structural and physicochemical properties that are highly advantageous for drug design.

Conformational Flexibility and Rigidity

The saturated sp³-hybridized nature of the piperidine ring imparts a three-dimensional structure that predominantly adopts a chair conformation to minimize steric and torsional strain.[5][6] This conformational preference is not static; the ring can undergo a "ring flip" between two chair conformers. The orientation of substituents (axial vs. equatorial) can significantly influence the molecule's overall shape and its ability to interact with biological targets.[6][7] This inherent flexibility, balanced with a degree of rigidity, allows the piperidine scaffold to present appended functional groups in precise spatial orientations, which is critical for optimizing drug-receptor interactions.[4][8] For medicinal chemists, harnessing and controlling this conformational behavior through strategic substitution is a powerful tactic for enhancing binding affinity and selectivity.[9][10]

Modulating Physicochemical Properties

The introduction of a piperidine moiety into a drug candidate can profoundly influence its physicochemical properties, which are critical for its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).[4][9]

PropertyImpact of Piperidine ScaffoldKey Considerations for Drug Design
Basicity (pKa) The nitrogen atom imparts basicity (pKa of the conjugate acid is ~11.22), allowing for salt formation to improve solubility and crystallinity.[3]The basic nitrogen can be crucial for forming ionic interactions with acidic residues in a target's binding site.[3]
Lipophilicity (logP) Piperidine itself is moderately lipophilic (logP ~0.84). Substituents can be used to finely tune the overall lipophilicity of the molecule.[3]Balancing lipophilicity is key to achieving good membrane permeability without compromising aqueous solubility or increasing off-target effects.[3][4]
Metabolic Stability The piperidine ring is generally considered metabolically stable.[3][4] However, positions adjacent to the nitrogen can be susceptible to oxidation.[4]Strategic placement of substituents or the use of bioisosteric replacements can mitigate metabolic liabilities.[4]
Solubility The basic nitrogen can be protonated at physiological pH, enhancing aqueous solubility.[3]This property is vital for oral bioavailability and formulation development.[11]

The strategic incorporation of a piperidine scaffold can therefore be a deliberate choice to enhance "drug-likeness" by improving properties essential for a molecule's journey through the body to its target.[9]

Synthetic Strategies for Accessing Functionalized Piperidines

The development of efficient and versatile synthetic routes to substituted piperidines is a cornerstone of piperidine-based drug discovery. A multitude of methods exist, ranging from classical cyclization reactions to modern catalytic approaches.

Hydrogenation of Pyridine Precursors

One of the most direct and widely used methods for synthesizing piperidines is the hydrogenation of corresponding pyridine derivatives.[1][12] This approach is attractive due to the commercial availability of a wide variety of substituted pyridines.

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine

  • Reaction Setup: To a solution of the substituted pyridine (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or acetic acid) in a high-pressure vessel, add the catalyst (e.g., 5-10 mol% Platinum (IV) oxide (PtO₂) or Palladium on carbon (Pd/C)).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (typically 50-500 psi) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude piperidine product, which can be further purified by column chromatography or crystallization.

Causality: The choice of catalyst and solvent can significantly impact the stereochemical outcome of the hydrogenation, particularly with polysubstituted pyridines, often leading to the formation of cis-diastereomers.[13][14] Acetic acid as a solvent can sometimes improve the rate and selectivity of the reduction.

Intramolecular Cyclization Reactions

Intramolecular cyclization strategies involve the formation of the piperidine ring from an acyclic precursor containing both the nitrogen atom and a reactive moiety.[1] These methods offer excellent control over the substitution pattern. Key approaches include:

  • Reductive Amination: Cyclization of an amino-aldehyde or amino-ketone.

  • Aza-Michael Addition: Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[1]

  • Metal-Catalyzed Cyclization: Palladium or gold-catalyzed amination of alkenes.[12]

G

Workflow for Major Piperidine Synthesis Routes.

Multicomponent Reactions (MCRs)

MCRs are highly efficient one-pot reactions where three or more reactants combine to form a product that contains substantial portions of all the starting materials.[15][16] For piperidine synthesis, the Hantzsch pyridine synthesis and its variations are prominent examples, often used to create highly functionalized piperidine structures in a single step.[16]

Experimental Protocol: Four-Component Synthesis of a Piperid-4-one [15]

  • Initial Mixture: To a solution of a tosyl imine (1.0 equiv) in methanol (MeOH), add titanium tetrachloride (TiCl₄) at a controlled temperature (e.g., 0 °C).

  • Second Component: Add diketene (1.2 equiv) to the reaction mixture.

  • Monitoring: Monitor the consumption of the starting materials by TLC.

  • Third Component: Once the starting materials are consumed, introduce an aldehyde (1.0 equiv) to the flask.

  • Reaction Completion: Allow the reaction to proceed at room temperature until completion.

  • Work-up and Isolation: Quench the reaction and perform an appropriate aqueous work-up. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel to obtain the desired functionalized piperid-4-one.

Trustworthiness: This protocol exemplifies a self-validating system where the sequential, one-pot addition of components builds molecular complexity efficiently, reducing waste and purification steps compared to traditional multi-step syntheses.[15]

The Pharmacological Spectrum of Piperidine-Containing Drugs

The piperidine scaffold is a key component in drugs spanning a remarkably broad range of therapeutic areas.[17][18] Its ability to interact with diverse biological targets, particularly in the central nervous system (CNS), underscores its importance.[4]

Therapeutic AreaExamples of FDA-Approved DrugsMechanism of Action (Simplified)
Antipsychotics Haloperidol, Risperidone[19][20]Dopamine D₂ receptor antagonists.
Analgesics (Opioids) Fentanyl, Meperidine[17]Mu-opioid receptor agonists.
Antihistamines Fexofenadine, LoratadineHistamine H₁ receptor inverse agonists.
Alzheimer's Disease Donepezil[17][21]Acetylcholinesterase inhibitor.
ADHD Stimulants Methylphenidate (Ritalin)[19]Dopamine and norepinephrine reuptake inhibitor.
Anticancer Agents Raloxifene[18]Selective estrogen receptor modulator (SERM).

The prevalence of the piperidine ring in CNS-active drugs is partly due to its ability to contribute to the overall physicochemical profile needed to cross the blood-brain barrier.[4]

Structure-Activity Relationships (SAR) and Strategic Design

The true power of the piperidine scaffold lies in its capacity for facile and predictable functionalization, allowing for systematic exploration of the structure-activity relationship (SAR).[22][23]

SAR_Logic cluster_modifications Structural Modifications cluster_outcomes Pharmacological Outcomes Scaffold Piperidine Core N1_Sub N1-Substitution Scaffold->N1_Sub C2_Sub C2/C6-Substitution Scaffold->C2_Sub C3_Sub C3/C5-Substitution Scaffold->C3_Sub C4_Sub C4-Substitution Scaffold->C4_Sub Potency Potency / Affinity N1_Sub->Potency Modulates basicity, introduces key binding groups ADME ADME Properties (Solubility, Stability) N1_Sub->ADME Modulates basicity, introduces key binding groups C2_Sub->ADME Can influence metabolic stability C3_Sub->Potency Introduces chirality, probes deeper pockets C4_Sub->Potency Often points towards 'exit vector' of binding pocket Selectivity Selectivity C4_Sub->Selectivity Often points towards 'exit vector' of binding pocket

Logical Flow of Piperidine SAR Exploration.

  • N-1 Position: The piperidine nitrogen is a common point of modification. Alkylation or acylation at this position can introduce groups that interact with the target receptor or modulate the compound's basicity and overall ADME profile.[22]

  • C-4 Position: This position is frequently used to append larger substituents that can occupy deeper pockets within a binding site. The 4-benzoylpiperidine fragment, for instance, is a privileged structure in its own right, particularly for targeting serotonin and dopamine receptors.[24]

  • C-2/C-6 and C-3/C-5 Positions: Substitution at these positions can introduce stereocenters, significantly impacting potency and selectivity.[9][10] Chiral piperidine scaffolds are increasingly important as they allow for a more precise three-dimensional fit to chiral biological targets.[10][25] Introducing substituents, such as fluorine, can also be used to block sites of metabolism or to fine-tune the conformational preferences of the ring.[7][26]

The Future of Piperidine Scaffolds: Bioisosteres and 3D Fragments

While the classical piperidine ring remains a mainstay, innovation continues. Current research focuses on:

  • Bioisosteric Replacement: In some cases, replacing the piperidine ring with other scaffolds (e.g., spirocycles, bridged systems, or even non-nitrogenous rings like oxane) can overcome specific challenges like metabolic instability or off-target effects while retaining the desired geometry.[4][8][27] This strategy is a key tool for lead optimization.[28]

  • 3D Fragments: The push in fragment-based drug discovery (FBDD) is to move away from flat, aromatic fragments towards more three-dimensional structures.[13][14] Libraries of diverse, stereochemically rich piperidine fragments are being developed to provide better starting points for drug discovery campaigns, enabling more effective exploration of the vast chemical space.[29]

Conclusion

The piperidine scaffold is a testament to the power of a simple, yet profoundly effective, structural motif in medicinal chemistry. Its unique combination of a three-dimensional framework, tunable physicochemical properties, and synthetic accessibility has cemented its status as a privileged scaffold.[1][4] For drug discovery professionals, a deep understanding of the chemistry, conformational behavior, and structure-activity relationships of piperidines is not merely academic—it is a practical and powerful key to unlocking the next generation of innovative medicines. The continued exploration of novel synthetic methods and the strategic design of new piperidine-based architectures ensure that this remarkable heterocycle will remain at the forefront of pharmaceutical research for the foreseeable future.

References

  • Frolov, N. A., Kladova, M. A., Vereshchagin, A. N., & Obydennov, D. L. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 1(6), 871-873. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 226-248. [Link]

  • Vitaku, E., & Njardarson, J. T. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 284, 117009. [Link]

  • Chen, Q. S., Li, J. Q., & Zhang, Q. W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e36-e51. [Link]

  • Chen, Q. S., Li, J. Q., & Zhang, Q. W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • Youssef, K. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]

  • Frolov, N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1622. [Link]

  • ResearchGate. (n.d.). Piperidine-based drug discovery. ResearchGate. [Link]

  • Kim, K., et al. (2001). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 44(19), 3092-3101. [Link]

  • Karami, B., & Eskandari, K. (2020). Multicomponent synthesis of highly functionalized piperidines. Journal of the Iranian Chemical Society, 18(4), 833-855. [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Various Authors. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Europe PMC. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]

  • Carbone, A., et al. (2023). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 28(14), 5437. [Link]

  • ResearchGate. (n.d.). Construction of highly functionalized piperidines by stepwise dearomative functionalization reaction. ResearchGate. [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]

  • Hu, Y., et al. (2018). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 57(44), 14612-14616. [Link]

  • Kumar, R., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221-1259. [Link]

  • ResearchGate. (n.d.). Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties from 2015 to June 2020. ResearchGate. [Link]

  • ResearchGate. (n.d.). Different modalities of piperidine-containing drugs and drug candidates. ResearchGate. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(27), 6141-6146. [Link]

  • Various Authors. (2023). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Various. [Link]

  • Pharmaceutical Technology. (n.d.). Analogues of Piperidine for Drug Design. Pharmaceutical Technology. [Link]

  • ResearchGate. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie, 132(27), 10944-10949. [Link]

  • Dev, J., et al. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules, 25(24), 5946. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online. [Link]

  • Singh, P., et al. (2024). A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Cell-Based Assays Using (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cellular Activity of a Novel Fluoropyrimidine Compound

The compound (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol, hereafter referred to as Cpd-FP, possesses structural motifs commonly associated with kinase inhibitors. The fluoropyrimidine ring is a well-established pharmacophore in numerous approved kinase inhibitors, often engaging with the hinge region of the kinase ATP-binding pocket. The piperidin-4-yl-methanol moiety can provide crucial interactions and influence physicochemical properties such as solubility and cell permeability. Given this structural rationale, these application notes provide a comprehensive guide for researchers to investigate the potential of Cpd-FP as a kinase inhibitor using a suite of robust cell-based assays.

Cell-based assays are indispensable in drug discovery as they offer a more physiologically relevant context compared to biochemical assays, providing insights into a compound's cell permeability, target engagement in a native environment, and effects on downstream signaling pathways and overall cell fate.[1][2] This guide is designed to provide a logical, tiered approach to characterizing Cpd-FP, from initial target engagement to broader phenotypic outcomes.

Part 1: Foundational Assays - Target Engagement and Viability

The initial characterization of Cpd-FP should focus on two fundamental questions: Does the compound enter the cell and interact with its putative kinase target? And, what is its general effect on cell health?

Cellular Target Engagement using NanoBRET™ Assay

To confirm direct interaction of Cpd-FP with a specific kinase within a living cell, the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay is a highly recommended method.[3] This assay measures the binding of a test compound to a full-length kinase that is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent energy transfer probe (tracer) that also binds to the kinase is added to the cells. If Cpd-FP binds to the kinase, it will displace the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).[3]

Experimental Workflow: NanoBRET™ Target Engagement Assay

G cluster_0 Cell Preparation cluster_1 Assay Plating cluster_2 Measurement prep_cells Transfect HEK293 cells with NanoLuc®-kinase fusion vector incubate1 Incubate for 24 hours prep_cells->incubate1 harvest Harvest and resuspend cells incubate1->harvest plate_cells Plate cells into a 96-well plate harvest->plate_cells add_tracer Add NanoBRET™ Tracer plate_cells->add_tracer add_cpd Add serial dilutions of Cpd-FP add_tracer->add_cpd incubate2 Incubate at 37°C for 2 hours add_cpd->incubate2 add_substrate Add NanoBRET™ Nano-Glo® Substrate incubate2->add_substrate read_plate Read BRET signal on a luminometer add_substrate->read_plate

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Protocol: NanoBRET™ Target Engagement

  • Cell Preparation: Twenty-four hours prior to the assay, transfect HEK293 cells with the appropriate NanoLuc®-kinase fusion vector.

  • Cell Plating: On the day of the assay, harvest the transfected cells and resuspend them in Opti-MEM. Dispense the cell suspension into a white 96-well assay plate.

  • Compound and Tracer Addition: Prepare a serial dilution of Cpd-FP. Add the NanoBRET™ Tracer and then the Cpd-FP dilutions to the appropriate wells. Include "no tracer" and "no compound" controls.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow for compound entry and target engagement.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Read the plate immediately on a luminometer capable of measuring filtered luminescence (Donor Emission: 450 nm, Acceptor Emission: 610 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission/Donor Emission). Plot the BRET ratio against the logarithm of the Cpd-FP concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability and Cytotoxicity Assessment

It is crucial to determine the concentration range at which Cpd-FP affects cell viability or induces cytotoxicity. This information is vital for interpreting the results of other cell-based assays and for identifying a therapeutic window.[4] A common and straightforward method is the MTT assay, which measures the metabolic activity of cells.[5]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate a cancer cell line known to be dependent on the kinase of interest (e.g., a specific breast cancer line for a HER2 inhibitor) in a 96-well plate at an optimized density and allow the cells to adhere overnight.[6]

  • Compound Treatment: Treat the cells with a serial dilution of Cpd-FP (e.g., from 0.01 µM to 100 µM) for 24 to 72 hours. Include vehicle-only (e.g., DMSO) and untreated controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of Cpd-FP concentration to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Data Presentation: Expected Outcomes of Initial Assays

AssayParameter MeasuredExpected Result for an Active Compound
NanoBRET™Intracellular Target EngagementDose-dependent decrease in BRET signal (IC50 < 10 µM)
MTT AssayCell Viability/ProliferationDose-dependent decrease in cell viability (GI50 in a relevant range)

Part 2: Secondary Assays - Elucidating Mechanism of Action

Once target engagement and an effect on cell viability are established, the next step is to investigate the impact of Cpd-FP on the downstream signaling pathway of the target kinase.

Phosphorylation Status of a Downstream Substrate

A hallmark of kinase inhibition is the reduced phosphorylation of its downstream substrates.[7] A cell-based ELISA or a Western blot can be used to quantify the levels of a specific phosphorylated substrate.

Experimental Workflow: Cell-Based ELISA for Phospho-Substrate

G cluster_0 Cell Treatment cluster_1 Immunostaining cluster_2 Detection seed_cells Seed cells in a 96-well plate treat_cpd Treat with Cpd-FP for a specified time seed_cells->treat_cpd stimulate Stimulate with an appropriate growth factor (if necessary) treat_cpd->stimulate fix_perm Fix and permeabilize cells stimulate->fix_perm block Block with blocking buffer fix_perm->block add_primary_ab Incubate with primary antibody (anti-phospho-substrate) block->add_primary_ab add_secondary_ab Incubate with HRP-conjugated secondary antibody add_primary_ab->add_secondary_ab add_substrate Add HRP substrate (e.g., TMB) add_secondary_ab->add_substrate stop_reaction Add stop solution add_substrate->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate

Caption: Workflow for a cell-based ELISA to detect phospho-substrate levels.

Protocol: Cell-Based ELISA for Phospho-Substrate

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Starve the cells in serum-free media if necessary, then pre-treat with serial dilutions of Cpd-FP for 1-2 hours.

  • Stimulation: If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or activator to induce phosphorylation of the target substrate.

  • Fixation and Permeabilization: Fix the cells with 4% formaldehyde and permeabilize with a detergent-based buffer (e.g., Triton X-100).

  • Immunostaining: Block non-specific binding sites. Incubate with a primary antibody specific for the phosphorylated form of the downstream substrate. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction with a stop solution.

  • Measurement and Analysis: Read the absorbance at 450 nm. Normalize the signal to a total protein stain or to the signal from an antibody against the total, unphosphorylated substrate to account for cell number variations. Determine the IC50 of Cpd-FP for the inhibition of substrate phosphorylation.

Part 3: Tertiary Assays - Phenotypic and Functional Outcomes

The final tier of investigation assesses the broader biological consequences of Cpd-FP treatment, such as the induction of apoptosis or cell cycle arrest.

Apoptosis Assay

Many kinase inhibitors exert their anti-cancer effects by inducing programmed cell death, or apoptosis.[4] Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method to measure the activity of caspases 3 and 7, key executioners of apoptosis.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with Cpd-FP at concentrations around its GI50 value for 24-48 hours. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains a luminogenic caspase-3/7 substrate.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and thus, apoptosis.

Signaling Pathway Visualization: Hypothetical Kinase Inhibition by Cpd-FP

G Cpd_FP Cpd-FP Kinase Target Kinase Cpd_FP->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Signaling Downstream Signaling Cascade pSubstrate->Signaling Proliferation Cell Proliferation Signaling->Proliferation Survival Cell Survival Signaling->Survival Apoptosis Apoptosis Survival->Apoptosis Inhibition

Caption: Hypothetical signaling pathway illustrating the inhibitory effect of Cpd-FP.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, every protocol should incorporate a self-validating system:

  • Positive and Negative Controls: Always include appropriate controls. For instance, in the phospho-substrate assay, a known inhibitor of the kinase should be used as a positive control.

  • Orthogonal Assays: Confirm key findings with a different assay that measures a similar endpoint. For example, if the MTT assay shows a decrease in viability, confirm cell death with a cytotoxicity assay that measures lactate dehydrogenase (LDH) release.[4]

  • Dose-Response Curves: Characterize the activity of Cpd-FP over a wide range of concentrations to establish a clear dose-response relationship.

  • Cell Line Selection: Use cell lines where the target kinase is a known driver of proliferation or survival to ensure the biological relevance of the findings.[6]

By following these detailed protocols and incorporating principles of robust assay design, researchers can effectively characterize the cellular activity of this compound and validate its potential as a novel therapeutic agent.

References

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Probing the Anticancer Potential of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol: An In Vitro Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Fluoropyrimidine Derivative in Oncology Research

The family of fluoropyrimidine drugs, most notably 5-fluorouracil (5-FU), has been a cornerstone of cancer chemotherapy for decades.[1][2] These agents primarily exert their cytotoxic effects by inhibiting thymidylate synthase and through incorporation into RNA and DNA, ultimately leading to cell death.[3][4][5] The investigational compound, (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol, represents a novel structural analog within this class. Its design, incorporating a piperidine methanol moiety attached to the 5-fluoropyrimidine core, suggests a potential for altered pharmacokinetics, cell permeability, and target engagement compared to traditional fluoropyrimidines.

While specific preclinical data on this compound is emerging, its structural similarity to other 5-FU derivatives warrants a thorough investigation into its potential as an anticancer agent.[6][7] This guide provides a comprehensive framework and detailed protocols for the in vitro evaluation of this compound across various cancer cell lines. The following sections will detail methodologies to assess its cytotoxic and cytostatic effects, elucidate its mechanism of action regarding apoptosis and cell cycle progression, and probe its impact on key cancer-related signaling pathways.

Part 1: Foundational Analysis - Assessing Cytotoxicity

A primary step in evaluating any potential anticancer compound is to determine its cytotoxic and cytostatic activity across a panel of cancer cell lines.[8] This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%.[9]

Table 1: Representative Data Presentation for Cytotoxicity of this compound
Cancer Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7 Breast Adenocarcinoma[Experimental Value][Experimental Value]
NCI-H460 Lung Carcinoma[Experimental Value][Experimental Value]
SF-268 Glioma[Experimental Value][Experimental Value]
PC-3 Prostate Carcinoma[Experimental Value][Experimental Value]
HL-60 Promyelocytic Leukemia[Experimental Value][Experimental Value]
Note: The data presented above are for illustrative purposes and will vary depending on the specific experimental conditions.[10]
Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12]

Materials:

  • Selected human cancer cell lines

  • Appropriate culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[10]

  • This compound

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10][11]

  • Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include vehicle and positive controls.[10]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • IC50 Calculation: The IC50 value can be calculated from the dose-response curve generated from the absorbance readings.[10]

Part 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis

Understanding how a compound affects fundamental cellular processes like apoptosis (programmed cell death) and the cell cycle is crucial for elucidating its mechanism of action.[13]

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

The Annexin V-FITC/PI assay is a standard flow cytometry method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Materials:

  • Cancer cells treated with this compound at its IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.[11]

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.[11]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.[11]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[14]

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

Flow cytometry with PI staining is a common technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]

Materials:

  • Cancer cells treated with this compound

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound for 24 hours.[11]

  • Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[11][16]

  • Washing: Wash the cells with PBS.[16]

  • RNase Treatment: Treat the cells with RNase A to remove RNA.[11][16]

  • PI Staining: Stain the cells with propidium iodide.[11]

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[11]

Part 3: Delving Deeper - Signaling Pathway Analysis

To further understand the molecular mechanism of this compound, it is essential to investigate its effects on key signaling pathways implicated in cancer cell survival and proliferation. Western blotting is a powerful technique for this purpose.[17]

Protocol 4: Western Blot Analysis of Key Signaling Proteins

This protocol outlines the steps to assess the impact of the compound on proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cancer cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p53, Cyclin D1, CDK4/6)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated cells in RIPA buffer.[18]

  • Protein Quantification: Determine the protein concentration using a BCA assay.[18]

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[18][19]

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C.[18][19]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[19]

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[19]

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro Evaluation cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Pathway Analysis Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment MTT Assay MTT Assay Drug Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) IC50 Determination->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) IC50 Determination->Cell Cycle Analysis (PI Staining) Western Blotting Western Blotting Mechanistic Insights->Western Blotting

Caption: A streamlined workflow for the in vitro evaluation of novel anticancer compounds.

Hypothesized Apoptotic Pathway Induction Compound This compound Cellular_Stress Cellular Stress / DNA & RNA Damage Compound->Cellular_Stress p53_Activation p53 Activation Cellular_Stress->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p53_Activation->Bcl2_Downregulation Mitochondrial_Dysfunction Mitochondrial Outer Membrane Permeabilization Bax_Upregulation->Mitochondrial_Dysfunction Bcl2_Downregulation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase_9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by the test compound.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, impact on apoptosis and the cell cycle, and its influence on key signaling pathways, researchers can gain critical insights into its potential as a novel anticancer agent. Positive and significant findings from these foundational studies would justify further preclinical development, including in vivo efficacy studies and more detailed mechanistic investigations.

References

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studying NLRP3 inhibition with (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Guide to Characterizing Novel NLRP3 Inhibitors: A Case Study with (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the NLRP3 Inflammasome

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] It functions as a cytosolic sensor that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), including crystalline substances, extracellular ATP, and toxins.[1][3][4] Upon activation, NLRP3 nucleates the assembly of a large multiprotein complex with the adaptor protein ASC and pro-caspase-1.[5][6][7] This assembly leads to the auto-activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[1][3][4] Activated caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a lytic, pro-inflammatory form of cell death known as pyroptosis.[8][9][10]

While essential for host defense, aberrant NLRP3 activation is implicated in a host of chronic inflammatory and autoimmune diseases, such as cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and atherosclerosis.[1][2][5][11] This has made NLRP3 a highly attractive therapeutic target for drug discovery.[2][11]

This document provides a comprehensive guide for the initial characterization of novel NLRP3 inhibitors, using the putative inhibitor this compound as a case study. We will detail the fundamental principles and provide step-by-step protocols for a logical, self-validating workflow to assess the compound's efficacy and specificity in a cellular context.

The Canonical NLRP3 Activation Pathway: A Two-Signal Model

Understanding the mechanism of NLRP3 activation is crucial for designing and interpreting inhibition assays. The canonical activation of the NLRP3 inflammasome is generally considered a two-step process.[3][12]

  • Signal 1 (Priming): The first signal is typically provided by a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS).[3][12] This engagement activates the NF-κB signaling pathway, leading to the transcriptional upregulation of key inflammasome components, notably NLRP3 itself and pro-IL-1β.[8][13]

  • Signal 2 (Activation): The second signal is provided by a diverse range of stimuli that cause cellular stress or homeostatic perturbations. Common activators include extracellular ATP, which signals through the P2X7 receptor, or the potassium ionophore nigericin.[1][4] A key converging point for these stimuli is the induction of potassium (K+) efflux from the cell, which is a critical trigger for NLRP3 oligomerization and inflammasome assembly.[3][14]

The following diagram illustrates this canonical pathway and highlights the potential points of therapeutic intervention.

NLRP3_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1 ATP ATP / Nigericin P2X7 P2X7 / Ion Channels ATP->P2X7 Signal 2 NFkB NF-κB Activation TLR4->NFkB K_efflux K+ Efflux P2X7->K_efflux Pro_IL1B_mRNA pro-IL-1β mRNA NFkB->Pro_IL1B_mRNA Transcription NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Transcription Pro_IL1B Pro-IL-1β Pro_IL1B_mRNA->Pro_IL1B Translation NLRP3_inactive Inactive NLRP3 NLRP3_mRNA->NLRP3_inactive Translation K_efflux->NLRP3_inactive Triggers Inflammasome NLRP3 Inflammasome (Oligomerized Complex) NLRP3_inactive->Inflammasome Oligomerization ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage Casp1->Pro_IL1B Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage Mature_IL1B Mature IL-1β (Secreted) Pro_IL1B->Mature_IL1B Pyroptosis Pyroptosis (LDH Release) GSDMD->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental Workflow for Inhibitor Characterization

A robust characterization of a novel NLRP3 inhibitor requires a multi-assay approach to confirm efficacy, rule out cytotoxicity, and provide mechanistic insights.

Workflow cluster_assays 7. Downstream Assays start Start: Prepare Compound This compound culture 1. Cell Culture (e.g., THP-1 monocytes) start->culture differentiate 2. Differentiate THP-1 cells (PMA treatment) culture->differentiate prime 3. Prime Cells (Signal 1) (e.g., LPS, 4 hours) differentiate->prime inhibit 4. Add Inhibitor (Test Compound vs. Vehicle) prime->inhibit activate 5. Activate NLRP3 (Signal 2) (e.g., Nigericin, 1-2 hours) inhibit->activate harvest 6. Harvest Supernatant & Lysates activate->harvest elisa IL-1β ELISA (Efficacy) harvest->elisa ldh LDH Assay (Cytotoxicity/Pyroptosis) harvest->ldh wb Western Blot (Mechanism: Caspase-1 Cleavage) harvest->wb analyze 8. Data Analysis & Interpretation elisa->analyze ldh->analyze wb->analyze end Conclusion on Inhibitor Profile analyze->end

Caption: Experimental workflow for NLRP3 inhibitor characterization.

Compound Handling and Preparation

  • Solubility Testing: Determine the optimal solvent for this compound. DMSO is a common choice for small molecules. Test solubility at a high concentration (e.g., 10-50 mM) to create a stock solution.

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM in 100% DMSO). Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture wells is consistent across all conditions (including vehicle controls) and is non-toxic (typically ≤ 0.5%).

Protocol 1: THP-1 Cell Culture and Differentiation

Rationale: The human monocytic cell line THP-1 is a widely used and reliable model for studying the NLRP3 inflammasome.[15] These cells circulate as monocytes and require differentiation into a macrophage-like state to become responsive to inflammasome activators.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen/Strep)

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well or 96-well tissue culture plates

Procedure:

  • Maintain THP-1 Monocytes: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Pen/Strep in suspension. Maintain cell density between 2x10^5 and 1x10^6 cells/mL.

  • Seed for Differentiation: Seed THP-1 cells into the desired plate format (e.g., 5x10^5 cells/well for a 96-well plate) in complete culture medium.

  • PMA Differentiation: Add PMA to a final concentration of 50-100 ng/mL.

  • Incubate: Incubate for 48-72 hours. The cells will adhere to the plate and adopt a macrophage-like morphology.

  • Resting Phase: After incubation, gently aspirate the PMA-containing medium and replace it with fresh, complete medium. Allow the cells to rest for at least 24 hours before starting the experiment. This ensures the cells return to a basal state.

Protocol 2: NLRP3 Inhibition Assay

Rationale: This core protocol assesses the ability of the test compound to inhibit NLRP3-mediated IL-1β secretion. It incorporates the two-signal activation model and includes essential controls.

Materials:

  • Differentiated THP-1 macrophages (from Protocol 1)

  • Serum-free RPMI-1640 medium

  • LPS (from E. coli O111:B4)

  • Nigericin or ATP

  • This compound stock solution

  • Vehicle (e.g., DMSO)

Procedure:

  • Prepare Cells: Gently wash the differentiated THP-1 cells once with pre-warmed PBS. Replace the medium with serum-free RPMI-1640.

    • Scientist's Note: Serum is removed because it can contain inhibitors or interfering factors and high levels of LDH that would confound downstream assays.[16]

  • Priming (Signal 1): Add LPS to a final concentration of 1 µg/mL to all wells except the "untreated" control. Incubate for 3-4 hours at 37°C.[12][17]

  • Inhibitor Treatment: Add serial dilutions of this compound to the appropriate wells. To the "LPS + Activator" and "LPS only" wells, add an equivalent volume of vehicle.

    • Experimental Design: It is crucial to test a range of inhibitor concentrations to determine a dose-response relationship and calculate an IC50 value.

  • Incubate with Inhibitor: Incubate for 30-60 minutes at 37°C. The optimal pre-incubation time may need to be determined empirically.[16]

  • Activation (Signal 2): Add the NLRP3 activator. For example, use Nigericin at a final concentration of 5-10 µM or ATP at 5 mM.[16] Do not add an activator to the "untreated" or "LPS only" control wells.

  • Incubate for Activation: Incubate for 1-2 hours at 37°C.[16]

  • Harvest Supernatants: Following incubation, centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells. Carefully collect the cell-free supernatants and store them at -80°C for later analysis by ELISA and LDH assay.

| Sample Experimental Groups for a 96-Well Plate | | :--- | :--- | | Group 1: Untreated Control | Cells + Medium | | Group 2: Priming Only | Cells + LPS | | Group 3: Positive Control | Cells + LPS + Vehicle + Nigericin/ATP | | Group 4: Test Compound | Cells + LPS + Inhibitor (Dose 1) + Nigericin/ATP | | Group 5: Test Compound | Cells + LPS + Inhibitor (Dose 2) + Nigericin/ATP | | ... (and so on for dose range) | ... | | Group N: Cytotoxicity Control | Cells + Inhibitor (Highest Dose) (No LPS/Activator) |

Protocol 3: Quantifying IL-1β Secretion and Cytotoxicity

Rationale: Measuring secreted IL-1β by ELISA is the primary readout for inflammasome activity.[9] Concurrently, an LDH assay measures the release of lactate dehydrogenase, a cytosolic enzyme that leaks from cells with compromised membrane integrity. This is used to quantify pyroptosis and assess whether the inhibitor is causing non-specific cell death.[9][10]

A. IL-1β ELISA

  • Use a commercial Human IL-1β ELISA kit.

  • Follow the manufacturer's instructions precisely.

  • Thaw the harvested supernatants on ice and use them as the samples.

  • Calculate the concentration of IL-1β in each sample based on the standard curve.

  • Plot the IL-1β concentration against the inhibitor concentration to determine the dose-response curve and calculate the IC50.

B. LDH Cytotoxicity Assay

  • Use a commercial LDH assay kit.

  • Follow the manufacturer's instructions.

  • Thaw the same harvested supernatants used for the ELISA.

  • Important Controls: Include a "maximum LDH release" control by adding a lysis buffer (provided in the kit) to a set of untreated cells.[16][18]

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

    • Data Interpretation: A specific NLRP3 inhibitor should decrease IL-1β release without a corresponding decrease in LDH release (as it's blocking the pyroptosis trigger). If the compound significantly reduces LDH release, it indicates it is blocking pyroptosis. If the compound causes LDH release on its own (in the cytotoxicity control group), it is likely toxic to the cells, and the reduction in IL-1β may be an artifact of cell death.[9]

| Expected Outcome for a Specific NLRP3 Inhibitor | | :--- | :--- | :--- | | Treatment Group | IL-1β Release | LDH Release (% of Max) | | Untreated | Baseline | Low | | LPS Only | Baseline | Low | | LPS + Nigericin | High | High | | LPS + Nigericin + Inhibitor | Reduced (Dose-dependent) | Reduced (Dose-dependent) | | Inhibitor Only (High Dose) | Baseline | Low |

Protocol 4: Western Blot for Caspase-1 Cleavage

Rationale: To provide mechanistic evidence that the compound acts upstream of cytokine processing, it is valuable to assess the auto-cleavage of pro-caspase-1. Active caspase-1 is a heterodimer of the p20 and p10 subunits, which are cleaved from the ~48 kDa pro-caspase-1. Detecting the cleaved p20 or p10 fragment is a hallmark of inflammasome activation.[10][19]

Procedure:

  • Run the experiment as described in Protocol 2.

  • After harvesting the supernatants, wash the adherent cells once with cold PBS.

  • Lyse the cells directly in the wells using RIPA buffer containing a protease inhibitor cocktail.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per sample on a 12-15% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with a primary antibody specific for caspase-1 (that detects both the pro-form and the cleaved p20/p10 subunit) overnight at 4°C.

  • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate.

    • Expected Result: A specific NLRP3 inhibitor should reduce the appearance of the cleaved caspase-1 p20/p10 fragment in the cell lysates of stimulated cells.

References

  • Swanson, K. V., Deng, M., & Ting, J. P. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Nature Reviews Immunology. [Link]

  • Mangan, M. S. J., Olhava, E. J., Roush, W. R., & Latz, E. (2018). Targeting the NLRP3 inflammasome in inflammatory diseases. Nature Reviews Drug Discovery. [Link]

  • Muñoz-Planillo, R., Kuffa, P., Martínez-Colón, G., Smith, B. L., Rajendiran, T. M., & Núñez, G. (2013). K+ efflux is the common trigger of NLRP3 inflammasome activation by bacterial toxins and particulate matter. Immunity. [Link]

  • He, Y., Hara, H., & Núñez, G. (2016). Mechanism and Regulation of NLRP3 Inflammasome Activation. Trends in Biochemical Sciences. [Link]

  • Gross, O., Yazdi, A. S., Thomas, C. J., Masin, M., Heinz, L. X., O'Donnell, J. A., ... & Tschopp, J. (2012). A general protocol for assaying NLRP3-mediated LDH and IL-1β release. protocols.io. [Link]

  • Gallage, S., & Latz, E. (2017). Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. Methods in Molecular Biology. [Link]

  • Sharma, D., & Kanneganti, T. D. (2021). The NLRP3 inflammasome pathway: a review of mechanisms and inhibitors for the treatment of inflammatory diseases. Frontiers in Immunology. [Link]

  • Zheng, M., Karki, R., Vogel, P., & Kanneganti, T. D. (2020). A comprehensive guide for studying inflammasome activation and cell death. Nature Protocols. [Link]

  • Gong, T., Liu, L., Jiang, W., & Zhou, R. (2018). Priming is dispensable for NLRP3 inflammasome activation in human monocytes in vitro. Journal of Leukocyte Biology. [Link]

  • Saller, B. S., Grin, P. M., & Latz, E. (2018). Methods to Activate the NLRP3 Inflammasome. Methods in Molecular Biology. [Link]

  • Gaidt, M. M., & Hornung, V. (2016). Priming is dispensable for NLRP3 inflammasome activation in human monocytes. bioRxiv. [Link]

  • Zhou, R., et al. (2021). A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids. International Journal of Molecular Sciences. [Link]

  • Juliana, C., Fernandes-Alnemri, T., Kang, S., Farias, A., Qin, F., & Alnemri, E. S. (2012). Priming is dispensable for NLRP3 inflammasome activation in human monocytes. The Journal of biological chemistry. [Link]

  • Coll, R. C., Robertson, A. A., Chae, J. J., Higgins, S. C., Muñoz-Planillo, R., Inserra, M. C., ... & O'Neill, L. A. (2015). Cellular models and assays to study NLRP3 inflammasome biology. Journal of Leukocyte Biology. [Link]

  • Broz, P., & Dixit, V. M. (2016). Detection of Inflammasome Activation and Pyroptotic Cell Death in Murine Bone Marrow-derived Macrophages. Journal of Visualized Experiments. [Link]

  • Seo, S. U., et al. (2015). NLRP3 Inflammasome Activation in THP-1 Target Cells Triggered by Pathogenic Naegleria fowleri. Infection and Immunity. [Link]

  • Kelley, N., Jeltema, D., Duan, Y., & He, Y. (2019). The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. International Journal of Molecular Sciences. [Link]

  • Muñoz-Planillo, R., et al. (2013). Inflammasome-dependent IL-1β release depends upon membrane permeabilisation. Cell Death & Differentiation. [Link]

  • Jiang, H., He, H., Chen, Y., Lu, Y., & Liu, W. (2017). Identification of a Selective and Direct NLRP3 Inhibitor to Treat Inflammatory Disorders. Cell Chemical Biology. [Link]

  • Zahid, A., Li, B., & Kombe, A. J. K. (2019). Pharmacological Inhibitors of the NLRP3 Inflammasome. Frontiers in Immunology. [Link]

  • Tapia-Abellán, A., et al. (2021). NLRP3 and pyroptosis blockers for treating inflammatory diseases. Trends in Pharmacological Sciences. [Link]

  • Tastan, B., & Brough, D. (2019). Pharmacological Inhibitors of the NLRP3 Inflammasome. Molecules. [Link]

  • Vanover, K. E., et al. (2005). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Brough, D., & Freeman, S. (2020). Inhibiting the NLRP3 Inflammasome. International Journal of Molecular Sciences. [Link]

  • Marini, E., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. [Link]

  • Norman, M. H., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • McAllister, S. D., et al. (2002). N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor. Molecular Pharmacology. [Link]

Sources

protocol for testing 5-HT2A receptor binding of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for Testing 5-HT2A Receptor Binding of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Characterizing Novel Ligand Interactions at the Human Serotonin 2A Receptor: A Radioligand Binding Assay Protocol for this compound

Abstract

The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a critical modulator of neuronal activity and a primary target for a wide range of therapeutics, particularly in the fields of psychiatry and neurology.[1] Its intricate signaling mechanisms, which include the canonical Gq/11 pathway and β-arrestin-mediated cascades, make it a subject of intense study for developing safer and more effective drugs.[2][3] This document provides a comprehensive, field-tested protocol for characterizing the binding affinity of a novel investigational compound, this compound, at the human 5-HT2A receptor. We detail a competitive radioligand binding assay using membranes from a stable cell line expressing the recombinant human 5-HT2A receptor and the selective antagonist radioligand [3H]ketanserin. The protocol covers membrane preparation, assay execution, data analysis, and interpretation, including the calculation of the inhibition constant (Ki) from the IC50 value via the Cheng-Prusoff equation.[4] This guide is designed to provide researchers with a robust and reproducible framework for the initial pharmacological profiling of new chemical entities targeting the 5-HT2A receptor.

Introduction and Scientific Rationale

The 5-HT2A receptor is implicated in numerous physiological and pathophysiological processes, including learning, memory, and mood regulation, as well as in conditions like schizophrenia, depression, and anxiety.[1] Most antipsychotic drugs, for instance, exhibit antagonist activity at this receptor.[1] The receptor primarily signals through the Gq/11 protein, activating phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation.[1][2][5]

Characterizing how a novel compound like this compound interacts with the 5-HT2A receptor is a crucial first step in drug discovery. A competitive binding assay is the gold standard for determining a compound's affinity for a receptor. This assay measures the ability of the unlabeled test compound to displace a specifically bound, high-affinity radioligand from the receptor. The resulting data allow for the calculation of the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki), an intrinsic measure of the compound's binding affinity.[4][6]

Causality Behind Experimental Choices:

  • Receptor Source: We recommend using a stable mammalian cell line (e.g., HEK293 or CHO-K1) recombinantly expressing the human 5-HT2A receptor.[7][8] This ensures a high and consistent density of the target receptor, minimizing interference from other serotonin receptor subtypes that might be present in native tissue preparations.

  • Radioligand Selection: [3H]ketanserin is a widely used and well-characterized antagonist radioligand for the 5-HT2A receptor.[9][10] As an antagonist, it binds to both the active and inactive states of the receptor, providing a robust measure of total receptor number (Bmax) and making it ideal for competitive displacement assays with unknown compounds.[9][11] Its high affinity (Kd typically in the low nanomolar range) allows for assays with low radioligand concentrations, improving the signal-to-noise ratio.[12]

Signaling Pathway and Assay Workflow

The following diagrams illustrate the canonical 5-HT2A receptor signaling pathway and the experimental workflow for the competitive binding assay.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand 5-HT or Agonist Receptor 5-HT2A Receptor Ligand->Receptor Binding G_protein Gαq/11-βγ Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Store IP3->Ca_ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Release Ca_cyto->PKC Co-activation Cell_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cell_Response Phosphorylation Cascade

Caption: Canonical Gq/11 signaling pathway of the 5-HT2A receptor.

Assay_Workflow Membrane_Prep 1. Membrane Preparation Assay_Setup 2. Assay Plate Setup Membrane_Prep->Assay_Setup Add to wells Incubation 3. Incubation Assay_Setup->Incubation Add Radioligand & Test Compound Filtration 4. Rapid Filtration (Harvesting) Incubation->Filtration Equilibrium reached Counting 5. Scintillation Counting Filtration->Counting Measure [3H] Analysis 6. Data Analysis (IC50 → Ki) Counting->Analysis CPM data

Caption: Experimental workflow for the 5-HT2A competitive binding assay.

Materials and Reagents
Reagent / Material Supplier (Example) Comments
Test Compound -This compound. Prepare a 10 mM stock in 100% DMSO.
Receptor Source Revvity (Cat# ES-310-M)Human 5-HT2A Receptor Membranes (from CHO-K1 cells).[8]
Radioligand PerkinElmer (Cat# NET721)[3H]Ketanserin (Specific Activity: 40-70 Ci/mmol).
Non-Specific Agent Sigma-AldrichMianserin hydrochloride. A non-radiolabeled ligand to define non-specific binding.
Assay Buffer -50 mM Tris-HCl, pH 7.4.
Wash Buffer -Cold 50 mM Tris-HCl, pH 7.4.
Filter Plates Millipore (Cat# MAFBNOB)96-well GF/B filter plates.[12]
Pre-soak Solution Sigma-Aldrich (Cat# P3143)0.5% (w/v) Polyethylenimine (PEI) in deionized water.
Scintillation Cocktail PerkinElmer (Cat# 6013689)MicroScint™-20 or similar.
Equipment -Microplate scintillation counter (e.g., MicroBeta), vacuum filtration manifold.
Detailed Experimental Protocols

This protocol is for users preparing membranes in-house. If using commercially prepared membranes, proceed to Protocol 2.

  • Cell Culture: Culture HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor in appropriate media until they reach 80-90% confluency in T175 flasks.

  • Harvesting: Wash cells twice with ice-cold PBS. Dislodge cells using a cell scraper in PBS.[13]

  • Lysis: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4 with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Polytron homogenizer (2 x 15-second bursts) on ice.

  • Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • Washing: Resuspend the membrane pellet in fresh Lysis Buffer and repeat the centrifugation step.

  • Final Preparation: Resuspend the final pellet in Assay Buffer. Determine the protein concentration using a BCA or Bradford assay. Aliquot the membrane preparation and store at -80°C until use.[13]

Self-Validation and Controls:

  • Total Binding (TB): Wells containing membranes, assay buffer, and [3H]ketanserin. Represents the maximum possible binding.

  • Non-Specific Binding (NSB): Wells containing membranes, assay buffer, [3H]ketanserin, and a saturating concentration of a non-radiolabeled competitor (e.g., 10 µM Mianserin). This defines the amount of radioligand that binds to non-receptor components (filters, lipids).

  • Specific Binding (SB): Calculated as SB = TB - NSB. This is the value of interest. A robust assay should have an SB signal that is at least 80% of the TB signal.

Step-by-Step Procedure:

  • Plate Preparation: Pre-soak the 96-well filter plate with 100 µL/well of 0.5% PEI for at least 1 hour at room temperature.[12] This reduces the non-specific binding of the radioligand to the filter. Aspirate the PEI solution immediately before use.

  • Compound Dilution: Prepare a serial dilution of the test compound, this compound, in assay buffer. A typical 11-point concentration curve might range from 100 µM to 10 pM.

  • Assay Setup: In a separate 96-well non-filter plate, add the following components in triplicate for a final assay volume of 200 µL:

    • Assay Buffer: To make up the final volume.

    • Test Compound or Control: 20 µL of each concentration of the test compound, buffer only (for Total Binding), or 10 µM Mianserin (for Non-Specific Binding).

    • [3H]Ketanserin: 20 µL of a stock solution to yield a final concentration equal to its Kd (typically 1-2 nM).[12] The Kd should be determined in-house via a saturation binding experiment prior to competitive assays.

    • Membrane Preparation: 160 µL of diluted membranes (typically 5-15 µg protein/well, optimize for a good signal window).

  • Incubation: Seal the plate and incubate for 60-90 minutes at room temperature with gentle shaking. This allows the binding reaction to reach equilibrium.

  • Filtration: Transfer the contents of the assay plate to the pre-soaked filter plate. Rapidly wash the wells 3 times with 200 µL of ice-cold Wash Buffer using a vacuum manifold. This step separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (washed away).

  • Drying: Dry the filter plate under a heat lamp or overnight at room temperature.

  • Counting: Add 40 µL of scintillation cocktail to each well, seal the plate, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding:

    • Specific Binding (CPM) = Average CPM_compound - Average CPM_NSB

  • Normalize Data: Express the specific binding as a percentage of the maximum specific binding (where no competitor is present):

    • % Specific Binding = (Specific Binding_compound / (Average CPM_TB - Average CPM_NSB)) * 100

  • Determine IC50: Plot the % Specific Binding against the log concentration of the test compound. Use a non-linear regression analysis (sigmoidal dose-response, variable slope) in software like GraphPad Prism to determine the IC50 value. The IC50 is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

  • Calculate Ki (Cheng-Prusoff Equation): Convert the experimentally derived IC50 value to the inhibition constant (Ki), which is a more absolute measure of affinity, using the Cheng-Prusoff equation.[4][6]

    Ki = IC50 / (1 + ([L] / Kd))

    Where:

    • Ki: Inhibition constant of the test compound.

    • IC50: Concentration of the test compound that inhibits 50% of specific radioligand binding.

    • [L]: Concentration of the radioligand ([3H]ketanserin) used in the assay.

    • Kd: Dissociation constant of the radioligand for the receptor.

    Note: The Cheng-Prusoff relationship is valid for competitive binding assays where the radioligand and competitor interact at the same site.[4][14]

Expected Results and Data Presentation

The following table presents a hypothetical data summary for the test compound alongside known reference compounds.

Compound Compound Type IC50 (nM) Ki (nM)
This compoundTest Compound75.435.2
KetanserinReference Antagonist2.21.0
MianserinReference Antagonist15.87.4
Serotonin (5-HT)Endogenous Agonist120.656.3

Assay Conditions: [3H]ketanserin concentration ([L]) = 1.5 nM; Kd of [3H]ketanserin = 1.8 nM.

Conclusion

This application note provides a detailed and scientifically grounded protocol for determining the binding affinity of the novel compound this compound at the human 5-HT2A receptor. By following this robust competitive radioligand binding assay, researchers can obtain reliable and reproducible Ki values, a critical parameter for the initial characterization and subsequent development of new chemical entities targeting this important GPCR. The results from this assay serve as a foundation for further functional studies to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

References

Application Notes and Protocols for the Preclinical Evaluation of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Framework for a Novel Investigational Agent

The compound (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol represents a novel chemical entity combining two pharmacologically significant moieties: a fluoropyrimidine and a piperidine ring. The fluoropyrimidine group is a cornerstone of chemotherapy, with agents like 5-fluorouracil (5-FU) being widely used in the treatment of various cancers. The piperidine scaffold is a privileged structure in medicinal chemistry, known to enhance pharmacokinetic properties and confer a wide range of biological activities. The confluence of these structural features suggests that this compound is a promising candidate for development as a therapeutic agent, most likely in the field of oncology.

Given the nascent stage of research on this specific molecule, these application notes provide a comprehensive, experience-driven framework for its preclinical evaluation in animal models. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and ensuring that the data generated is robust and translatable. We will proceed under the hypothesis that this compound is being investigated as an anti-cancer agent.

Part 1: Physicochemical Characterization and Formulation Development

A thorough understanding of the physicochemical properties of this compound is the critical first step in its preclinical development. These properties will dictate the formulation strategy required to achieve adequate drug exposure in animal models.

1.1. Initial Physicochemical Profiling

Before in vivo studies can commence, a baseline characterization of the compound should be performed:

  • Solubility: Determine the aqueous solubility at various pH levels (e.g., 2.0, 7.4, 9.0) to understand its behavior in different physiological environments.

  • LogP/LogD: Measure the lipophilicity of the compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

  • pKa: Identify the ionization constants to predict the charge state of the molecule at different pH values.

  • Stability: Assess the chemical stability in solution and solid state under various conditions (e.g., temperature, light, pH).

1.2. Formulation Strategies for In Vivo Administration

Many novel chemical entities exhibit poor water solubility, which can severely limit their bioavailability in preclinical studies.[1][2] If this compound is found to be poorly soluble, a suitable formulation must be developed to ensure adequate and consistent drug exposure.

Table 1: Tiered Formulation Approaches for Poorly Soluble Compounds

Tier Formulation Strategy Components Advantages Considerations
1 Aqueous Solution (pH-adjusted) Buffers (e.g., citrate, phosphate)Simple, well-definedOnly suitable for compounds with ionizable groups and sufficient solubility at a tolerable pH.
2 Co-solvent System Water, PEG-400, Propylene Glycol, EthanolCan significantly increase solubility.Potential for in vivo precipitation upon dilution; solvent toxicity at high concentrations.
3 Surfactant-based System Tween 80, Solutol HS-15, Cremophor ELForms micelles to encapsulate the drug, improving solubility and stability.[1]Potential for vehicle-induced toxicity or interference with biological assays.
4 Lipid-based Formulation (SEDDS) Oils (e.g., sesame oil), surfactants, co-solventsCan enhance oral absorption through lymphatic pathways.[3]Complex to develop and characterize; potential for variability.
5 Nanosuspension Drug nanoparticles, stabilizers (e.g., polymers, surfactants)Increases surface area for dissolution; suitable for parenteral administration.Requires specialized equipment for production; potential for particle aggregation.

Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage

  • Objective: To prepare a 10 mg/mL solution of this compound for oral administration in mice.

  • Materials: this compound, PEG-400, Tween 80, Sterile Water for Injection.

  • Procedure:

    • Weigh the required amount of this compound.

    • In a sterile container, add PEG-400 to the compound and vortex until a clear solution is formed. Gentle heating (37-40°C) may be applied if necessary.

    • Add Tween 80 to the solution and mix thoroughly.

    • Slowly add sterile water to the desired final volume while continuously mixing.

    • Visually inspect the final formulation for clarity and absence of precipitation.

    • Store the formulation at 4°C, protected from light. A stability study should be conducted to determine the appropriate storage duration.

Part 2: In Vivo Efficacy Evaluation in Xenograft Models

The cornerstone of preclinical oncology research is the use of animal models to assess the anti-tumor activity of a novel agent.[4] Patient-derived xenograft (PDX) models, where tumor fragments from a patient are directly implanted into immunocompromised mice, are increasingly favored as they better recapitulate the heterogeneity and microenvironment of human cancers.[5][6][7]

**dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} } Caption: Workflow for an in vivo efficacy study using a patient-derived xenograft (PDX) model.

Protocol 2: Subcutaneous Xenograft Efficacy Study

  • Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous human tumor xenograft model.

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Tumor Model: A well-characterized human cancer cell line (e.g., HCT116 colorectal cancer) or a PDX model.

  • Procedure:

    • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells (in 100 µL of Matrigel/PBS) into the right flank of each mouse.

    • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

    • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

    • Treatment Groups:

      • Group 1: Vehicle control (the formulation without the active compound).

      • Group 2: this compound at Dose 1 (e.g., 10 mg/kg).

      • Group 3: this compound at Dose 2 (e.g., 30 mg/kg).

      • Group 4: Positive control (a standard-of-care chemotherapeutic agent).

    • Dosing: Administer the treatments daily (or as determined by preliminary tolerability studies) via the chosen route (e.g., oral gavage).

    • Endpoint Measurement:

      • Continue tumor volume measurements and body weight monitoring throughout the study.

      • The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in the control group.

      • The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.

    • Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic (PD) and histological analysis.

Part 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

PK/PD studies are essential to understand the relationship between drug exposure and its pharmacological effect.[8][9] These studies inform dose selection and scheduling for subsequent clinical trials.[10][11]

**dot graph TD { rankdir=LR; node [shape=ellipse, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} } Caption: Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

Protocol 3: Single-Dose Pharmacokinetic Study in Mice

  • Objective: To determine the key pharmacokinetic parameters of this compound following a single administration.

  • Animal Model: Naive male CD-1 mice (n=3 per time point).

  • Procedure:

    • Administer a single dose of the compound (e.g., 10 mg/kg, orally or intravenously).

    • Collect blood samples (via retro-orbital or tail vein bleed) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Process blood to collect plasma and store at -80°C until analysis.

    • Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

    • Calculate key PK parameters using software like Phoenix WinNonlin.

Table 2: Key Pharmacokinetic Parameters

Parameter Description Importance
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxIndicates the rate of drug absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents the total drug exposure over time.
T1/2 Half-lifeThe time it takes for the plasma concentration to decrease by half; determines dosing frequency.
F% Bioavailability (for oral dosing)The fraction of the administered dose that reaches systemic circulation.

Part 4: Safety and Toxicity Assessment

Early assessment of a compound's safety profile is crucial.[12] A Maximum Tolerated Dose (MTD) study is typically performed to identify the highest dose that does not cause unacceptable toxicity.[13]

Protocol 4: Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the MTD of this compound in mice.

  • Animal Model: Naive female and male mice (n=3-5 per group).

  • Procedure:

    • Administer the compound daily for 5-14 days at escalating dose levels.

    • Monitor the animals daily for clinical signs of toxicity (e.g., changes in appearance, behavior, activity level).

    • Record body weight at least three times a week. A body weight loss of >20% is often a sign of significant toxicity.

    • The MTD is defined as the highest dose that does not result in mortality, significant body weight loss, or other severe clinical signs.

    • At the end of the study, a full necropsy should be performed, and major organs collected for histopathological analysis.

Conclusion

This document provides a foundational guide for the preclinical in vivo evaluation of this compound. By systematically addressing formulation, efficacy, PK/PD, and safety, researchers can build a comprehensive data package to support the further development of this promising compound. Each step is designed to inform the next, creating a logical and efficient pathway from a novel molecule to a potential clinical candidate. The principles and protocols outlined herein are based on established practices in preclinical drug development and are intended to ensure the generation of high-quality, reliable data.

References

  • Mouton, J. W. (2002). Animal model pharmacokinetics and pharmacodynamics: a critical review. International Journal of Antimicrobial Agents, 19(4), 261-268. [Link]

  • Kerbel, R. S. (2006). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. Cancer and Metastasis Reviews, 25(1), 7-9. [Link]

  • OUCI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Oncology Undergraduate Clinical Investigator. [Link]

  • OncoLink. (2017). Use of patient-derived xenograft mouse models in cancer research and treatment. Future Science OA. [Link]

  • Dong, X., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol, 6(22), e2023. [Link]

  • Steele, V. E., et al. (2004). Preclinical Animal Models for the Development of Cancer Chemoprevention Drugs. In Cancer Chemoprevention. Humana Press. [Link]

  • Mager, D. E., & Jusko, W. J. (2001). Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans. Pharmaceutical Research, 18(11), 1527-1535. [Link]

  • Crown Bioscience. (n.d.). Patient-Derived Xenografts Strengthen Mouse Clinical Trials in Oncology Research. Crown Bioscience. [Link]

  • Singh, B., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 808143. [Link]

  • NC3Rs. (n.d.). A novel approach to the preclinical assessment of novel anti-cancer drugs. NC3Rs. [Link]

  • Toutain, P. L., et al. (2002). Animal model pharmacokinetics and pharmacodynamics: A critical review. ResearchGate. [Link]

  • Rustemi, Z., et al. (2020). The role of animal models in pharmacokinetic-pharmacodynamic modelling for the evaluation of conjugated antibodies. KNOWLEDGE - International Journal, 40(1), 125-131. [Link]

  • Cho, S. Y., et al. (2017). Use of Patient-Derived Xenograft Mouse Models in Cancer Research and Treatment. Future Oncology, 13(29), 2635-2638. [Link]

  • The Jackson Laboratory. (2024). How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research. The Jackson Laboratory. [Link]

  • Onufrak, N. J., et al. (2023). Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Journal of Antimicrobial Chemotherapy, 78(Supplement_2), ii2-ii11. [Link]

  • Anilkumar, T. S., & Ajay, G. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 3(4), 629-637. [Link]

  • Porter, C. J. H., et al. (2007). Formulation of poorly water-soluble drugs for oral administration. Journal of Drug Delivery Science and Technology, 17(1), 3-12. [Link]

  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences. [Link]

  • Altasciences. (n.d.). Small Molecule Safety Assessment. Altasciences. [Link]

  • Wang, H., et al. (2015). Determination of maximum tolerated dose and toxicity of Inauhzin in mice. Toxicology Reports, 2, 407-414. [Link]

  • Sewell, F., et al. (2020). Justification for species selection for pharmaceutical toxicity studies. Regulatory Toxicology and Pharmacology, 118, 104798. [Link]

  • Venkatesan, N., & Ramanathan, M. (2017). Preclinical Toxicity Studies-Tool of Drug Discovery. Edelweiss Applied Science and Technology, 1(1), 19-24. [Link]

  • Sacaan, A., et al. (2020). Non-clinical combination toxicology studies. The Journal of Toxicological Sciences, 45(7), 365-372. [Link]

  • PubChem. (n.d.). (4-Fluoropiperidin-4-YL)methanol. PubChem. [Link]

Sources

Application Notes and Protocols for the In Vivo Formulation of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the formulation of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol for in vivo studies. Recognizing that publicly available physicochemical data for this specific compound is limited[1], this guide emphasizes a systematic, first-principles approach to formulation development. We will explore the predicted properties of the molecule based on its structural motifs and provide detailed protocols for solubility and stability assessments. Subsequently, this guide will detail various formulation strategies, from simple solutions to more complex systems, to enable successful preclinical evaluation. The methodologies described herein are designed to be self-validating, ensuring that researchers can develop a robust and reproducible formulation tailored to their specific experimental needs.

Introduction: Understanding the Molecule

This compound (Molecular Formula: C₁₀H₁₄FN₃O, Molecular Weight: 211.24 g/mol ) is a heterocyclic compound featuring a fluoropyrimidine moiety linked to a piperidine methanol scaffold[1]. The presence of the basic piperidine nitrogen, the polar hydroxyl group, and the aromatic fluoropyrimidine ring suggests a molecule with potentially complex solubility characteristics. The piperidine ring itself is generally highly soluble in water and a range of organic solvents[2][3], while pyrimidine derivatives' properties are heavily influenced by their substitutions[4].

The lack of empirical data necessitates a structured approach to formulation development, beginning with a thorough characterization of the compound's solubility and stability. This initial investment in understanding the molecule's fundamental properties is critical for selecting an appropriate formulation strategy and avoiding costly delays in in vivo studies.

Physicochemical Characterization: The Foundation of Formulation

A successful in vivo study relies on an accurate and reproducible dose administration, which is only possible with a well-characterized and stable formulation. The first step is to determine the solubility of this compound in a range of pharmaceutically acceptable vehicles.

Predicted Physicochemical Properties

While experimental data is unavailable, we can infer some properties from the compound's structure:

PropertyPredicted CharacteristicRationale
Aqueous Solubility Likely pH-dependentThe basic piperidine nitrogen (pKa ~8-11) will be protonated at acidic pH, increasing aqueous solubility.
Organic Solvent Solubility Moderate to high in polar organic solventsThe polar methanol group and nitrogen atoms suggest solubility in alcohols, DMSO, and other polar solvents.
LogP ModerateThe combination of the lipophilic fluoropyrimidine and the hydrophilic piperidine methanol suggests a moderate partition coefficient.
Stability Potentially susceptible to oxidation and photodegradationHeterocyclic compounds can be sensitive to light and oxidation.
Experimental Protocol: Solubility Assessment

This protocol outlines a method for determining the equilibrium solubility of the target compound.

Materials:

  • This compound

  • A selection of solvents (see table below)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC with a suitable column and detector

  • Analytical balance

Procedure:

  • Vehicle Selection: Choose a range of pharmaceutically acceptable solvents to test.

Solvent/Vehicle SystemRationale
Deionized WaterBaseline aqueous solubility.
pH 4.0, 7.4, 9.0 BuffersTo assess pH-dependent solubility.
0.9% SalineA common vehicle for intravenous administration.
5% Dextrose in Water (D5W)Another common intravenous vehicle.
Ethanol, Propylene Glycol, PEG 400Common co-solvents for increasing solubility.
Tween® 80, Cremophor® ELSurfactants to aid in solubilization.
Corn Oil, Sesame OilFor potential lipid-based formulations.
  • Sample Preparation:

    • Add an excess amount of this compound to a pre-weighed vial. The goal is to have undissolved solid remaining after equilibrium is reached.

    • Record the initial weight of the compound.

    • Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification:

    • Carefully collect a known volume of the supernatant.

    • Dilute the supernatant with a suitable mobile phase for HPLC analysis.

    • Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a standard curve.

  • Calculation:

    • Express the solubility in mg/mL.

Formulation Strategies for In Vivo Dosing

The choice of formulation will depend on the required dose, the route of administration, and the determined solubility of the compound. For many new chemical entities, poor aqueous solubility is a common challenge[5][6][7].

Aqueous Solutions

If the compound exhibits sufficient solubility in an aqueous vehicle (e.g., >1 mg/mL for many discovery studies), a simple solution is the preferred approach due to its ease of preparation and dosing accuracy.

  • pH Adjustment: For basic compounds like this one, reducing the pH of the aqueous vehicle can significantly enhance solubility. A common approach is to use a pharmaceutically acceptable acid (e.g., HCl, citric acid, or tartaric acid) to form a salt in situ.

    • Causality: Protonation of the basic piperidine nitrogen increases the polarity of the molecule, favoring interaction with water.

Co-solvent Systems

When aqueous solubility is insufficient, the use of co-solvents can be an effective strategy[8].

  • Common Co-solvents:

    • Polyethylene Glycol (PEG) 300 or 400

    • Propylene Glycol (PG)

    • Ethanol

    • Dimethyl Sulfoxide (DMSO) - use with caution due to potential toxicity and effects on cell membranes.

  • Protocol: Co-solvent Formulation Development

    • Start by dissolving the compound in the neat co-solvent in which it is most soluble.

    • Gradually add the aqueous vehicle (e.g., water, saline, or buffer) dropwise while vortexing.

    • Observe for any signs of precipitation.

    • The final formulation should be a clear, homogenous solution.

    • It is crucial to limit the percentage of the organic co-solvent to a level that is well-tolerated by the animal species being studied.

Surfactant-Based Formulations

Surfactants can increase solubility by forming micelles that encapsulate the drug molecule[9].

  • Common Surfactants:

    • Tween® 80 (Polysorbate 80)

    • Cremophor® EL

    • Solutol® HS 15

  • Considerations: Surfactants can have their own biological effects and may influence the pharmacokinetics of the drug[5]. Therefore, their use should be carefully considered and controlled.

Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their apparent aqueous solubility[10][11].

  • Common Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Protocol: Cyclodextrin Formulation

    • Prepare a solution of the cyclodextrin in the desired aqueous vehicle.

    • Gradually add the this compound to the cyclodextrin solution while stirring.

    • Continue stirring until the compound is fully dissolved. Gentle heating may be applied if necessary, but the solution should be cooled to room temperature before administration.

Nanosuspensions

For very poorly soluble compounds, reducing the particle size to the nanometer range can significantly increase the dissolution rate and bioavailability[9].

  • Techniques:

    • Milling

    • High-pressure homogenization

  • Considerations: This is a more advanced formulation technique that requires specialized equipment and expertise.

Visualizing the Formulation Workflow

The following diagram illustrates the decision-making process for selecting a suitable formulation strategy.

Formulation_Workflow A Determine Aqueous Solubility (pH 7.4) B Solubility > Required Dose? A->B C Simple Aqueous Solution (e.g., Saline, PBS) B->C Yes D Investigate pH-Dependent Solubility B->D No E Solubility Increase at Low pH? D->E F pH-Adjusted Aqueous Solution E->F Yes G Explore Co-Solvent Systems (e.g., PEG, PG) E->G No H Sufficient Solubility in Co-solvent? G->H I Co-solvent Formulation H->I Yes J Consider Advanced Formulations H->J No K Cyclodextrin Complexation J->K L Surfactant-Based System J->L M Nanosuspension J->M

Caption: Decision tree for formulation strategy selection.

Stability Assessment of the Final Formulation

Once a lead formulation has been identified, its stability must be confirmed under the intended storage and use conditions.

Protocol: Formulation Stability

  • Prepare the final formulation at the desired concentration.

  • Store aliquots of the formulation under different conditions (e.g., 4°C, room temperature, protected from light, exposed to light).

  • At various time points (e.g., 0, 4, 8, 24 hours), visually inspect the formulation for any signs of precipitation or color change.

  • Quantify the concentration of this compound using a validated HPLC method to assess for any degradation.

  • The formulation is considered stable if the concentration remains within ±10% of the initial concentration and no physical changes are observed.

Case Study: Hypothetical Formulation of this compound for Oral Gavage in Mice

Objective: To prepare a 10 mg/mL solution for oral administration.

Findings from Solubility Screen:

  • Aqueous solubility at pH 7.4: <0.1 mg/mL

  • Solubility in 0.1 N HCl: 25 mg/mL

  • Solubility in 20% HP-β-CD in water: 15 mg/mL

Formulation Selection: A pH-adjusted aqueous solution is a viable option. However, to avoid potential issues with administering a highly acidic solution, the cyclodextrin-based formulation is chosen as a safer and well-tolerated alternative.

Final Formulation:

  • This compound: 10 mg/mL

  • 20% (w/v) Hydroxypropyl-β-cyclodextrin in deionized water.

Preparation Protocol:

  • Weigh the required amount of HP-β-CD and dissolve it in the appropriate volume of deionized water.

  • Slowly add the weighed this compound to the cyclodextrin solution while stirring.

  • Continue stirring at room temperature until a clear solution is obtained.

  • Confirm the final concentration and stability before dosing.

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the development of a suitable formulation. Due to the current lack of published physicochemical data, a systematic approach involving solubility and stability testing is paramount. This guide provides the necessary protocols and strategic considerations to enable researchers to develop a robust and effective formulation. By following these principles, scientists can ensure accurate and reproducible dosing, leading to high-quality and reliable data from their preclinical studies.

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • Shi, Y., Porter, W., Merdan, T., & Li, L. C. (2009). Recent advances in intravenous delivery of poorly water-soluble compounds. Expert Opinion on Drug Delivery, 6(12), 1261-1282. [Link]

  • Gould, S. (2010). Intravenous formulation and administration of poorly soluble compounds in early discovery. American Pharmaceutical Review.
  • O'Mary, H.L., & Cui, Z. (2022). Injectable Formulations of Poorly Water-Soluble Drugs. In: Williams III, R.O., Davis Jr., D.A., Miller, D.A. (eds) Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series, vol 50. Springer, Cham. [Link]

  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Google Patents. (1990). Novel piperidine derivatives, method for the preparation thereof and pharmaceutical compositions containing them.
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  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. [Link]

  • Google Patents. (1989).
  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

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  • PubChem. (4-Fluoropiperidin-4-YL)methanol. [Link]

  • SciLifeLab Publications. The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. [Link]

  • PubMed. The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. [Link]

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  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Contract Pharma. (2021). FORMULATION DEVELOPMENT - The Role of Excipient Selection in the Development of Orally Disintegrating Tablets. [Link]

  • PubChem. 2-(6-(4-(4-Amino-5-fluoropyrimidin-2-yloxy)piperidin-1-yl)pyrimidin-4-yloxy)-5-methoxybenzonitrile. [Link]

  • Sunway Pharm Ltd. (5-fluoropyrimidin-2-yl)methanol. [Link]

  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • ResearchGate. (2025). Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist. [Link]

  • PubChem. 4-Piperidinemethanol. [Link]

  • PubMed. Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). [Link]

Sources

analytical methods for (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Abstract

This document provides detailed analytical methods for the accurate quantification of this compound, a key intermediate or active pharmaceutical ingredient (API) in drug development. Two robust, validated methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for purity, assay, and formulation analysis, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications, such as pharmacokinetic studies in plasma. The protocols are designed for researchers, analytical scientists, and quality control professionals, emphasizing the scientific rationale behind methodological choices to ensure data integrity and reproducibility in accordance with international guidelines.

Introduction: The Rationale for Precise Quantification

This compound incorporates a pharmacologically significant fluoropyrimidine moiety, commonly found in antineoplastic agents, and a piperidine scaffold.[1] The accurate determination of its concentration is paramount throughout the pharmaceutical lifecycle. In manufacturing, it ensures the quality and dosage of the final drug product. In preclinical and clinical development, precise quantification in biological matrices is essential for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The methods detailed herein are developed based on the physicochemical properties of the analyte and are grounded in established principles of analytical chemistry. The HPLC-UV method leverages the ultraviolet absorbance of the fluoropyrimidine ring for reliable quantification in simpler matrices, while the LC-MS/MS method provides the exceptional sensitivity and selectivity required for complex biological samples.[2] All validation parameters are based on the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance.[3][4][5][6]

Analyte Physicochemical Profile

A foundational understanding of the analyte's structure dictates the analytical strategy.

  • Structure: C₁₀H₁₄FN₃O

  • Molecular Weight: 227.24 g/mol

  • Key Features:

    • Chromophore: The 5-fluoropyrimidine ring provides strong UV absorbance, making UV-based detection a viable and robust quantification strategy. Wavelengths in the 260-270 nm range are typically effective for pyrimidine-based structures.[1][7]

    • Ionizable Group: The piperidine nitrogen is basic and readily protonated. This characteristic is ideal for electrospray ionization (ESI) in the positive mode for mass spectrometry, yielding a strong signal for the protonated molecule [M+H]⁺.

    • Polarity: The presence of the hydroxyl (-OH) and amine groups imparts a degree of polarity, making the molecule suitable for reversed-phase chromatography with aqueous-organic mobile phases.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the quantitative analysis of this compound in bulk drug substance and pharmaceutical formulations.

Principle of HPLC-UV Analysis

Reversed-phase HPLC separates compounds based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18). The analyte is eluted using a polar mobile phase, and its concentration is determined by measuring its absorbance of UV light at a specific wavelength. This method is highly reproducible, robust, and widely used in quality control laboratories.[8]

Experimental Protocol: HPLC-UV

Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions: The following table summarizes the recommended starting conditions. These may be optimized as needed to meet system suitability requirements.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution and retention for this moderately polar analyte.
Mobile Phase A: 0.1 M Dipotassium Hydrogen PhosphateB: AcetonitrileA buffered aqueous phase maintains a consistent pH for reproducible retention times, while acetonitrile provides good peak shape.[1]
Gradient/Isocratic Isocratic: 65% A / 35% BAn isocratic elution simplifies the method, enhancing robustness and run-to-run reproducibility.[1]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[7][9]
Column Temperature 30°CMaintaining a constant temperature ensures stable retention times.[10]
Detection Wavelength 265 nmThis wavelength is chosen to maximize the signal for the fluoropyrimidine chromophore while minimizing interference.[1]
Injection Volume 10 µLA small injection volume minimizes potential peak distortion.
Run Time ~10 minutesSufficient to allow for elution of the analyte and any potential impurities.

Preparation of Solutions:

  • Mobile Phase Preparation: Prepare the 0.1M dipotassium hydrogen phosphate buffer and filter through a 0.45 µm membrane filter.[1] Pre-mix the mobile phase components and degas thoroughly using sonication or online degassing.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serial dilution of the Standard Stock Solution with the mobile phase.

  • Sample Preparation (Assay): Accurately weigh an amount of the sample powder equivalent to 25 mg of the analyte and prepare a 250 mL solution using the mobile phase to achieve a target concentration of 100 µg/mL.[1] Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC-UV Analysis Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Instrumental Analysis ref_std Weigh Reference Standard stock_sol Stock Solution (1000 µg/mL) ref_std->stock_sol Dissolve in Mobile Phase sample_prep Weigh Drug Product/API sample_sol Sample Solution (~100 µg/mL) sample_prep->sample_sol Dissolve & Dilute to Target Conc. cal_std Calibration Standards (10-200 µg/mL) stock_sol->cal_std Serial Dilution autosampler Autosampler Injection (10 µL) cal_std->autosampler filter_sample Filtered Sample sample_sol->filter_sample Filter (0.45 µm) filter_sample->autosampler hplc HPLC System - C18 Column - Isocratic Elution autosampler->hplc detector UV Detector (265 nm) hplc->detector data Data Acquisition (Chromatogram) detector->data results Quantification data->results Peak Area vs. Concentration LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis Instrumental Analysis plasma 50 µL Plasma (Sample, Calibrant, or QC) add_is Add 10 µL Internal Standard (IS) plasma->add_is add_acn Add 150 µL Acetonitrile add_is->add_acn vortex Vortex to Precipitate Proteins add_acn->vortex centrifuge Centrifuge (13,000 x g) vortex->centrifuge supernatant Transfer Supernatant to Vial centrifuge->supernatant uhplc UHPLC Separation (Gradient Elution) supernatant->uhplc Inject 5 µL ms Mass Spectrometer (ESI+, MRM Mode) uhplc->ms data Data Acquisition (Peak Area Ratios) ms->data results Bio-Quantification data->results Analyte/IS Ratio vs. Concentration

Sources

Application Note: High-Throughput Screening Strategies for (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing a high-throughput screening (HTS) campaign for the novel compound, (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol. Given the prevalence of pyrimidine and piperidine scaffolds in kinase inhibitors, we propose a strategic HTS cascade to evaluate this compound's potential as a modulator of the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway. This guide details robust protocols for primary biochemical screening using Fluorescence Polarization (FP), secondary orthogonal screening with AlphaLISA technology, and a confirmatory cell-based assay to assess downstream pathway inhibition.

Introduction: Rationale and Scientific Background

The pursuit of novel kinase inhibitors remains a cornerstone of modern therapeutic development, particularly in oncology and immunology. The compound of interest, this compound, incorporates two key structural motifs—a fluoropyrimidine ring and a piperidine core—that are features of numerous clinically successful kinase inhibitors.[1][2] The fluorine substitution on the pyrimidine ring can significantly enhance binding affinity and modulate physicochemical properties such as metabolic stability and membrane permeability, making it a valuable feature in drug design.[3][4]

The Janus Kinase (JAK) family of tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling.[5] Dysregulation of the JAK/STAT pathway is implicated in a variety of autoimmune diseases and cancers. Upon cytokine binding to their receptors, JAKs are activated, leading to the phosphorylation and activation of STAT proteins. Activated STATs then translocate to the nucleus to regulate gene expression.[6] This pathway presents multiple opportunities for therapeutic intervention.

This application note outlines a strategic, multi-tiered HTS approach to systematically evaluate this compound as a potential inhibitor of the JAK/STAT pathway. The proposed workflow is designed to maximize efficiency and confidence in hit identification by employing orthogonal assay technologies and progressing from biochemical to cellular contexts.

cluster_pathway Simplified JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase Receptor->JAK Activation STAT STAT (inactive) JAK->STAT Phosphorylation pSTAT p-STAT (active dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Caption: A simplified diagram of the JAK/STAT signaling pathway.

Physicochemical Properties and Compound Handling

The physicochemical properties of a compound are critical determinants of its drug-like potential.[7] While detailed experimental data for this compound is not widely available, we can infer certain characteristics based on its structure. The presence of the highly electronegative fluorine atom is expected to lower the pKa of the pyrimidine ring, potentially influencing its interactions with the kinase ATP-binding pocket.[3] The piperidine and methanol groups provide a degree of hydrophilicity.

Table 1: Predicted Physicochemical Properties and Stock Solution Preparation

PropertyPredicted Value/InformationHandling Protocol
Molecular FormulaC10H14FN3O-
Molecular Weight211.24 g/mol -
Physical FormSolid, powder-
SolubilityLikely soluble in DMSOPrepare a 10 mM stock solution in 100% DMSO.
StorageStore at -20°C, desiccatedAliquot stock solution to minimize freeze-thaw cycles.

High-Throughput Screening Campaign Workflow

A robust HTS campaign employs a tiered approach to identify and validate hits, minimizing the risk of false positives and negatives. Our proposed workflow utilizes three distinct assay formats.

cluster_workflow HTS Campaign Workflow start Compound Library (incl. test compound) primary Primary Screen: FP Biochemical Assay (JAK2 Kinase Inhibition) start->primary Initial Screen secondary Secondary Screen: AlphaLISA Orthogonal Assay (JAK2 Kinase Inhibition) primary->secondary Confirm Hits tertiary Tertiary Screen: Cell-Based Assay (pSTAT5 Inhibition) secondary->tertiary Cellular Activity hit Validated Hit tertiary->hit

Caption: Proposed HTS workflow for hit identification and validation.

Detailed Protocols

Primary Screen: Fluorescence Polarization (FP) Kinase Inhibition Assay

Principle: This assay measures the inhibition of kinase activity through a competitive binding format.[8] A fluorescently labeled phosphopeptide ("tracer") is pre-bound to a phosphopeptide-specific antibody, resulting in a large complex that tumbles slowly and emits highly polarized light. When the kinase phosphorylates its unlabeled substrate, the resulting phosphopeptide competes with the tracer for antibody binding. This displacement leads to a faster tumbling of the free tracer and a decrease in fluorescence polarization.[8] Inhibitors of the kinase will prevent substrate phosphorylation, thus maintaining a high polarization signal.

Protocol: JAK2 FP Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • JAK2 Enzyme: Recombinant human JAK2, diluted in Assay Buffer to a working concentration of 2 nM.

    • Substrate: UBE2L3 peptide substrate, diluted in Assay Buffer to 2 µM.

    • ATP: Diluted in Assay Buffer to 20 µM.

    • Test Compound: this compound serially diluted in 100% DMSO, then diluted in Assay Buffer to a 4x final concentration.

    • Detection Mix: Prepare a mix of a far-red tracer and a phospho-specific antibody in FP stop buffer as per manufacturer's instructions (e.g., PolarScreen™).[9]

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 4x test compound solution to the appropriate wells. For control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.

    • Add 5 µL of the 4x Substrate/ATP mix to all wells.

    • Initiate the kinase reaction by adding 10 µL of the 2x JAK2 enzyme solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 10 µL of the Detection Mix to all wells.

    • Incubate for an additional 60 minutes at room temperature, protected from light.

    • Read the plate on a microplate reader capable of measuring fluorescence polarization (e.g., excitation at 610 nm, emission at 670 nm).[9]

  • Data Analysis and Quality Control:

    • Calculate the percentage of inhibition relative to high (no enzyme) and low (DMSO vehicle) controls.

    • Determine the Z'-factor to assess assay robustness. A Z'-factor > 0.5 is considered excellent for HTS.[10]

    • Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Table 2: Hypothetical FP Assay Results for this compound

Concentration (µM)Fluorescence Polarization (mP)% Inhibition
0 (DMSO Control)1200
0.01125-4.2
0.115025
120066.7
10240100
100245104.2
Calculated IC50 0.5 µM
Secondary Screen: AlphaLISA Kinase Activity Assay

Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures biomolecular interactions.[11] For a kinase assay, a biotinylated substrate peptide and a phospho-specific antibody are used. The biotinylated substrate is captured by streptavidin-coated Donor beads, and the phospho-specific antibody is captured by anti-species IgG-coated Acceptor beads. When the kinase phosphorylates the substrate, the antibody binds, bringing the Donor and Acceptor beads into close proximity (<200 nm). Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal.[12] Kinase inhibitors prevent this interaction, leading to a loss of signal.

Protocol: JAK2 AlphaLISA Assay

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20.[11]

    • JAK2 Enzyme: Recombinant human JAK2, diluted in Kinase Buffer to 4 nM.

    • Substrate: Biotinylated peptide substrate, diluted in Kinase Buffer to 100 nM.

    • ATP: Diluted in Kinase Buffer to 20 µM.

    • Test Compound: Serially diluted as described for the FP assay.

    • Detection Mix: Anti-phospho-tyrosine antibody, AlphaLISA anti-species IgG Acceptor beads, and Streptavidin-coated Donor beads prepared in AlphaLISA buffer.

  • Assay Procedure (384-well AlphaPlate):

    • Add 2.5 µL of 4x test compound to the wells.

    • Add 2.5 µL of a 4x mix of JAK2 enzyme and biotinylated substrate.

    • Initiate the reaction by adding 5 µL of 2x ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of 3x anti-phospho-tyrosine antibody diluted in AlphaLISA buffer containing EDTA to stop the reaction. Incubate for 60 minutes.

    • Add 10 µL of a 2x mix of Acceptor and Donor beads. Incubate for 60 minutes in the dark.

    • Read the plate on an Alpha-enabled microplate reader.

  • Data Analysis:

    • Calculate IC50 values as described for the FP assay. The results from this orthogonal assay should correlate with the primary screen to increase confidence in the hits.

cluster_alphalisa AlphaLISA Kinase Assay Principle Donor Donor Bead Acceptor Acceptor Bead Donor->Acceptor <200nm Signal pSubstrate Biotin-p-Substrate Donor->pSubstrate Streptavidin-Biotin Antibody Anti-p-Substrate Ab Acceptor->Antibody Anti-IgG Kinase Active Kinase Substrate Biotin-Substrate Kinase->Substrate Phosphorylates Substrate->pSubstrate pSubstrate->Antibody Binds

Caption: Principle of the AlphaLISA assay for kinase activity.

Tertiary Screen: Cell-Based Assay for STAT5 Phosphorylation

Principle: This assay quantifies the level of phosphorylated STAT5 (pSTAT5) in a cellular context, providing a measure of the compound's ability to inhibit the JAK/STAT pathway downstream of the kinase. The AlphaLISA SureFire Ultra assay can be used to detect endogenous levels of pSTAT5 in cell lysates.[6][13] This assay confirms that the compound is cell-permeable and active on its target within the complex cellular environment.

Protocol: EPO-induced pSTAT5 AlphaLISA SureFire Assay in HEL cells

  • Cell Culture and Plating:

    • Culture human erythroleukemia (HEL) cells, which endogenously express the erythropoietin (EPO) receptor and signal through JAK2/STAT5, in appropriate media.

    • Plate cells in a 96-well culture plate at a density of 50,000 cells/well and starve overnight in serum-free media.

  • Compound Treatment and Stimulation:

    • Pre-treat cells with a serial dilution of this compound for 1-2 hours.

    • Stimulate the cells with an EC80 concentration of EPO for 15-30 minutes at 37°C to induce STAT5 phosphorylation.

  • Cell Lysis and Assay Procedure:

    • Lyse the cells by adding Lysis Buffer directly to the wells.

    • Transfer 10 µL of the lysate to a 384-well ProxiPlate.

    • Follow the AlphaLISA SureFire Ultra pSTAT5 kit protocol, which typically involves:[13]

      • Adding a mix of Acceptor beads and biotinylated anti-pSTAT5 antibody.

      • Incubating for 1 hour.

      • Adding Streptavidin-coated Donor beads.

      • Incubating for 1 hour in the dark.

    • Read the plate on an Alpha-enabled microplate reader.

  • Data Analysis:

    • Determine the IC50 of the compound for the inhibition of EPO-induced STAT5 phosphorylation. This cellular IC50 provides a more physiologically relevant measure of the compound's potency.

Table 3: Hypothetical Cell-Based Assay Results

AssayTargetIC50 (µM)Comments
Primary FPJAK2 (biochemical)0.5Potent inhibition of isolated enzyme.
Secondary AlphaLISAJAK2 (biochemical)0.7Confirms direct enzyme inhibition.
Tertiary Cell-BasedpSTAT5 (cellular)1.2Demonstrates cell permeability and target engagement in a cellular context.

Conclusion and Future Directions

The HTS cascade detailed in this application note provides a robust framework for evaluating the potential of this compound as a JAK/STAT pathway inhibitor. A positive result in this screening funnel—characterized by potent biochemical inhibition confirmed by an orthogonal assay and subsequent inhibition of downstream signaling in a cellular context—would strongly justify advancing this compound into lead optimization. Further studies would include kinase selectivity profiling against a panel of other kinases, in vitro ADME profiling, and eventual testing in in vivo models of diseases driven by JAK/STAT dysregulation.

References

  • BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits.
  • Revvity. (n.d.). Development of an AlphaLISA MEK1 kinase assay using full-length ERK2 substrate.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • Kopcho, J. J., et al. (2012). Optimization and utilization of the SureFire phospho-STAT5 assay for a cell-based screening campaign. Journal of Biomolecular Screening, 17(4), 453-62.
  • BenchChem. (2025). A Technical Guide to the Physicochemical Properties of Fluorinated Pyridinols for Drug Discovery.
  • BenchChem. (2025). Application Note: High-Throughput Screening for Kinase Inhibitors Using a Fluorescence Polarization Assay.
  • Wang, L., et al. (2011). Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors. Journal of Biomolecular Screening, 16(6), 620-8.
  • Wang, L., et al. (2011). Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors. Acta Biochimica et Biophysica Sinica, 43(6), 481-488.
  • Thermo Fisher Scientific. (n.d.). Redder Is Better: Far-Red PolarScreen™ FP Kinase Assay.
  • Cell Signaling Technology. (n.d.). HTScan® Jak2 Kinase Assay Kit #7752.
  • BPS Bioscience. (n.d.). JAK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit.
  • ResearchGate. (2025). Development of a High-Throughput Cell-Based Reporter Assay for Screening of JAK3 Inhibitors.
  • Todorovic, A., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry, 421(2), 658-665.
  • Revvity. (n.d.). AlphaLISA SureFire Ultra assay optimization.
  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening, 6(2), 167-176.
  • Moghadam, F., et al. (2021). High throughput screening to identify inhibitors of the type I interferon – major histocompatibility complex class I pathway in skeletal muscle. Scientific Reports, 11(1), 1-14.
  • Revvity. (n.d.). AlphaLISA SureFire Ultra.
  • Molecular Devices. (n.d.). Fluorescence Polarization (FP).
  • PerkinElmer. (n.d.). AlphaLISA Assay Development Guide.
  • ATCC. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Eglen, R. M., & Reisine, T. (2011). Assay Development for Protein Kinase Enzymes. Assay and Drug Development Technologies, 9(4), 327-336.
  • Baluja, S., Hirapara, A., & Lava, D. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.
  • Darvas, F., Dorman, G., & Urge, L. (2015). Importance of Physicochemical Properties In Drug Discovery. World Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 11-25.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Fluorinated Pyrimidines: Key Players in Modern Therapeutics. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • ResearchGate. (2025). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
  • Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-60.
  • Wang, Y., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4345.
  • Witter, D. J., et al. (2008). Discovery and Evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an Orally Efficacious Inhibitor of Insulin-Like Growth factor-1 Receptor Kinase With Broad Spectrum in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 51(19), 5897-900.
  • MDPI. (n.d.). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61.
  • Liu, Q., et al. (2012). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][14][15]naphthyridin-2(1H)-one as a Potent and Selective Inhibitor of the Mammalian Target of Rapamycin (mTOR). Journal of Medicinal Chemistry, 55(13), 6149-6161.

  • Lee, H., et al. (2025). Identification of Novel Antimicrobial 2‑(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2 H)‑one Scaffolds against Acinetobacter baumannii, Inspired by Luffariellolide. ACS Omega, 10(30), 33704-33711.
  • Khan, R. A., et al. (2014). In Vitro Antimicrobial Bioassays, DPPH Radical Scavenging Activity, and FTIR Spectroscopy Analysis of Heliotropium bacciferum.
  • Rattanapisit, K., et al. (2019). Screening for antibacterial and antibiofilm activity in Thai medicinal plant extracts against oral microorganisms. Pharmaceutical Biology, 57(1), 346-354.
  • Sharifi-Rad, J., et al. (2024). In vitro antimicrobial and antibiofilm screening of eighteen Iranian medicinal plants. BMC Complementary Medicine and Therapies, 24(1), 123.

Sources

synthesis of derivatives from (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Derivatization of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol for Drug Discovery

Introduction: A Scaffold of Significance

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule this compound represents a powerful convergence of two such motifs. The 5-fluoropyrimidine ring is a critical pharmacophore, most famously associated with the anticancer agent 5-fluorouracil (5-FU) and its prodrugs.[1][2][3] Its fluorine substituent enhances metabolic stability and can modulate electronic properties, making it a valuable component in modern therapeutics.[4][5] The piperidine-4-yl-methanol linker provides a versatile, three-dimensional, and synthetically tractable framework. The piperidine ring is one of the most prevalent heterocycles in approved drugs, prized for its ability to improve physicochemical properties and explore chemical space, while the primary alcohol serves as an ideal handle for subsequent derivatization.[6][7]

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for the synthesis of the core this compound scaffold and its subsequent derivatization. The methodologies described herein are designed to enable the rapid generation of compound libraries for structure-activity relationship (SAR) studies, facilitating the discovery of novel therapeutic agents.

Part 1: Synthesis of the Core Scaffold

The most direct and efficient route to the title compound involves the palladium-catalyzed cross-coupling of a halogenated pyrimidine with piperidin-4-ylmethanol. The Buchwald-Hartwig amination is particularly well-suited for this C-N bond formation, offering high yields and broad functional group tolerance.[8]

Mechanistic Rationale: The Buchwald-Hartwig Amination

The choice of a palladium-catalyzed method is driven by its efficiency in forming aryl-amine bonds, which can be challenging via traditional S_NAr reactions, especially with electron-rich amines.[8] The catalytic cycle, illustrated below, involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form the palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the catalyst.[8] The selection of an appropriate phosphine ligand is critical to stabilize the palladium center and facilitate the key steps of the cycle.

cluster_legend Legend pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex Ar-X pd_amido Pd(II) Amido Complex oa_complex->pd_amido product Ar-NR'R'' pd_amido->product Reductive Elimination catalyst_regen Pd(0)L₂ pd_amido->catalyst_regen ArX Ar-X = 2-Chloro-5-fluoropyrimidine HNR HNR'R'' = Piperidin-4-ylmethanol

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Synthesis of this compound

This protocol details a robust method for the gram-scale synthesis of the core scaffold.

Materials:

  • 2-Chloro-5-fluoropyrimidine

  • Piperidin-4-ylmethanol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry, argon-flushed round-bottom flask, add 2-chloro-5-fluoropyrimidine (1.0 eq), piperidin-4-ylmethanol (1.1 eq), and sodium tert-butoxide (1.4 eq).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq) and Xantphos (0.04 eq) in a small amount of anhydrous toluene. Add this catalyst mixture to the main reaction flask.

  • Add anhydrous toluene to the reaction flask to achieve a substrate concentration of approximately 0.2 M.

  • Heat the reaction mixture to 100-110 °C and stir under argon. Monitor the reaction progress by TLC or LC-MS (typically complete in 12-18 hours).

  • Upon completion, cool the mixture to room temperature and quench carefully with water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the title compound as a solid.

Data Presentation: Optimization of Reaction Conditions

Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)
Pd(OAc)₂ (2)Xantphos (4)NaOtBu (1.4)Toluene11085-95
Pd₂(dba)₃ (1)BINAP (3)Cs₂CO₃ (2.0)Dioxane10070-80
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Toluene11065-75

Part 2: Derivatization Strategies at the Hydroxymethyl Group

The primary alcohol of the core scaffold is the most accessible functional group for diversification. The following protocols outline key strategies for generating ethers, esters, and amines, thereby modulating the compound's steric and electronic properties.

start (1-(5-Fluoropyrimidin-2-yl) piperidin-4-yl)methanol ether Ethers (O-Alkylation) start->ether  R-X, NaH (Williamson Synthesis) ester Esters (Acylation) start->ester  RCOCl, Et₃N or RCOOH, EDC/HOBt amine Amines (via Mesylate/Azide) start->amine  1. MsCl, Et₃N 2. NaN₃ 3. H₂, Pd/C

Caption: Key derivatization pathways from the core scaffold.

Protocol: Ether Synthesis via Williamson O-Alkylation

This method is a classic and reliable way to form ethers by reacting the alcohol with an alkyl halide in the presence of a strong base.

Rationale: Sodium hydride (NaH) is an effective, non-nucleophilic base that irreversibly deprotonates the alcohol to form the corresponding alkoxide. This highly nucleophilic alkoxide then displaces a halide in an S_N2 reaction. Anhydrous THF or DMF are used as solvents to prevent quenching of the base.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Wash the sodium hydride with hexanes to remove mineral oil and suspend it in anhydrous THF in a dry, argon-flushed flask.

  • Cool the suspension to 0 °C.

  • Add a solution of the starting alcohol in anhydrous THF dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Stir at room temperature or gently heat (e.g., to 50 °C) until the reaction is complete as monitored by LC-MS (typically 2-16 hours).

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Protocol: Ester Synthesis via Acylation

Esters can be readily formed using either acyl chlorides or by coupling with carboxylic acids.

Rationale: Acyl chlorides are highly reactive and react directly with the alcohol, typically in the presence of a non-nucleophilic base like triethylamine (Et₃N) to scavenge the HCl byproduct. For less reactive or more sensitive substrates, peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like HOBt (hydroxybenzotriazole) provide a milder method for forming the ester bond from a carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the starting alcohol in anhydrous DCM in a dry, argon-flushed flask.

  • Add triethylamine and cool the solution to 0 °C.

  • Add the acyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS, typically 1-4 hours).

  • Quench the reaction with water and extract with DCM (3x).

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Protocol: Conversion to Aminomethyl Derivatives

This multi-step protocol transforms the hydroxymethyl group into a more versatile aminomethyl group, opening up further avenues for derivatization (e.g., amides, sulfonamides, reductive aminations).

Rationale: This pathway involves first converting the poorly-leaving hydroxyl group into an excellent leaving group, the mesylate. Subsequent S_N2 displacement with sodium azide provides the azidomethyl intermediate, which is a stable and safe precursor to the amine. Finally, reduction of the azide, commonly achieved by catalytic hydrogenation (Staudinger reaction with PPh₃ is an alternative), yields the primary amine.

Materials:

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN₃)

  • Palladium on carbon (10% Pd/C)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

Procedure:

  • Mesylation: Dissolve the starting alcohol (1.0 eq) and Et₃N (1.5 eq) in anhydrous DCM at 0 °C. Add MsCl (1.2 eq) dropwise. Stir for 1-2 hours, then quench with water, extract, and wash as in the acylation protocol. The crude mesylate is often used directly in the next step after concentration.

  • Azide Displacement: Dissolve the crude mesylate in DMF. Add sodium azide (3.0 eq) and heat the mixture to 80 °C. Stir until the reaction is complete (monitored by LC-MS). Cool, dilute with water, and extract with EtOAc. Wash the organic layers extensively with water to remove DMF, then with brine. Dry and concentrate.

  • Reduction: Dissolve the crude azide in methanol. Add a catalytic amount of 10% Pd/C. Purge the flask with hydrogen gas (using a balloon) and stir vigorously at room temperature until the reaction is complete. Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to yield the desired primary amine, which can be purified by chromatography.

Part 3: Characterization of Derivatives

Thorough characterization is essential to confirm the structure and purity of each synthesized derivative.

  • ¹H NMR: The disappearance of the broad singlet corresponding to the alcohol -OH proton is a key indicator of a successful reaction. For etherification, look for new signals corresponding to the added alkyl group (e.g., a singlet around 4.5 ppm for a benzyl group). For esterification, the methylene protons (-CH₂-O) adjacent to the piperidine ring will shift downfield.

  • Mass Spectrometry (LC-MS): This is the primary tool for confirming the successful incorporation of the new moiety. The observed molecular ion peak (e.g., [M+H]⁺) should match the calculated exact mass of the expected product.

  • HPLC: High-performance liquid chromatography should be used to assess the purity of the final compounds, which should typically be >95% for biological screening.

Summary

The this compound scaffold is a highly valuable starting point for medicinal chemistry campaigns. The protocols outlined in this application note provide robust and versatile methods for its synthesis and subsequent derivatization at the hydroxymethyl position. By employing these etherification, esterification, and amination strategies, researchers can efficiently generate diverse libraries of compounds, enabling comprehensive exploration of structure-activity relationships and accelerating the journey toward new therapeutic discoveries.

References

  • Selingo, J. D., Greenwood, J. W., Andrews, M. K., Patel, C., Neel, A. J., Pio, B., Shevlin, M., Phillips, E. M., Maddess, M. L., & McNally, A. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936–945. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(6), 8079–8094. [Link]

  • Grem, J. L. (2000). 5-Fluorouracil: forty-plus and still ticking. A review of its preclinical and clinical development. Investigational new drugs, 18(4), 299–313. [Link]

  • Diasio, R. B., & Harris, B. E. (1989). Clinical pharmacology of 5-fluorouracil. Clinical pharmacokinetics, 16(4), 215–237. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • O'Hagan, A., & Younis, Y. (2016). Piperidine nucleus in the field of drug discovery. Journal of Applied Pharmaceutical Science, 6(8), 170-179. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

  • Thorn, C. F., Marsh, S., Carrillo, M. W., McLeod, H. L., Klein, T. E., & Altman, R. B. (2012). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and genomics, 22(4), 302–306. [Link]

  • Malet-Martino, M., & Martino, R. (2002). The prodrugs of 5-fluorouracil. Current medicinal chemistry. Anti-cancer agents, 2(2), 267–310. [Link]

Sources

Troubleshooting & Optimization

(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

A Guide to Overcoming Solubility Challenges in Research and Development

Welcome, researchers and drug development professionals. This guide is your dedicated resource for navigating the solubility challenges associated with this compound. The unique structure of this molecule, combining a basic piperidine moiety with a fluoropyrimidine ring, presents specific solubility behaviors that can impact experimental outcomes. This document provides in-depth, practical solutions and the scientific rationale behind them to ensure the accuracy and reproducibility of your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of this compound.

Q1: What are the primary structural features of this compound that influence its solubility?

A1: The solubility of this compound is dictated by a balance of its structural components:

  • Piperidine Ring: This is a saturated heterocycle containing a basic nitrogen atom. At physiological or acidic pH, this nitrogen can become protonated, forming a positively charged salt which is significantly more water-soluble than the neutral form.[1][2]

  • 5-Fluoropyrimidine Group: This aromatic ring system, while containing nitrogen atoms, is generally more lipophilic (less water-soluble). The fluorine atom further contributes to this lipophilicity.

  • Methanol Group (-CH2OH): This polar hydroxyl group can participate in hydrogen bonding with water, which aids in solubility.

The compound's overall solubility is therefore highly pH-dependent, a characteristic feature of weakly basic drugs.

Q2: My compound is precipitating when I try to dissolve it in a neutral aqueous buffer like PBS (pH 7.4). Why is this occurring?

A2: This is a frequently encountered issue and is directly related to the compound's pKa (the pH at which the piperidine nitrogen is 50% protonated). In neutral buffers (pH ~7.4), the compound predominantly exists in its neutral, or "free base," form. This form is significantly less soluble in water than its protonated salt form.[1] When the amount of compound you add exceeds the intrinsic solubility of the free base, the excess will precipitate out of the solution.

Caption: pH-dependent equilibrium driving precipitation.

Q3: Is it acceptable to use DMSO for my stock solution, and what are the best practices?

A3: Yes, Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of poorly water-soluble compounds. However, a high concentration of DMSO in your final assay can cause artifacts or toxicity. A general guideline for cell-based assays is to keep the final DMSO concentration below 0.5% (v/v). The primary issue you may face is that the compound can precipitate when the DMSO stock is diluted into your aqueous experimental buffer—a phenomenon known as "crashing out."[1]

Best Practices for DMSO Stocks:

  • Concentration: Prepare a stock solution that is concentrated enough to allow for a significant dilution (e.g., 1:1000) into your final buffer.

  • Storage: Store stocks at room temperature if stability allows, as cold storage can sometimes cause the compound to precipitate out of the DMSO itself.[1]

  • Freshness: Prepare fresh solutions for critical experiments to ensure consistency.

Part 2: Troubleshooting Guide

This section provides structured, step-by-step protocols to resolve specific solubility problems.

Issue 1: Inadequate Solubility in Aqueous Media for In Vitro Assays
  • Causality: The core issue is the low intrinsic solubility of the compound's free base form at neutral pH. The most effective strategy is to manipulate the equilibrium to favor the highly soluble protonated (salt) form.

  • Solution Workflow: pH Modification

    • Determine Target pH: Since the piperidine nitrogen is basic, a pH of 3-5 is a good starting point to ensure complete protonation.

    • Prepare Acidic Stock Solution:

      • Accurately weigh the this compound powder.

      • Instead of a neutral buffer, dissolve the compound in a small volume of an acidic vehicle. A common choice is 10-50 mM HCl or a citrate buffer at pH 3-4.[1]

      • Use sonication or gentle vortexing to aid dissolution.

    • Dilution into Final Medium:

      • Carefully add the acidic stock solution dropwise to your final, stirred experimental medium.

      • CRITICAL: Monitor the final pH of your experimental medium. The small volume of acidic stock should not significantly alter the pH of a well-buffered system, but this should always be verified. If a pH shift is a concern, prepare your stock in an acidic buffer system (e.g., citrate) that is compatible with your final assay buffer.

Issue 2: Compound Precipitates from DMSO Stock Upon Dilution
  • Causality: This occurs due to a rapid solvent shift. The compound is highly soluble in the organic environment of DMSO but becomes supersaturated and precipitates when introduced to the predominantly aqueous environment of your assay buffer.

  • Solution Workflow: Co-solvents and Excipients

    • Strategy A: Co-solvent Addition

      • Employ a water-miscible organic co-solvent in your final aqueous buffer to increase the overall solvent capacity for the compound.[1][2]

      • Protocol:

        • Prepare your aqueous buffer (e.g., PBS).

        • Add a co-solvent to the buffer at a concentration tolerated by your assay.

        • Perform the dilution of your DMSO stock into this co-solvent-fortified buffer.

      Co-solvent Typical Final Concentration (v/v) Considerations
      Ethanol1-5%Can have biological effects; check assay tolerance.
      Polyethylene Glycol (PEG 300/400)5-20%Generally well-tolerated; can also improve stability.
      Propylene Glycol5-20%Common in many formulations.
    • Strategy B: Complexation with Cyclodextrins

      • Cyclodextrins are cyclic oligosaccharides that act as molecular containers, encapsulating the lipophilic parts of a drug molecule in their central cavity, thereby increasing its apparent aqueous solubility.[1] This is an excellent method when pH modification is not viable.

      • Protocol:

        • Select a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is widely used.[3]

        • Prepare a solution of the cyclodextrin (e.g., 1-10% w/v) in your aqueous assay buffer.

        • Add your DMSO stock solution directly to the cyclodextrin-containing buffer. The cyclodextrin will form an inclusion complex with the compound, preventing it from precipitating.

G cluster_solutions Solution Pathways compound Compound in DMSO Stock buffer Aqueous Buffer (e.g., PBS) compound->buffer Direct Dilution ph_adjust pH Adjustment (e.g., pH 4 Buffer) compound->ph_adjust cosolvent Add Co-solvent (e.g., PEG400) compound->cosolvent cyclodextrin Add Cyclodextrin (e.g., HP-β-CD) compound->cyclodextrin precipitate Precipitation (Failed Experiment) buffer->precipitate solution Homogeneous Solution (Successful) ph_adjust->solution cosolvent->solution cyclodextrin->solution

Caption: Troubleshooting workflow for solubility enhancement.

References

  • Stella, V. J. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from World Pharma Today. [Link]

  • Garg, V., & Singh, H. (2022). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceutics, 14(8), 1569. [Link]

  • Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics, 420(1), 1-10. [Link]

  • Sharma, D., & Soni, M. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Yadav, V. R., et al. (2020). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics. [Link]

  • Jantarat, C., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics, 42(1), 1-14. [Link]

Sources

Technical Support Center: Synthesis of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will delve into the underlying chemistry, provide actionable troubleshooting advice, and offer detailed protocols based on established scientific principles.

Introduction: The Chemistry at Play

The synthesis of this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction involves the coupling of piperidin-4-ylmethanol with an activated halo-pyrimidine, such as 2-chloro-5-fluoropyrimidine. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the electron-withdrawing fluoro group at the C5 position, making the C2 position exceptionally susceptible to nucleophilic attack by the secondary amine of the piperidine ring.

The high reactivity of 2-halopyrimidines in SNAr reactions is well-documented, often proceeding readily without the need for expensive and toxic transition-metal catalysts that are typically required for less activated aryl halides.[1] This makes the SNAr pathway an efficient and environmentally "greener" choice for this transformation.[1][2]

Sources

Technical Support Center: Purification of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and may be encountering challenges in achieving the desired purity. The unique combination of a basic piperidine ring, a polar alcohol, and an electron-deficient fluoropyrimidine moiety presents a specific set of purification hurdles. This document provides in-depth troubleshooting advice and detailed protocols to address these challenges effectively.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound.

Issue 1: Significant Peak Tailing during Silica Gel Chromatography

Q: I'm trying to purify my crude this compound using standard silica gel chromatography, but I'm observing severe tailing of my product peak, leading to poor separation from impurities. What is causing this and how can I fix it?

A: This is a classic issue when purifying compounds containing a basic nitrogen atom, such as the piperidine ring in your molecule, on acidic silica gel. The free silanol groups (Si-OH) on the silica surface are acidic and can interact strongly with the basic piperidine nitrogen via acid-base interactions. This strong, non-specific binding leads to a slow and uneven elution of your compound, resulting in peak tailing.[1][2]

Here is a systematic approach to mitigate this problem:

1. Mobile Phase Modification: The most straightforward solution is to add a basic modifier to your mobile phase to neutralize the acidic silanol groups.[2]

  • Triethylamine (TEA): Add 0.1-2% triethylamine to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). The TEA will compete with your compound for the acidic sites on the silica, leading to a more symmetrical peak shape.

  • Ammonia in Methanol: A solution of 1-10% ammonia in methanol can be used as the polar component of your mobile phase. This is particularly effective for highly basic compounds.

Experimental Protocol: Column Chromatography with a Basic Modifier

  • TLC Analysis: Develop a suitable solvent system for your separation on a TLC plate. A good starting point is a gradient of ethyl acetate in hexanes or methanol in dichloromethane. Aim for an Rf of 0.2-0.4 for your target compound.[3]

  • Modifier Addition: Once you have a preliminary solvent system, add 1% triethylamine to the mixture and re-run the TLC. You should observe a significant improvement in the spot shape.

  • Column Packing: Pack your column using the mobile phase containing the basic modifier. It is crucial to equilibrate the column with the modified eluent before loading your sample.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase. If solubility is an issue, you can use a stronger solvent like dichloromethane, but keep the volume to a minimum.[4] Alternatively, for poorly soluble compounds, consider a "dry loading" technique where the compound is adsorbed onto a small amount of silica gel before being loaded onto the column.[4]

  • Elution: Run the column as you normally would, collecting fractions and monitoring by TLC.

Issue 2: Difficulty in Removing a Closely-Eluting Impurity

Q: I have an impurity that co-elutes or elutes very closely to my desired product on silica gel, even after optimizing the mobile phase. How can I improve the separation?

A: Closely-eluting impurities are a common challenge, often arising from structurally similar compounds such as unreacted starting materials or side-products. The synthesis of 2-substituted pyrimidines can sometimes yield such impurities.[5][]

Potential Impurities:

  • Unreacted Piperidin-4-ylmethanol: If the reaction did not go to completion.

  • Bis-arylated Piperidine: If the piperidine nitrogen reacts with two molecules of 2-chloro-5-fluoropyrimidine.

  • Isomeric Byproducts: Depending on the synthetic route, other isomers may form in small quantities.

Strategies for Improved Separation:

  • Change in Stationary Phase:

    • Alumina: Switching to neutral or basic alumina can alter the selectivity of the separation, as the surface chemistry is different from silica.

    • Reversed-Phase Chromatography (C18): This is an excellent alternative for polar compounds. The separation is based on hydrophobicity rather than polarity. Your polar methanol-containing compound will elute earlier than more greasy impurities.

  • Salt Formation and Extraction: The basicity of the piperidine ring can be exploited for purification.

    • Acid-Base Extraction: Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash with a dilute aqueous acid (e.g., 1M HCl). Your basic product will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer with a base like sodium hydroxide and extract your product back into an organic solvent.

Issue 3: The Purified Product is an Oil or Amorphous Solid and Won't Crystallize

Q: After chromatography, my this compound is a thick oil (or a glassy solid), and I'm struggling to induce crystallization for final purification and characterization. What techniques can I try?

A: The inability to crystallize is a frequent issue with molecules that have flexible side chains or strong intermolecular hydrogen bonding capabilities that favor disordered states. Many piperidine derivatives are oils or low-melting solids in their free-base form.[7]

Troubleshooting Crystallization:

TechniqueDescriptionProtocol
Solvent Screening The choice of solvent is critical. The ideal solvent should dissolve your compound when hot but not when cold.1. In small vials, test the solubility of your compound in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). 2. Heat the vials where the compound is sparingly soluble at room temperature. If it dissolves, allow it to cool slowly to room temperature, then place it in an ice bath or freezer.[8]
Two-Solvent System (Anti-solvent Crystallization) Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (anti-solvent) until turbidity persists.1. Dissolve your oily product in a minimal amount of a good solvent (e.g., dichloromethane or methanol). 2. Slowly add a poor solvent (e.g., hexanes or diethyl ether) dropwise with stirring. 3. Once the solution becomes cloudy, add a few drops of the good solvent to redissolve the precipitate. 4. Allow the solution to stand undisturbed for slow crystal growth.
Salt Formation Converting the basic piperidine to a salt (e.g., hydrochloride or maleate) often dramatically increases the melting point and crystallinity.[7]1. Dissolve your free-base in a suitable solvent like diethyl ether or ethyl acetate. 2. Add a solution of HCl in ether (or a solution of maleic acid in isopropanol) dropwise. 3. The salt will often precipitate out as a crystalline solid. 4. Collect the solid by filtration and wash with the solvent.
Seed Crystals If you have a small amount of crystalline material, you can use it to induce crystallization in a supersaturated solution.1. Prepare a supersaturated solution of your compound. 2. Add a tiny seed crystal. 3. If no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

Visualization of Crystallization Workflow

G start Purified Oily Product solvent_screen Solvent Screening start->solvent_screen crystals Crystalline Solid solvent_screen->crystals Success no_crystals Still an Oil solvent_screen->no_crystals Failure two_solvent Two-Solvent System two_solvent->crystals Success no_crystals2 Still an Oil two_solvent->no_crystals2 Failure salt_form Salt Formation salt_form->crystals Success no_crystals->two_solvent no_crystals2->salt_form

Caption: Decision workflow for crystallizing a challenging compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of this compound?

A1: Based on similar structures, the compound is likely to be a white to off-white solid or a viscous oil at room temperature. Fluoropyrimidines are generally stable, but it is good practice to store the compound in a cool, dark place, and under an inert atmosphere if possible, to prevent potential degradation over long periods.[8][9]

Q2: I suspect my compound might be degrading on the silica gel column. How can I test for this?

A2: You can perform a 2D TLC experiment.[5]

  • Spot your compound in one corner of a square TLC plate.

  • Run the plate in a suitable solvent system.

  • Dry the plate completely and then turn it 90 degrees.

  • Run the plate again in the same solvent system. If your compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.

Q3: Are there any alternatives to column chromatography for purification?

A3: Yes, besides the crystallization and extraction methods mentioned above, you could consider preparative HPLC for high-purity material, especially on a small scale. For larger scales, crystallization is often the most efficient and scalable method.

Q4: My NMR spectrum shows broad peaks. Is this related to purification?

A4: Broad NMR peaks can sometimes be an indication of impurities. However, for molecules with conformational flexibility, such as the piperidine ring, or those undergoing slow proton exchange (like the alcohol and potentially a protonated piperidine nitrogen), peak broadening can be inherent to the molecule's structure and the NMR solvent used. If you have purified your compound and are confident in its purity, you could try acquiring the NMR spectrum at a different temperature to see if the peaks sharpen.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. uHPLCs.
  • SiliCycle. (2021).
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester.
  • ChemistryViews. (2012).
  • University of Rochester. (n.d.). Troubleshooting Thin-Layer Chromatography. Department of Chemistry, University of Rochester.
  • RSC Publishing. (2014). Synthesis of 2-substituted pyrimidines and benzoxazoles via a visible-light-driven organocatalytic aerobic oxidation: enhancement of the reaction rate and selectivity by a base. Green Chemistry.
  • Thieme. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.
  • ResearchGate. (2015). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Reddit. (2022).
  • ResearchGate. (2019). Reductive amination and amide synthesis. Reagents and conditions: (a)...
  • ACS Publications. (2021). Formation of Crystalline Hydrates by Nonionic Chaotropes and Kosmotropes: Case of Piperidine. Crystal Growth & Design.
  • International Union of Crystallography. (2000). Structures of piperazine, piperidine and morpholine. IUCr Journals.
  • PubMed. (2023).
  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?
  • BOC Sciences. (n.d.). Piperidine Impurities. BOC Sciences.
  • Usiena air. (2023).
  • Google Patents. (n.d.). PT82890B - METHOD FOR PREPARING NEW N-ARALQUIL-PIPERIDINAMETANOL DERIVATIVES.
  • ResearchGate. (n.d.). Studies on Fluorinated Pyrimidines.
  • ResearchGate. (n.d.). An improved method for the expression and purification of porcine dihydropyrimidine dehydrogenase.
  • PubMed. (2024). Optimizing fluoropyrimidine therapy through dihydropyrimidine dehydrogenase polymorphism testing. PubMed.

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Technical Support Center: (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Stability Division

Welcome to the technical support guide for (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Understanding and controlling for potential degradation is critical for ensuring the accuracy, reproducibility, and integrity of your experimental results. This guide offers troubleshooting protocols, answers to frequently asked questions, and the scientific rationale behind our recommendations.

Overview: The Chemical Nature of this compound

To effectively troubleshoot stability issues, it is essential to understand the compound's structure. It comprises three key functional regions, each with distinct chemical liabilities:

  • 5-Fluoropyrimidine Ring: An electron-deficient aromatic system. While the carbon-fluorine bond is strong, the ring system can be susceptible to nucleophilic attack under certain pH conditions. The nitrogen atoms can also be involved in oxidation.

  • Piperidine Ring: A saturated heterocycle containing a tertiary amine. This amine is a primary site for oxidation, potentially forming an N-oxide.[1][2] The ring itself can undergo oxidative cleavage under harsh conditions.[3][4]

  • Primary Alcohol (-CH₂OH): This functional group is susceptible to oxidation, which can proceed first to an aldehyde and subsequently to a carboxylic acid.

An awareness of these structural features allows us to anticipate and diagnose potential degradation pathways that may occur during storage, sample preparation, and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common factors that compromise the stability of this compound in solution?

The stability of the compound is primarily influenced by four factors: pH, oxidizing agents, light, and temperature.

  • pH: Both acidic and basic conditions can promote hydrolysis, although the primary risk is often pH-dependent oxidation. A study on a similar piperidine-containing compound, CLEFMA, showed it was most stable at neutral pH.[5]

  • Oxidizing Agents: The tertiary amine in the piperidine ring is highly susceptible to oxidation. Common sources of oxidants include dissolved atmospheric oxygen, residual peroxides in solvents like THF or diethyl ether, and additives like hydrogen peroxide (H₂O₂).[1]

  • Light Exposure: Aromatic systems, including pyrimidines, can absorb UV radiation, leading to photodegradation.[6] Studies on fluoroquinolones, which also contain heterocyclic rings, demonstrate that UV exposure can lead to degradation and a loss of biological activity.[7]

  • Temperature: Elevated temperatures accelerate all chemical reactions, including degradation. Long-term storage at room temperature is not recommended.

Q2: My biological assay results are inconsistent. Could compound degradation be the cause?

Absolutely. Inconsistent results are a classic sign of compound instability. If the compound degrades in your stock solution or in the assay medium during incubation, the effective concentration of the active molecule will decrease over time, leading to variable results. We strongly recommend performing a stability check in your specific assay buffer and conditions as outlined in our troubleshooting section.

Q3: What are the most likely degradation products I should be looking for?

Based on the molecule's structure, the three most probable degradation products are:

  • The N-oxide: Formed by the oxidation of the piperidine nitrogen. This results in a mass increase of +16 Da.

  • The Aldehyde: Formed by the oxidation of the primary alcohol. This results in a mass change of -2 Da (loss of two hydrogen atoms).

  • The Carboxylic Acid: Formed by further oxidation of the aldehyde. This results in a mass change of +14 Da relative to the parent compound.

A summary of these pathways is provided in the table below.

Q4: What are the ideal conditions for storing stock solutions of this compound?

For maximum stability, stock solutions should be stored under the following conditions:

  • Solvent: Use a high-purity, anhydrous solvent such as DMSO or ethanol. Avoid solvents known to form peroxides.

  • Temperature: Store at -20°C for short-to-medium term (weeks to months) and at -80°C for long-term storage (months to years).

  • Light: Always store solutions in amber-colored vials or wrapped in foil to protect from light.

  • Atmosphere: For ultimate stability, especially if the solvent is not DMSO, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to displace oxygen.

Troubleshooting Guide: Investigating Compound Instability

If you suspect degradation is affecting your experiments, a systematic investigation is required. The following workflow provides a logical sequence of steps to identify and resolve the issue.

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}

Figure 1. Experimental workflow for investigating compound stability issues.

Data Summary: Potential Degradation Pathways

The following table summarizes the primary degradation pathways, the conditions that promote them, and the expected mass change of the resulting products, which is critical for identification by mass spectrometry.

Pathway Promoting Conditions Potential Product Structure Mass Change (Da) Notes
N-Oxidation Dissolved O₂, PeroxidesPiperidine N-oxide+16A very common pathway for tertiary amines.
Alcohol Oxidation Oxidizing agentsAldehyde-2Intermediate product. Can be reactive.
Aldehyde Oxidation Strong oxidizing agentsCarboxylic Acid+14 (from parent)Further oxidation of the aldehyde.
Hydrolysis Strong Acid (e.g., pH < 2) or Strong Base (e.g., pH > 12)Cleavage at Pyrimidine-Piperidine C-N bondN/AGenerally requires harsh conditions. Less common than oxidation.
graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, len=2.5];

}

Figure 2. Primary anticipated degradation pathways for the target compound.

Experimental Protocols

These protocols provide a starting point for your investigations. You may need to adapt them based on the specific analytical instrumentation and reagents available in your laboratory.

Protocol 1: General Stability Assessment in Aqueous Buffer

Objective: To determine if the compound is stable under your specific experimental conditions (e.g., cell culture medium, assay buffer).

Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in 100% DMSO.

  • Prepare Test Solution: Dilute the stock solution into your aqueous experimental buffer (e.g., PBS, DMEM) to the final working concentration.

  • Timepoint Zero (T=0): Immediately after preparation, withdraw an aliquot of the test solution and either analyze it immediately by HPLC-UV or quench it by diluting with a strong organic solvent (e.g., acetonitrile) and store at -80°C.

  • Incubation: Incubate the remaining test solution under the exact conditions of your experiment (e.g., 37°C, 5% CO₂, protected from light).

  • Subsequent Timepoints: Withdraw additional aliquots at relevant timepoints (e.g., 2, 8, 24, 48 hours). Process these samples identically to the T=0 sample.

  • Analysis: Analyze all samples by a validated reverse-phase HPLC-UV method. Compare the peak area of the parent compound across all timepoints. A decrease of >5-10% in the parent peak area, accompanied by the appearance of new peaks, indicates instability.[8]

Protocol 2: Forced Degradation (Stress Testing) Study

Objective: To rapidly identify potential degradation pathways and generate degradation products for characterization, in line with ICH guidelines.[9]

Methodology: Prepare separate solutions of the compound (e.g., 0.1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water) and subject them to the following stress conditions. Analyze samples by HPLC-UV/MS at T=0 and after the stress period.

Condition Protocol Rationale
Acidic Hydrolysis Add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize before injection.[10]Simulates degradation in acidic environments.
Basic Hydrolysis Add 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize before injection.[10]Simulates degradation in basic environments.
Oxidative Degradation Add 3% Hydrogen Peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.[11]Identifies susceptibility to oxidation.
Photodegradation Expose solution in a quartz or borosilicate glass vial to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B).[6]Assesses light sensitivity.
Thermal Degradation Incubate solution in a sealed vial at 60-80°C for 48 hours.Evaluates thermal stability.

Data Interpretation: The goal of forced degradation is to achieve 5-20% degradation of the drug substance.[8] This allows for the detection of degradants without completely destroying the parent compound. The chromatographic peak purity of the parent compound should be assessed at each stage to ensure the analytical method is "stability-indicating."

By implementing these structured investigation protocols, you can confidently assess the stability of this compound, ensuring the reliability of your research and development efforts.

References

  • ChemInform Abstract: Oxidation of Methylpiperidine Derivatives. (2010). ChemInform, 29(35). [Link]

  • Doherty, G., & Wha-Son, B. (2021). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. NIH Public Access, 2021(10), 1021-1025. [Link]

  • Chemistry Stack Exchange. (2015). Stereochemistry of oxidation of N-methylpiperidine. [Link]

  • Mukherjee, K. L., & Heidelberger, C. (1960). Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14. Journal of Biological Chemistry, 235, 433-437. [Link]

  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

  • Birnie, G. D., Kroeger, H., & Heidelberger, C. (1963). STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF 5-FLUORO-2'-DEOXYURIDINE AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE. Biochemistry, 2, 566-572. [Link]

  • Siddharthan, S., et al. (2023). Photostability studies. (a-c) The changes in absorbance at the respective peak positions with time... ResearchGate. [Link]

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  • Compernolle, F., et al. (1993). Regioselective oxidation of piperidine-3 derivatives: a synthetic route to 2,5-substituted piperidines. The Journal of Organic Chemistry, 58(18), 4833-4839. [Link]

  • Semantic Scholar. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

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  • ResearchGate. (n.d.). Uracil and 5-fluorouracil degradation pathway. [Link]

  • ResearchGate. (2022). (PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • Ali, I., et al. (2021). Cyclodextrin-assisted photostabilization of 5-fluorouracil: a combined kinetic and computational investigation. RSC Advances, 11(46), 28695-28708. [Link]

  • International Journal of Science and Research (IJSR). (n.d.). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. [Link]

  • Witek, K., et al. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Molecules, 27(2), 461. [Link]

  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-14376. [Link]

  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Umezawa, N., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715-1719. [Link]

  • Baumann, J. M., et al. (2016). Implications of In-Use Photostability: Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products. Journal of Pharmaceutical Sciences, 105(5), 1586-1594. [Link]

  • Rashid, M., et al. (2017). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical Analysis, 7(1), 1-9. [Link]

  • Vignaduzzo, S. E., & Castellano, P. M. (2014). Stability-indicating methods. Past and present. Trends in Analytical Chemistry, 63, 21-31. [Link]

  • El-Kassem, M. A., et al. (2023). Facile synthesis and eco-friendly analytical methods for concurrent estimation of selected pharmaceutical drugs in their solutions: application to quality by design, lean six sigma, and stability studies. Scientific Reports, 13(1), 17260. [Link]

  • ResearchGate. (n.d.). Degradation Pathways | Request PDF. [Link]

  • Alam, P., et al. (2017). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical Analysis, 7(1), 1-9. [Link]

Sources

Technical Support Center: Synthesis of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, controlling, and minimizing the formation of process-related side products.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this synthesis?

A1: The synthesis is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the secondary amine of piperidin-4-ylmethanol acts as a nucleophile, attacking the electron-deficient carbon at the C2 position of the 2-chloro-5-fluoropyrimidine ring. The reaction is facilitated by the electron-withdrawing nature of the pyrimidine ring nitrogens and the fluoro substituent, which stabilize the negatively charged intermediate (Meisenheimer complex) before the chloride leaving group is expelled.[1][2]

Q2: What are the most common side products I should be aware of?

A2: The most frequently encountered impurities are:

  • Impurity A (Di-substituted Piperidine): Formed by the reaction of the product's hydroxyl group with another molecule of 2-chloro-5-fluoropyrimidine. This is more prevalent at higher temperatures or with strong bases.

  • Impurity B (Bis-pyrimidine Piperazine Impurity): If piperazine is present as an impurity in the piperidin-4-ylmethanol starting material, it can react with two equivalents of the pyrimidine, leading to a dimeric impurity.

  • Unreacted Starting Materials: Residual piperidin-4-ylmethanol and 2-chloro-5-fluoropyrimidine due to incomplete conversion.

  • Hydrolysis Product: Reaction of 2-chloro-5-fluoropyrimidine with trace water to form 5-fluoropyrimidin-2-ol, especially under basic conditions at elevated temperatures.

Q3: How critical is the quality of my starting materials?

A3: Extremely critical. The purity of 2-chloro-5-fluoropyrimidine and piperidin-4-ylmethanol directly impacts the impurity profile of the final product. For instance, commercially available piperidin-4-ylmethanol can sometimes contain piperazine, which can lead to difficult-to-remove dimeric impurities. It is highly recommended to verify the purity of starting materials by NMR or HPLC before commencing the synthesis.[3]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Issue 1: Low Yield of the Desired Product
Potential Cause Explanation & Recommended Solution
Incomplete Reaction The reaction may not have reached completion. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[3][4]. Extend the reaction time if necessary. Ensure the reaction temperature is appropriate; SNAr reactions on pyrimidines are often conducted at elevated temperatures (e.g., 70-110 °C) to ensure a reasonable rate.[5]
Poor Nucleophilicity The piperidine nitrogen is protonated by the HCl generated during the reaction, which neutralizes the nucleophile and halts the reaction.[6] Solution: Use at least one equivalent of a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid.[7] Using 1.5-2.0 equivalents of the base is common practice.
Suboptimal Solvent Choice The solvent may not be effectively solvating the reactants or the intermediate complex. Solution: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN) are ideal for SNAr reactions as they stabilize the charged Meisenheimer intermediate.[8] Ensure the solvent is anhydrous to prevent hydrolysis of the starting material.
Issue 2: High Levels of Impurity A (O-Arylation Side Product)
Potential Cause Explanation & Recommended Solution
Excessively High Temperature While heat drives the primary N-arylation, excessively high temperatures (>120 °C) can provide enough energy to deprotonate the less nucleophilic primary alcohol, leading to subsequent O-arylation. Solution: Maintain the reaction temperature in the optimal range (typically 80-100 °C). Perform a temperature optimization study to find the balance between reaction rate and impurity formation.
Strong Base Usage Using a very strong base (e.g., sodium hydride, NaH) can significantly increase the concentration of the alkoxide from the product's hydroxyl group, promoting the O-arylation side reaction. Solution: Use a milder inorganic base like K₂CO₃ or an organic base like DIPEA. These are sufficiently basic to neutralize HCl but are less likely to deprotonate the alcohol.
Incorrect Stoichiometry Using a large excess of 2-chloro-5-fluoropyrimidine increases the statistical probability of a second reaction with the product. Solution: Use a stoichiometry close to 1:1, with a slight excess of the piperidine component (e.g., 1.1 equivalents) to ensure the more valuable pyrimidine is fully consumed.

Reaction Mechanism and Side Product Formation

The following diagram illustrates the intended synthetic pathway and the formation of the key O-arylation side product, Impurity A.

reaction_pathway SM1 2-Chloro-5-fluoropyrimidine Meisenheimer Meisenheimer Intermediate SM1->Meisenheimer + SM2 (Base, Solvent, ΔT) SM2 Piperidin-4-ylmethanol SM2->Meisenheimer Product This compound ImpurityA Impurity A (O-arylation Product) Product->ImpurityA + SM1 (High Temp / Strong Base) Meisenheimer->Product - Cl⁻

Caption: Main SNAr reaction pathway and formation of Impurity A.

Optimized Experimental Protocol

This protocol is designed to maximize yield while minimizing side product formation.

Materials:

  • 2-chloro-5-fluoropyrimidine (1.0 eq)

  • Piperidin-4-ylmethanol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: To a clean, dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add piperidin-4-ylmethanol (1.1 eq) and anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the mixture.

  • Reactant Addition: Add 2-chloro-5-fluoropyrimidine (1.0 eq) to the stirring suspension.

  • Heating: Heat the reaction mixture to 85-90 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress every 2-4 hours by HPLC until the consumption of 2-chloro-5-fluoropyrimidine is >99%.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water. A precipitate of the crude product should form.

    • Stir the slurry for 30 minutes.

    • Filter the solid, wash thoroughly with water, and then with a cold non-polar solvent like hexane to remove non-polar impurities.

  • Purification:

    • Dry the crude solid under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to achieve high purity.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve issues during your synthesis.

troubleshooting_workflow Start Reaction Complete? (Check by HPLC/TLC) CheckYield Is Yield > 85%? Start->CheckYield Yes Troubleshoot_Time Increase Reaction Time & Re-analyze Start->Troubleshoot_Time No CheckPurity Is Purity > 99%? CheckYield->CheckPurity Yes Failure Review & Redesign CheckYield->Failure No Success Process Successful CheckPurity->Success Yes Troubleshoot_Purification Optimize Recrystallization Solvent & Conditions CheckPurity->Troubleshoot_Purification No, Minor Impurities Troubleshoot_ImpurityA Decrease Temperature Use Milder Base (K₂CO₃) CheckPurity->Troubleshoot_ImpurityA No, High Impurity A Troubleshoot_Time->Start Troubleshoot_Temp Increase Temperature (Max 100°C) Troubleshoot_Time->Troubleshoot_Temp Troubleshoot_Temp->Start Troubleshoot_Base Verify Base Quality & Stoichiometry Troubleshoot_Temp->Troubleshoot_Base Troubleshoot_Base->Start Troubleshoot_Purification->CheckPurity Troubleshoot_ImpurityA->Failure

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Sangshetti, J. N., et al. (2015). A review on synthetic and medicinal aspects of pyrimidines. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-20. Available at: [Link]

  • Dal-Piaz, V., & Giovannoni, M. P. (2000). Pyrimidine derivatives as highly selective A1 adenosine receptor antagonists. European Journal of Medicinal Chemistry, 35(12), 1063-1070. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. Available at: [Link]

Sources

troubleshooting (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Cellular and Molecular Biology

Introduction from the Senior Application Scientist

Welcome to the dedicated technical support resource for (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol. As researchers and drug development professionals, you are at the forefront of innovation, and working with novel small molecules is central to your success. This guide is structured to provide you with practical, field-tested advice to navigate the common and uncommon challenges you may encounter during your cell culture experiments with this compound.

The fluoropyrimidine moiety present in this molecule suggests potential interactions with nucleotide synthesis pathways or kinase signaling cascades, common targets in oncology and immunology research. The piperidine-methanol scaffold is a versatile chemical feature found in numerous bioactive compounds. While the specific mechanism of action for this compound is still under active investigation, this guide is built upon a hypothesized function as a kinase inhibitor to provide a relevant and practical framework for your experimental design and troubleshooting.

Our goal is to empower you with the knowledge to conduct robust and reproducible experiments. This resource is designed to be a dynamic tool; we encourage you to use it as a starting point for your investigations.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound?

A1: Proper storage is critical for maintaining the stability and activity of the compound. Upon receipt, it is recommended to store the lyophilized powder at -20°C. For long-term storage, -80°C is preferable. The compound should be protected from light and moisture. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q2: What is the recommended solvent for preparing stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of small molecules for cell culture experiments. However, it is crucial to be aware of potential solvent-induced cytotoxicity. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For your experiments, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% (v/v), as higher concentrations can have cytotoxic effects on various cell lines[1][2][3]. If your experimental design requires a higher compound concentration, consider performing a vehicle control with the corresponding DMSO concentration to assess its specific effect on your cells. For some applications, ethanol or methanol might be alternative solvents, and they have been shown to have low toxicity at concentrations up to 1.25% in certain cell lines[2].

Q3: How can I determine the optimal working concentration for my experiments?

A3: The optimal working concentration is cell line-dependent and assay-dependent. It is essential to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for your specific cell line and endpoint of interest. A typical starting range for a novel compound might be from 1 nM to 100 µM.

Here is a sample table for designing a dose-response experiment:

Concentration (µM)Log Concentration
1002
301.48
101
30.48
10
0.3-0.52
0.1-1
0.03-1.52
0.01-2
Vehicle ControlN/A

Q4: How stable is the compound in cell culture medium?

A4: The stability of small molecules in aqueous solutions like cell culture media can vary. Factors such as pH, temperature, and the presence of serum proteins can affect compound stability. It is recommended to prepare fresh dilutions of the compound in your culture medium for each experiment from a frozen DMSO stock. If you need to store media containing the compound, it is best to do so at 4°C for a short period (e.g., up to one week) and protect it from light. For long-term or critical experiments, a stability test using techniques like HPLC or LC-MS is advisable.

Troubleshooting Guide

Scenario 1: No Observed Effect on Cells

Q: I have treated my cells with this compound at various concentrations, but I am not observing any effect on cell viability or my target pathway. Is the compound inactive?

A: Before concluding that the compound is inactive, several factors should be systematically investigated.

Step-by-Step Troubleshooting:

  • Confirm Compound Integrity:

    • Source and Purity: Ensure the compound was sourced from a reputable supplier and that the purity meets the standards for cell-based assays (typically >95%).

    • Storage Conditions: Verify that the compound has been stored correctly at -20°C or -80°C and protected from light and moisture.

    • Stock Solution: Prepare a fresh stock solution in DMSO. Old stock solutions may have degraded.

  • Review Experimental Parameters:

    • Concentration Range: Your initial concentration range might be too low. Some kinase inhibitors require higher concentrations to elicit a response. Consider extending the dose-response curve up to 100 µM or higher, while carefully monitoring for signs of insolubility.

    • Treatment Duration: The observed effect may be time-dependent. If you are performing a short-term assay (e.g., 24 hours), consider extending the treatment period to 48 or 72 hours.

    • Cell Density: The initial cell seeding density can influence the outcome. High cell densities may require higher compound concentrations. Ensure you are using a consistent and appropriate seeding density for your cell line and assay.

    • Cell Line Sensitivity: Not all cell lines will be sensitive to a particular compound. If you are working with a cancer cell line, its genetic background (e.g., mutations in the target kinase or downstream pathways) will determine its sensitivity. Consider testing the compound on a panel of cell lines with known genetic profiles.

  • Assay-Specific Considerations:

    • Endpoint Measurement: Ensure your chosen assay is sensitive enough to detect the expected biological effect. For example, if you are expecting an anti-proliferative effect, an MTT or a cell counting assay would be appropriate[4][5]. If you are expecting apoptosis, an Annexin V/PI staining assay should be used[4].

    • Positive Control: Always include a positive control (a known inhibitor of the hypothesized target or a general cytotoxic agent) to validate your assay system.

Workflow for Troubleshooting Lack of Compound Activity

G cluster_0 Intended Pathway cluster_1 Potential Off-Target Effects Compound This compound TargetKinase Target Kinase (Hypothesized) Compound->TargetKinase Inhibition OffTarget1 Off-Target Kinase Compound->OffTarget1 OffTarget2 Ion Channel Compound->OffTarget2 Downstream Downstream Effector TargetKinase->Downstream Proliferation Cell Proliferation / Survival Downstream->Proliferation Cytotoxicity Non-specific Cytotoxicity OffTarget1->Cytotoxicity OffTarget2->Cytotoxicity

Caption: Hypothesized signaling pathway and potential off-target effects.

Scenario 3: Inconsistent Results Between Experiments

Q: My dose-response curves and other experimental readouts are not reproducible. What are the common sources of variability?

A: Lack of reproducibility is a common challenge in cell culture experiments. A systematic approach to identifying and controlling sources of variation is key.

Step-by-Step Troubleshooting:

  • Standardize Cell Culture Practices:

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.

    • Cell Health and Confluency: Ensure that the cells are healthy and in the logarithmic growth phase at the time of treatment. Avoid using cells that are over-confluent.

    • Mycoplasma Contamination: Regularly test your cells for mycoplasma contamination, as this can significantly alter cellular responses.

  • Ensure Consistent Reagent Preparation and Handling:

    • Stock Solution Aliquots: Prepare single-use aliquots of your compound's stock solution to avoid repeated freeze-thaw cycles.

    • Serial Dilutions: Be meticulous when preparing serial dilutions. Use calibrated pipettes and change tips for each dilution.

    • Media and Serum: Use the same lot of cell culture medium and fetal bovine serum (FBS) for a set of related experiments, as lot-to-lot variability can be a significant factor.

  • Refine Assay Procedures:

    • Incubation Times: Ensure that all incubation times (cell seeding, compound treatment, assay development) are consistent across all plates and experiments.

    • Plate Layout: Be mindful of potential "edge effects" in multi-well plates. Consider leaving the outer wells empty or filling them with PBS.

    • Automated Liquid Handling: If available, use automated liquid handlers for reagent addition to minimize pipetting errors.

Confirming Mechanism of Action (Hypothetical Kinase Inhibitor)

Q: How can I start to validate if this compound is acting as a kinase inhibitor in my cells?

A: If your hypothesis is that this compound inhibits a specific kinase, you will need to perform experiments to probe the relevant signaling pathway.

Experimental Protocol: Western Blotting for Phospho-Protein Analysis

This protocol allows you to assess the phosphorylation state of a downstream substrate of your hypothesized target kinase. A decrease in the phosphorylated form of the substrate upon treatment with the compound would support an inhibitory mechanism.

Materials:

  • Cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated form of the target substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed your cells in 6-well plates and allow them to adhere overnight. Treat the cells with different concentrations of the compound (including a vehicle control) for a predetermined time (e.g., 1, 6, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and run them on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against the total protein of the substrate to confirm equal protein loading.

Data Interpretation: A dose-dependent decrease in the phosphorylated form of the substrate, relative to the total protein, would provide evidence that the compound is inhibiting the upstream kinase activity.

References

  • Cytotoxicity of Solubilizer on Nine Human Tumor Cell Lines. (n.d.). Vertex AI Search.
  • Gallicchio, M., Gastaldi, S., Boscaro, V., Gianquinto, E., Giorgis, M., Marini, E., Blua, F., Spyrakis, F., & Cichero, E. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central.
  • Application Notes and Protocols for N-Methyl-3-(piperidin-4-YL)benzamide in Cancer Cell Line Studies. (n.d.). BenchChem.
  • (5-fluoropyrimidin-2-yl)methanol | 1227574-72-2. (n.d.). Sigma-Aldrich.
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Biomedical Research and Therapy.
  • Vanover, K. E., Weiner, D. M., Makhay, M., Veinbergs, I., Lameh, J., Del Tredici, A. L., Piu, F., Schiffer, H. H., Nelen, M. R., Davis, R. E., & Brann, M. R. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918.
  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2023). Journal of King Saud University - Science.
  • Norman, M. H., Navas, F., Thompson, J. B., & Wennogle, L. P. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796–4799.
  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. (n.d.). Avicenna Journal of Medical Biochemistry.
  • McHugh, D., Gil, J., Rae, C., & Roger, J. (2002). N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor. Molecular Pharmacology, 62(6), 1274–1287.
  • Mol. Formula: - Sigma-Aldrich. (n.d.).
  • 1261232-82-9|(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanol. (n.d.). BLDpharm.
  • (5-fluoropyrimidin-2-yl)methanol - CAS:1227574-72-2. (n.d.). Sunway Pharm Ltd.
  • Buy (4-Piperidin-1-ylpyrimidin-2-yl)methanol. (n.d.). Smolecule.
  • 1032825-49-2|this compound. (n.d.). BLDpharm.
  • (5-fluoropyriMidin-2-yl)Methanol | 1227574-72-2. (n.d.). ChemicalBook.
  • (4-Fluoropiperidin-4-YL)methanol | C6H12FNO. (n.d.). PubChem.
  • The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. (2016). PubMed.

  • [1-(4-Chloro-2-fluorophenylsulfonyl)piperidin-4-yl]diphenylmethanol. (2007).
  • Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. (2015).
  • [1-(cyclopropylmethyl)piperidin-4-yl]methanol. (n.d.). PubChemLite.
  • 1261229-51-9|(1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-2-yl)methanol. (n.d.). BLDpharm.
  • This journal is © The Royal Society of Chemistry 2015. (2015).
  • Table S2. List of predicted NOR inhibitors subjected to wet-lab assay. (2023). AboutScience.
  • Mitigating off-target effects of 2-(Piperidin-1-yl)acetohydrazide. (n.d.). BenchChem.
  • Application Notes and Protocols for Cell-based Assays Involving 1H-Benzimidazole-4-methanol, 2-methyl-(9CI). (n.d.). BenchChem.

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Technical Support Center: Optimizing Reaction Conditions for (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this key pharmaceutical intermediate. Our goal is to empower you with the scientific understanding to optimize your reaction conditions for higher yield, purity, and reproducibility.

I. Synthetic Overview: The Nucleophilic Aromatic Substitution (SNAr) Approach

The most common and efficient route to synthesize this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of 2-chloro-5-fluoropyrimidine with (piperidin-4-yl)methanol. The pyrimidine ring, being electron-deficient, is activated towards nucleophilic attack, a characteristic that is further enhanced by the presence of the electronegative fluorine atom.[1] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is the rate-determining step.[2]

II. Troubleshooting Guide: A-Q&A Approach to Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.

Q1: My reaction shows low or no conversion of starting materials. What are the likely causes and how can I fix it?

A1: Low or no conversion is a frequent issue that can often be traced back to several factors:

  • Insufficient Base Strength or Stoichiometry: The piperidine nitrogen of (piperidin-4-yl)methanol needs to be deprotonated to act as an effective nucleophile.

    • Troubleshooting:

      • Increase Base Equivalents: Ensure you are using at least one equivalent of base to neutralize the HCl byproduct of the reaction, and an additional catalytic amount to facilitate the nucleophilic attack. Often, using 1.5 to 2.2 equivalents of a suitable base is optimal.

      • Switch to a Stronger Base: If you are using a weak base like sodium bicarbonate (NaHCO₃), consider switching to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The pKa of the base should be sufficient to deprotonate the piperidine nitrogen.[3]

  • Inappropriate Solvent Choice: The solvent plays a crucial role in an SNAr reaction by influencing the solubility of reactants and stabilizing the charged Meisenheimer intermediate.

    • Troubleshooting:

      • Use a Polar Aprotic Solvent: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are generally excellent choices as they can solvate the reactants and the intermediate effectively.[3]

      • Consider "On-Water" Conditions: Surprisingly, for some heteroaromatic SNAr reactions, water has been shown to be a highly effective solvent, leading to clean reactions and high yields.[4] This is attributed to the "on-water" effect where the reaction is accelerated at the interface of the insoluble organic reactants and water.

  • Low Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.

    • Troubleshooting:

      • Increase the Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Typical temperatures for this reaction range from 60 °C to 120 °C. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

Q2: I am observing the formation of significant impurities alongside my desired product. What are these impurities and how can I minimize them?

A2: Impurity formation is a common challenge. Here are some likely side products and strategies to mitigate them:

  • Hydrolysis of 2-chloro-5-fluoropyrimidine: If there is water present in your reaction mixture, especially under basic conditions, the starting material can hydrolyze to form 5-fluoro-pyrimidin-2-ol.

    • Troubleshooting:

      • Use Anhydrous Conditions: Ensure your solvent and reagents are dry. Use freshly distilled solvents and dry glassware.

      • Control Base Addition: Add the base portion-wise or as a solution to avoid localized high concentrations of base which can promote hydrolysis.

  • Bis-arylation of Piperidinemethanol: While less common due to steric hindrance, it's possible for the hydroxyl group of the product to react with another molecule of 2-chloro-5-fluoropyrimidine, especially at high temperatures and with a strong base.

    • Troubleshooting:

      • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of (piperidin-4-yl)methanol to ensure the complete consumption of the electrophile.

      • Moderate Reaction Temperature: Avoid excessively high temperatures which can drive this side reaction.

  • Unreacted Starting Materials: Incomplete conversion will lead to the presence of starting materials in your crude product.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction until one of the starting materials is fully consumed.

      • Re-evaluate Reaction Conditions: Refer to Q1 for optimizing conversion.

Q3: My purification by column chromatography is difficult, and I'm getting poor separation. What can I do?

A3: Purification can be challenging due to the polarity of the product.

  • Optimize Your Chromatography System:

    • Solvent System: A gradient elution is often necessary. Start with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity by adding methanol to the ethyl acetate. A small amount of triethylamine (0.1-1%) in the mobile phase can help to reduce tailing of the product on the silica gel.

    • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or a C18 reversed-phase column.

  • Consider a Salt Formation/Wash Strategy:

    • Acidic Wash: After the reaction, you can perform an acidic wash (e.g., with 1M HCl) to protonate your product and unreacted (piperidin-4-yl)methanol, moving them to the aqueous layer and leaving non-basic impurities in the organic layer.

    • Basification and Extraction: Subsequently, basify the aqueous layer with a base like NaOH and extract your product back into an organic solvent. This can significantly clean up your crude product before chromatography.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction?

A1: The choice of base can significantly impact the reaction. While inorganic bases like K₂CO₃ and Cs₂CO₃ are effective, organic bases like TEA and DIPEA offer better solubility in organic solvents. For "on-water" reactions, potassium fluoride (KF) has been shown to be an excellent choice.[4] The optimal base should be determined empirically for your specific reaction setup.

Q2: Can I use 2-fluoro-5-fluoropyrimidine instead of 2-chloro-5-fluoropyrimidine?

A2: Yes, in SNAr reactions, fluoride is often a better leaving group than chloride, which can lead to faster reaction rates. However, 2-fluoro-5-fluoropyrimidine is generally more expensive and may be more susceptible to hydrolysis.

Q3: How do I monitor the progress of the reaction?

A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a mobile phase of ethyl acetate/hexanes with a small amount of methanol is a good starting point. The spots can be visualized under UV light.

Q4: What are the expected spectroscopic data for the final product?

A4: While specific data can vary slightly based on the solvent used for analysis, you can expect the following characteristic signals:

  • ¹H NMR: Signals corresponding to the pyrimidine protons, the piperidine protons (often complex multiplets), and the methylene protons of the hydroxymethyl group.

  • ¹³C NMR: Resonances for the pyrimidine carbons, piperidine carbons, and the hydroxymethyl carbon.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of the product (C₉H₁₂FN₃O, MW: 197.21 g/mol ).

IV. Experimental Protocols

Protocol 1: Synthesis of (Piperidin-4-yl)methanol

This protocol describes the reduction of a commercially available piperidine-4-carboxylate ester to the corresponding alcohol.

Materials:

  • Ethyl piperidine-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution (15% aqueous)

  • Water

Procedure:

  • Suspend lithium aluminum hydride (2.2 equivalents) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cool to 0 °C in an ice bath.

  • Slowly add a solution of ethyl piperidine-4-carboxylate (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction for completion by TLC.

  • Carefully quench the reaction at 0 °C by the sequential slow addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Stir the resulting mixture vigorously for 30 minutes at room temperature.

  • Filter the mixture to remove the aluminum salts and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield (piperidin-4-yl)methanol as a crude oil or solid, which can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound

This is a general protocol for the SNAr reaction. Optimization of base, solvent, and temperature may be required.

Materials:

  • (Piperidin-4-yl)methanol

  • 2-Chloro-5-fluoropyrimidine

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous dimethylformamide (DMF) or acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (piperidin-4-yl)methanol (1.1 equivalents) in anhydrous DMF, add the base (e.g., K₂CO₃, 2.0 equivalents).

  • Add 2-chloro-5-fluoropyrimidine (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a gradient of methanol in ethyl acetate to afford the pure product.

V. Visualizations

Reaction Mechanism

SNAr_Mechanism reagents 2-Chloro-5-fluoropyrimidine + (Piperidin-4-yl)methanol nucleophile Deprotonated Piperidinemethanol reagents->nucleophile Deprotonation base Base (e.g., K2CO3) base->nucleophile salt Base-HCl Salt base->salt meisenheimer Meisenheimer Complex (Resonance Stabilized) nucleophile->meisenheimer Nucleophilic Attack (Rate-determining step) product This compound meisenheimer->product Elimination of Cl- hcl HCl hcl->salt

Caption: The SNAr mechanism for the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Issue low_conversion Low Conversion? start->low_conversion impurity Impurity Formation? low_conversion->impurity No check_base Check Base: - Strength - Stoichiometry low_conversion->check_base Yes purification Purification Difficulty? impurity->purification No check_hydrolysis Check for Hydrolysis: - Use anhydrous conditions impurity->check_hydrolysis Yes optimize_chromatography Optimize Chromatography: - Solvent system - Additive (e.g., TEA) purification->optimize_chromatography Yes end Successful Synthesis purification->end No check_solvent Check Solvent: - Polarity - Anhydrous? check_base->check_solvent check_temp Check Temperature: - Increase Gradually check_solvent->check_temp check_temp->end check_stoichiometry Check Stoichiometry: - Slight excess of nucleophile check_hydrolysis->check_stoichiometry check_stoichiometry->end acid_base_wash Consider Acid-Base Wash optimize_chromatography->acid_base_wash acid_base_wash->end

Caption: A logical workflow for troubleshooting common issues.

VI. References

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved January 5, 2026, from [Link]

  • Cernak, T., et al. (2010). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Chemistry – A European Journal, 16(40), 12214-12223. Available from: [Link]

  • Gastaldi, S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(15), 4989. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Retrieved January 5, 2026, from [Link]

  • Reddy, G. J., et al. (2016). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate. Available from: [Link]

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(19), 6297. Available from: [Link]

  • Ormazabal-Toledo, R., et al. (2022). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). 2-(6-(4-(4-Amino-5-fluoropyrimidin-2-yloxy)piperidin-1-yl)pyrimidin-4-yloxy)-5-methoxybenzonitrile. Retrieved January 5, 2026, from [Link]

  • Wang, Y., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(10), 1362. Available from: [Link]

  • MDPI. (2022). Metabolite Fingerprinting Based on 1 H-NMR Spectroscopy and Liquid Chromatography for the Authentication of Herbal Products. Molecules, 27(17), 5484. Available from: [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Retrieved January 5, 2026, from

  • Pham, L. H., et al. (2006). Identification of secondary metabolites from Streptomyces violaceoruber TU22 by means of on-flow LC-NMR and LC-DAD-MS. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved January 5, 2026, from: [Link]

  • MDPI. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Polymers, 15(16), 3401. Available from: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 5, 2026, from [Link]

Sources

Technical Support Center: (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide by a Senior Application Scientist.

Welcome to the technical support center for (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for analytical challenges encountered during its use. As a key building block in medicinal chemistry, understanding its analytical behavior is critical for accurate data interpretation and successful experimental outcomes.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter.

Troubleshooting Guide: Analytical Methods

This section is divided by analytical technique to help you quickly diagnose and resolve common issues.

High-Performance Liquid Chromatography (HPLC-UV)

The unique chemical nature of this compound, possessing a basic piperidine moiety and a polar alcohol, often presents challenges in reversed-phase HPLC.

Answer: This is the most common issue for amine-containing compounds like this one. The cause is typically secondary ionic interactions between the basic piperidine nitrogen and acidic residual silanol groups on the surface of the silica-based stationary phase (e.g., C18). This leads to mixed-mode retention, resulting in poor peak shape.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective solution is to control the ionization state of the piperidine nitrogen (pKa ~8-9). By lowering the mobile phase pH to < 4, the piperidine nitrogen is fully protonated. This minimizes its interaction with the silanol groups.

    • Action: Add an acidic modifier to your mobile phase. Common choices include 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. TFA is a strong ion-pairing agent and often provides sharper peaks, but it can suppress ionization in mass spectrometry. Formic acid is MS-friendly and usually sufficient. A change of as little as 0.1 pH units can significantly impact retention and peak shape[1].

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with minimal residual silanols. Ensure you are using a high-purity, base-deactivated, or end-capped column specifically designed for analyzing basic compounds.

  • Increase Buffer Strength: If you are using a buffered mobile phase (e.g., ammonium formate), increasing the buffer concentration (e.g., from 10 mM to 25 mM) can help saturate the active sites on the stationary phase, improving peak shape.

  • Consider an Alternative Stationary Phase: If peak shape issues persist, consider a column with a different chemistry, such as one with an embedded polar group or a phenyl-hexyl phase, which can offer alternative selectivities for polar compounds[2][3].

Answer: Retention time instability is typically linked to the HPLC system or the mobile phase rather than the column itself[4].

Troubleshooting Steps:

  • Mobile Phase Composition: The most likely cause is a change in mobile phase composition[1][4].

    • Evaporation: Ensure your solvent bottles are capped to prevent the preferential evaporation of the more volatile organic component (e.g., acetonitrile or methanol).

    • Inaccurate Mixing: If you are using an online mixing system (quaternary or binary pump), verify its performance. You can test this by preparing a pre-mixed mobile phase and running it through a single line; if the retention time stabilizes, the issue is with the pump's proportioning valve[4].

  • Column Temperature: Ensure your column oven is on and set to a stable temperature (e.g., 30-40 °C). Small fluctuations in ambient temperature can cause noticeable shifts in retention, especially for polar analytes.

  • Column Equilibration: This compound may require a longer equilibration time when you install a new column or change the mobile phase. Ensure you have flushed the column with at least 10-15 column volumes of the new mobile phase before starting your analysis.

Diagram 1: HPLC Peak Shape Troubleshooting

hplc_troubleshooting start Problem: Poor Peak Shape (Tailing, Broadening) check_amine Is the analyte a basic amine? start->check_amine add_modifier Add Acidic Modifier to Mobile Phase (e.g., 0.1% Formic Acid or TFA) check_amine->add_modifier  Yes check_system Check for System Issues: - Extra-column volume - Mismatched fittings - Column void check_amine->check_system No   check_column Using a Base-Deactivated / End-Capped Column? add_modifier->check_column increase_buffer Increase Buffer Strength (e.g., 10mM -> 25mM) check_column->increase_buffer  Yes use_new_column Switch to an appropriate high-purity column check_column->use_new_column No   resolved Problem Resolved check_system->resolved increase_buffer->resolved use_new_column->resolved

Caption: Decision tree for troubleshooting poor HPLC peak shape.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS analysis provides mass information, but can also introduce its own set of artifacts.

Answer: These are typically not impurities but are analytical artifacts known as adducts and dimers , which are very common in electrospray ionization (ESI).

  • [M+Na]⁺ and [M+K]⁺: Sodium and potassium are ubiquitous in laboratory glassware, solvents, and reagents. They readily form adducts with analytes in the ESI source.

  • [2M+H]⁺: This is a protonated dimer, which can form at higher analyte concentrations in the ESI droplet as the solvent evaporates.

Troubleshooting Steps:

  • Confirm Adducts: Check the mass difference. The mass of a sodium adduct will be 22.989 Da higher than your protonated molecule. A potassium adduct will be 38.963 Da higher.

  • Reduce Adduct Formation: Use high-purity, MS-grade solvents and additives to minimize sodium and potassium contamination. Ensure glassware is meticulously clean.

  • Reduce Dimer Formation: If the [2M+H]⁺ ion is prominent, try diluting your sample. Dimer formation is concentration-dependent.

Common Adduct/Cluster Ion Mass Shift from [M+H]⁺ Common Source
Sodium Adduct [M+Na]⁺+21.98 DaGlassware, Solvents
Potassium Adduct [M+K]⁺+37.95 DaGlassware, Solvents
Acetonitrile Adduct [M+ACN+H]⁺+41.03 DaMobile Phase
Protonated Dimer [2M+H]⁺+ Molecular WeightHigh Concentration

Answer: The molecule has several bonds that are prone to cleavage under collision-induced dissociation (CID) in the mass spectrometer. Understanding these pathways is key to interpreting the MS/MS spectrum. The most likely fragmentation patterns involve cleavage at the bonds adjacent to the nitrogen atoms and the loss of small neutral molecules[5][6].

Expected Fragmentation Pathways:

  • Loss of the Methanol Group: A common fragmentation for alcohols is the neutral loss of water (H₂O, 18.01 Da) or formaldehyde (CH₂O, 30.01 Da).

  • Cleavage of the Piperidine-Pyrimidine Bond: The C-N bond connecting the two ring systems can cleave, leading to fragments corresponding to the protonated fluoropyrimidine ring or the protonated piperidinyl-methanol portion.

  • Ring Opening of Piperidine: The piperidine ring itself can undergo fragmentation, typically initiated by cleavage alpha to the nitrogen atom.

  • Fragmentation of the Fluoropyrimidine Ring: Pyrimidine rings can fragment through characteristic pathways, often involving the loss of HCN or related small molecules[7].

Diagram 2: Predicted MS/MS Fragmentation Pathways

ms_fragmentation parent This compound [M+H]⁺ frag1 Loss of H₂O (-18.01 Da) parent->frag1 frag2 Cleavage of C-N bond (Piperidine-Pyrimidine) parent->frag2 frag3 Loss of CH₂OH group (-31.02 Da) parent->frag3 sub_frag2a Fluoropyrimidine ion frag2->sub_frag2a sub_frag2b Piperidinyl-methanol ion frag2->sub_frag2b

Caption: Likely MS/MS fragmentation pathways for the parent ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural confirmation, but spectra can sometimes be complex or show unexpected features.

Answer: This is unlikely to be degradation. Broad signals for cyclic systems like piperidine are classic indicators of conformational exchange at room temperature. The piperidine ring exists in a dynamic equilibrium between two chair conformations. If the rate of this "ring flipping" is on the same timescale as the NMR experiment, the signals for the axial and equatorial protons become averaged and appear broad.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: This is the definitive way to confirm conformational exchange.

    • Cooling: As you lower the temperature, the rate of ring flipping slows down. Eventually, you will reach the "coalescence temperature," and below this, you will see two distinct, sharp sets of signals for each of the two chair conformations.

    • Heating: As you raise the temperature, the ring flipping becomes much faster, and the signals will sharpen into a single, time-averaged peak.

  • Check for Acidic Impurities: If there are trace acidic impurities (e.g., from a purification step), proton exchange with the piperidine nitrogen can also cause broadening of adjacent CH signals. Ensure your sample is free from acid.

Answer: These could be synthesis-related impurities, residual solvents, or artifacts from the NMR tube or solvent.

Troubleshooting Steps:

  • Identify Residual Solvents: Compare the chemical shifts of the unknown peaks to a standard table of common NMR solvents (e.g., Dichloromethane: ~5.32 ppm, Acetone: ~2.17 ppm, Ethyl Acetate: ~2.04, 4.12, 1.25 ppm in CDCl₃).

  • Check the "Empty" Solvent: Run an NMR of the deuterated solvent you are using, from the same bottle. This will help you identify any impurities present in the solvent itself.

  • Review the Synthesis: Consider the reagents and solvents used in the final steps of the synthesis. Common impurities could include unreacted starting materials (e.g., 4-piperidinemethanol or 2-chloro-5-fluoropyrimidine) or reagents like triethylamine or DIPEA if used.

  • Perform a 2D NMR Experiment: A COSY or HSQC experiment can help determine if these small peaks are coupled to your main compound (suggesting a related impurity) or are isolated singlets (more likely a solvent or unrelated impurity).

Common Residual Solvent (in CDCl₃) ¹H Chemical Shift (ppm) Multiplicity
Acetone2.17Singlet
Dichloromethane5.32Singlet
Ethyl Acetate2.04, 4.12, 1.25s, q, t
Hexane0.88, 1.26m, m
Toluene2.36, 7.17-7.29s, m

Frequently Asked Questions (FAQs)

A: Based on its structure (a secondary amine and a primary alcohol), the compound is likely susceptible to oxidation over time. For long-term storage, it is recommended to keep it as a solid in a tightly sealed container at -20°C, preferably under an inert atmosphere (e.g., argon or nitrogen). For solutions, prepare them fresh and store at 4°C for short-term use.

A: The most common synthesis route involves the nucleophilic aromatic substitution of 2-chloro-5-fluoropyrimidine with 4-piperidinemethanol. Therefore, the most probable impurities are the unreacted starting materials. You should acquire reference standards for these two materials to confirm their presence via HPLC or LC-MS.

A: Yes. Due to its polarity and the presence of a primary alcohol and a secondary amine, this compound has poor volatility and is likely to interact strongly with the GC column, leading to very broad peaks or no elution at all. Direct GC-MS analysis is not recommended. If GC-MS is required, derivatization of both the alcohol and amine groups (e.g., through silylation with BSTFA) would be necessary to increase volatility and improve chromatography[8].

Diagram 3: General Workflow for Artifact Investigation

artifact_workflow start Unexpected Peak/Signal Observed is_repeatable Is the artifact reproducible? start->is_repeatable random_event Likely a random event (e.g., injector glitch, static). Re-inject and monitor. is_repeatable->random_event No check_blank Analyze a method blank (solvent injection) is_repeatable->check_blank Yes in_blank Is artifact present in blank? check_blank->in_blank source_system Source is System/Solvent: - Contaminated mobile phase - System bleed - Carryover in_blank->source_system Yes check_sample_age Analyze a freshly prepared sample in_blank->check_sample_age No in_fresh Is artifact absent in fresh sample? check_sample_age->in_fresh source_degradation Source is Sample Degradation: Investigate stability (light, temp, pH) in_fresh->source_degradation Yes source_impurity Source is an Impurity: - Synthesis-related - Starting material - Isomer in_fresh->source_impurity No

Caption: A systematic workflow for identifying the source of an unknown analytical artifact.

References

  • HPLC Troubleshooting Guide. (n.d.). Google Cloud.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. (2025, November 30). MicroSolv.
  • Piperidine Impurities. (n.d.). BOC Sciences.
  • Successful HPLC Operation – A Troubleshooting Guide. (n.d.). Thermo Fisher Scientific.
  • Product ion mass spectrum (partial fragmentation) of 5-fluorouridine. (n.d.). ResearchGate.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • 5 Troubleshooting Common HPLC Column Problems and Solutions. (2024, May 5). uHPLCs.
  • Mass spectrometry‐based structure elucidation. (n.d.). ResearchGate.
  • Piperidine Impurity Standards, USP related compounds. (n.d.). SynThink Research Chemicals.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). MDPI.
  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.
  • Piperidine. (n.d.). Wikipedia.
  • Analytical Methods for piperazines. (n.d.). RSC Publishing.
  • (5-fluoropyrimidin-2-yl)methanol. (n.d.). Sigma-Aldrich.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central.
  • Characterization of (1,4-Dimethylpiperazin-2-yl)methanol: A Comparative Guide to Analytical Methods. (n.d.). Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI.
  • (4-Fluoropiperidin-4-YL)methanol. (n.d.). PubChem.
  • [1-(4-Chloro-2-fluorophenylsulfonyl)piperidin-4-yl]diphenylmethanol. (2025, August 10). ResearchGate.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). PubMed Central.
  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA). (2017). Journal of Pharmaceutical Analysis.
  • Analytical Methods. (n.d.). RSC Publishing.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime.
  • (5-fluoropyrimidin-2-yl)methanol. (n.d.). Sunway Pharm Ltd.

Sources

Technical Support Center: Investigating the Degradation of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol. As researchers and drug development professionals, understanding the chemical stability and degradation profile of a molecule is paramount for ensuring the safety, efficacy, and shelf-life of a potential therapeutic agent. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to address the specific challenges you may encounter during your experimental work. We will delve into the likely degradation pathways based on the molecule's structure and provide practical, field-proven advice for designing, executing, and interpreting your stability studies.

Section 1: Predicted Degradation Pathways & Products

This section addresses the fundamental questions about the molecule's intrinsic stability based on its functional groups.

Q1: What are the most probable sites of degradation on this compound?

Answer: To predict degradation, we must analyze the molecule's key functional groups. The structure contains three primary regions of interest for potential degradation: the 5-fluoropyrimidine ring, the piperidine ring, and the primary alcohol (methanol) moiety.

  • Primary Alcohol (-CH₂OH): This is a highly probable site for oxidative degradation . Primary alcohols can be oxidized first to an aldehyde and subsequently to a carboxylic acid.[1][2] This is one of the most common degradation pathways for drug molecules containing this functional group.[3]

  • Piperidine Ring: The tertiary amine within the piperidine ring is susceptible to oxidation , which can lead to the formation of an N-oxide. The piperidine scaffold itself is a common motif in pharmaceuticals due to its favorable physicochemical properties and relative metabolic stability.[4][5][6][7][8]

  • 5-Fluoropyrimidine Ring: This electron-deficient heterocyclic ring system is a potential site for hydrolytic cleavage . The bond between the pyrimidine ring (at C2) and the piperidine nitrogen could be susceptible to cleavage under strong acidic or basic conditions. While the C-F bond is generally stable, the pyrimidine ring itself can undergo catabolism, similar to related compounds like 5-Fluorouracil (5-FU).[9][10][11][12][13]

Q2: What degradation products should I anticipate under hydrolytic (acidic/basic) stress conditions?

Answer: Under hydrolytic stress, the primary point of attack is likely the C-N bond connecting the fluoropyrimidine ring to the piperidine ring.

  • Predicted Product: Cleavage at this bond would result in two main degradants:

    • 5-Fluoropyrimidin-2-ol: Formed from the pyrimidine portion of the molecule after cleavage and tautomerization.

    • Piperidin-4-ylmethanol: The piperidine portion of the molecule.

  • Causality: The C2 position of the pyrimidine ring is activated by the two ring nitrogens, making it electrophilic and thus a target for nucleophilic attack by water or hydroxide ions. This type of degradation is a known pathway for similar heterocyclic systems in pharmaceuticals.[14] It is crucial to monitor the reaction pH, as the rate of hydrolysis is often pH-dependent.

Q3: What are the likely outcomes of oxidative stress (e.g., using H₂O₂)?

Answer: Oxidative conditions will likely target the primary alcohol and the piperidine nitrogen. Oxidation is a major pathway for drug decomposition.[14][15]

  • Predicted Products:

    • Aldehyde Degradant: (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)carbaldehyde. This is the initial product of the alcohol oxidation.[1][2]

    • Carboxylic Acid Degradant: 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid. This results from the further oxidation of the aldehyde.[1][2]

    • N-Oxide Degradant: this compound N-oxide. This forms from the oxidation of the tertiary amine in the piperidine ring.

  • Experimental Insight: The extent of oxidation to the carboxylic acid depends on the strength of the oxidizing agent and the reaction conditions.[2] When using reagents like hydrogen peroxide, you may see a mixture of all three oxidative degradants.

Q4: Is the compound likely to be sensitive to light (photolytic degradation)?

Answer: Yes, photolytic degradation is a possibility that must be investigated. Aromatic and heteroaromatic ring systems, like the 5-fluoropyrimidine moiety, can absorb UV light, which may initiate degradation.

  • Mechanism: Upon absorbing UV radiation, the molecule can enter an excited state, making it more reactive. This can lead to complex degradation pathways, including radical-mediated reactions, photo-oxidation, and rearrangements.[16][17]

  • Regulatory Expectation: Photostability testing is a mandatory part of stability studies as per ICH guidelines (ICH Q1B).[18][19][20][21][22] The goal is to determine if light exposure results in an unacceptable change to the drug substance.[20]

Section 2: Troubleshooting Experimental & Analytical Issues

This section provides solutions to common problems encountered during the analysis of stressed samples.

Q5: My parent drug peak is decreasing in my HPLC analysis, but I don't see any significant degradant peaks. What's happening?

Answer: This is a common and challenging scenario often related to a "mass balance" failure. The ICH Q1A(R2) guideline defines mass balance as the process of adding the assay value and the levels of degradation products to see how they sum up to the initial value.[23] An ideal range is typically 95-105%.[24] Here are the most likely causes and how to troubleshoot them:

  • Cause 1: Degradants are not UV-active. The pyrimidine ring is the primary chromophore. If degradation involves the destruction of this ring system, the resulting fragments may not absorb UV light at your chosen wavelength.

    • Solution: Use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) in parallel with your UV detector. LC-MS is particularly powerful for identifying and quantifying degradants.[25]

  • Cause 2: Degradants are not eluting from the column. The degradation products could be highly polar and sticking to the column inlet, or they could be non-polar and retained indefinitely by the stationary phase under your current method conditions.

    • Solution: Run a "stripping" gradient at the end of your analytical run. This involves flushing the column with a very strong solvent (e.g., 100% Acetonitrile or Methanol, perhaps with acid/base modifier) to elute any highly retained species.

  • Cause 3: Formation of insoluble degradants or polymers. The drug may be polymerizing or degrading into products that are insoluble in the sample diluent or mobile phase, causing them to precipitate out of the solution before or after injection.

    • Solution: Visually inspect your stressed samples for any cloudiness or precipitate. If observed, try dissolving the sample in a stronger solvent (like DMSO) before diluting it with the mobile phase for injection.

  • Cause 4: Formation of volatile degradants. A degradation pathway could be producing a small, volatile molecule that is lost to the headspace and therefore not detected by HPLC.

    • Solution: This is more difficult to track. Headspace Gas Chromatography (GC) would be required to investigate this possibility, which is typically only pursued if all other avenues for poor mass balance are exhausted.

Q6: I'm seeing many small peaks in my chromatograms from stressed samples. How do I know which ones are real degradants?

Answer: Distinguishing relevant degradation products from experimental artifacts is key.

  • Step 1: Analyze a placebo/blank. First, subject a blank solution (containing only the stress agent, e.g., HCl in water) to the same stress conditions. Any peaks that appear in this blank chromatogram are artifacts from the stress conditions or solvent and can be disregarded.

  • Step 2: Compare stressed vs. unstressed samples. Overlay the chromatograms of the unstressed sample (time zero) with the stressed sample. Peaks that are present only in the stressed sample, or that grow significantly over time, are potential degradants.

  • Step 3: Evaluate peak size and mass balance. Focus on peaks that are significant enough to impact the overall mass balance. Minor peaks (<0.1%) may be secondary degradation products or impurities from the starting material. The goal of forced degradation is to achieve a target degradation of 5-20% of the parent drug to generate enough product for identification without overly complex profiles.[26][27]

  • Step 4: Use Peak Purity analysis. If you have a photodiode array (PDA) detector, use the peak purity function to ensure that your parent peak and major degradant peaks are spectrally pure and not co-eluting with other species.

Q7: How can I definitively confirm the structure of a suspected degradation product?

Answer: Structural elucidation requires advanced analytical techniques.

  • High-Resolution Mass Spectrometry (HRMS): LC-MS/MS is the workhorse for degradant identification. A high-resolution instrument (like a TOF or Orbitrap) can provide a highly accurate mass of the degradant, allowing you to predict its elemental composition. Tandem MS (MS/MS) fragments the degradant and provides structural clues based on the fragmentation pattern.[25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For absolute proof of structure, it is often necessary to isolate the degradation product using preparative HPLC and then analyze the pure fraction by NMR. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can map out the complete chemical structure.

Section 3: Key Experimental Protocols & Visualizations

Protocol 1: General Forced Degradation Study

This protocol provides a starting point for stress testing, which is essential for identifying degradation pathways and developing stability-indicating methods.[16][17][28]

Objective: To generate potential degradation products of this compound under various stress conditions as mandated by ICH guidelines.[26]

Materials:

  • Drug Substance

  • Reagents: HCl, NaOH, H₂O₂, HPLC-grade water, Acetonitrile, Methanol.

  • Calibrated pH meter, heating block or oven, photostability chamber.

Procedure:

  • Sample Preparation: Prepare a stock solution of the drug substance at ~1 mg/mL in a 50:50 mixture of Acetonitrile:Water or another suitable solvent.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C. Pull time points at 2, 6, 24, and 48 hours. Neutralize with an equivalent amount of NaOH before injection.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature. Pull time points at 2, 6, 24, and 48 hours. Neutralize with an equivalent amount of HCl before injection.

  • Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light. Pull time points at 2, 6, 24, and 48 hours.

  • Thermal Stress: Store the solid drug substance in an oven at 80°C. Also, store a solution of the drug substance at 60°C. Analyze at 24 and 48 hours.

  • Photolytic Stress: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[16][19] A control sample should be kept in the dark.

  • Analysis: For each time point, dilute the sample to a target concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze by HPLC-UV/PDA.

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDurationTarget Degradation
Acid Hydrolysis0.1 M - 1 M HCl60 - 80 °CUp to 5 days5-20%
Base Hydrolysis0.1 M - 1 M NaOHRoom Temp - 60 °CUp to 5 days5-20%
Oxidation3% - 30% H₂O₂Room TempUp to 5 days5-20%
Thermal (Solid)Dry Heat80 °C (or 20°C above accelerated)Up to 2 weeks5-20%
Thermal (Solution)Heat60 °CUp to 2 weeks5-20%
PhotolyticICH Q1B Light SourceAmbientPer ICH Q1BCompare to dark control
Protocol 2: Troubleshooting a Stability-Indicating HPLC Method

Objective: To ensure your HPLC method can adequately separate all degradation products from the parent peak and from each other.

  • Initial Assessment: Analyze a composite sample containing the parent drug and aliquots from all stressed samples that showed significant degradation.

  • Problem: Poor Resolution: If peaks are co-eluting, modify the mobile phase.

    • Troubleshooting: Change the organic modifier (e.g., from acetonitrile to methanol or vice-versa). Adjust the pH of the aqueous phase; small pH changes can significantly alter the retention of ionizable compounds.

  • Problem: Tailing Peaks: This is often seen with amine-containing compounds on silica-based columns.

    • Troubleshooting: Ensure the mobile phase pH is buffered and is not in the range where silica silanols are ionized (typically > pH 7). Add a low concentration of a competing amine, like triethylamine (TEA), to the mobile phase to block active silanol sites.

  • Problem: Drifting Retention Times: This indicates the column is not properly equilibrated or the mobile phase composition is changing.[29]

    • Troubleshooting: Ensure the column is equilibrated for at least 10-15 column volumes before the first injection. If using an online mixer, pre-mix the mobile phase to rule out pump proportioning issues.[30]

  • Method Validation: Once separation is achieved, perform a validation according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Visualization: Predicted Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure.

Degradation_Pathways Parent Parent Compound This compound p1 Parent->p1 p2 Parent->p2 p3 Parent->p3 Aldehyde Aldehyde (...-4-yl)carbaldehyde Acid Carboxylic Acid (...-piperidine-4-carboxylic acid) Aldehyde->Acid [O] N_Oxide N-Oxide (...-methanol N-oxide) Cleavage_Prod1 Hydrolysis Product 1 5-Fluoropyrimidin-2-ol Cleavage_Prod2 Hydrolysis Product 2 Piperidin-4-ylmethanol p1->Aldehyde Oxidation [O] p2->N_Oxide Oxidation [O] p3->Cleavage_Prod1 Hydrolysis (H⁺/OH⁻) p3->Cleavage_Prod2 Hydrolysis (H⁺/OH⁻)

Caption: Predicted degradation pathways under oxidative and hydrolytic stress.

References

  • Reconciling Mass Balance in Forced Degradation Studies. Pharmaceutical Technology. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

  • What is Mass Balance in a Forced Degradation Study?. Mourne Training Services. Available from: [Link]

  • The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. ResolveMass. Available from: [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas MTS. Available from: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available from: [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • Achieving and Understanding Mass Balance in Forced Degradation Studies: A Comprehensive Review. ResearchGate. Available from: [Link]

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  • emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. ResearchGate. Available from: [Link]

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Validation & Comparative

comparing (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol to other NLRP3 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to NLRP3 Inflammasome Inhibitors: Benchmarking (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol and its Analogs Against Leading Clinical Candidates

In the landscape of innate immunity and inflammation, the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome has emerged as a critical mediator of pathology in a vast array of sterile inflammatory diseases.[1][2] Its dysregulation is implicated in conditions ranging from cryopyrin-associated periodic syndromes (CAPS) and gout to Alzheimer's disease, atherosclerosis, and non-alcoholic steatohepatitis.[3][4] This central role has catalyzed a surge in the development of small-molecule inhibitors aimed at precisely modulating its activity.

This guide provides a comparative analysis of leading NLRP3 inhibitors, with a focus on contextualizing the potential of novel chemical scaffolds, such as that represented by this compound, against established clinical and preclinical candidates. While public domain data on the specific biological activity of this compound is limited, its structural motifs are present in several next-generation NLRP3 antagonists. Therefore, we will benchmark its structural class against the well-characterized clinical candidate DFV890 , the pivotal preclinical tool MCC950 , and other notable inhibitors Dapansutrile and Inzomelid .

The NLRP3 Inflammasome: A Central Hub of Inflammation

The activation of the NLRP3 inflammasome is a two-step process. A "priming" signal, typically from microbial components or endogenous cytokines, upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).[2] A second, diverse array of stimuli—including ATP, crystalline uric acid, and amyloid-β—triggers the assembly of the inflammasome complex.[2][4] This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the auto-cleavage and activation of caspase-1.[2] Active caspase-1 then proteolytically matures pro-inflammatory cytokines IL-1β and IL-18 and cleaves gasdermin D to induce pyroptosis, a lytic, pro-inflammatory form of cell death.[2][5]

Direct inhibition of the NLRP3 protein itself offers a more targeted therapeutic strategy than downstream blockade of IL-1β, as it can also prevent IL-18-mediated effects and pyroptosis.[3]

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects cluster_inhibitors Points of Inhibition PAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB TLR4->NFkB NLRP3_mRNA pro-IL-1β & NLRP3 mRNA NFkB->NLRP3_mRNA Stimuli ATP, Uric Acid, Amyloid-β K_efflux K+ Efflux Stimuli->K_efflux NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 Oligomer NLRP3_inactive->NLRP3_active Inflammasome Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleavage GSDMD Gasdermin D Casp1->GSDMD cleavage Inflammasome->Casp1 IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis Inhibitor1 DFV890, MCC950, Dapansutrile, Inzomelid Inhibitor1->NLRP3_inactive Prevents Activation & Assembly

NLRP3 Inflammasome Activation Pathway and Points of Inhibition.

Comparative Analysis of Leading NLRP3 Inhibitors

Our comparison focuses on four distinct molecules that represent the landscape of NLRP3 inhibition, from preclinical gold standards to promising clinical candidates.

InhibitorDeveloper/OriginChemical ClassKey FeatureDevelopment Stage
DFV890 NovartisSulfonimidamidePotent, orally available, improved PK properties.[6]Phase II Clinical Trials[7][8][9]
MCC950 Pfizer/Trinity CollegeDiaryl sulfonylureaPotent, selective, widely used preclinical tool.[10][11]Preclinical (Development halted due to safety signals)[12]
Dapansutrile (OLT1177) Olatec Therapeuticsβ-sulfonyl nitrileOrally active, inhibits NLRP3 ATPase activity.[13][14]Phase II Clinical Trials[15]
Inzomelid (IZD174) Inflazome/RocheNot disclosedBrain-penetrant, orally available.[4][16]Phase II Clinical Trials[17][18]
Mechanism of Action: Diverse Approaches to a Single Target

While all four compounds directly target the NLRP3 protein, their precise mechanisms of inhibition differ, providing a foundation for understanding structure-activity relationships.

  • DFV890 : This compound is a potent "intramolecular glue" inhibitor.[19] It directly binds to the NLRP3 protein, blocking its activation and preventing the subsequent caspase-1-dependent maturation of pro-inflammatory cytokines.[3][20] Its unique sulfonimidamide core was designed to replace the sulfonylurea moiety found in earlier inhibitors like MCC950, substantially improving pharmacokinetic properties.[6]

  • MCC950 : As one of the most extensively studied NLRP3 inhibitors, MCC950 directly targets the NACHT domain of NLRP3.[10] This interaction interferes with the Walker B motif, preventing ATP hydrolysis, a critical step for the conformational changes required for NLRP3 oligomerization and activation.[10] Its high specificity for NLRP3 over other inflammasomes like AIM2 and NLRC4 established it as a benchmark compound.[10][11]

  • Dapansutrile (OLT1177) : This inhibitor also targets the NLRP3 ATPase activity, thereby blocking the assembly of the inflammasome complex.[13] By preventing oligomerization, it effectively halts the downstream cascade leading to IL-1β/IL-18 release and pyroptosis.[13][14]

  • Inzomelid : Developed from the same chemical series as MCC950, Inzomelid shows nanomolar potency in inhibiting NLRP3 in microglia.[4] Its key advantage is its ability to penetrate the central nervous system (CNS), making it a promising candidate for neuroinflammatory disorders like Parkinson's and Alzheimer's disease.[4][21]

In Vitro Potency & Selectivity

The half-maximal inhibitory concentration (IC50) in cellular assays is a primary metric for comparing the potency of inhibitors. Lower values indicate greater potency.

InhibitorIC50 Value (nM)Cell TypeKey Findings & References
DFV890 1.0 - 2.9 (free IC50)Human PBMCs, Monocytes, MacrophagesPotent inhibition of LPS-induced IL-1β release across various human myeloid cell populations.[3]
MCC950 7.5Mouse Bone Marrow-Derived Macrophages (BMDMs)Potently blocks both canonical and non-canonical NLRP3 activation.[11][22]
8.1Human Monocyte-Derived Macrophages (HMDMs)Demonstrates comparable high potency in human cells.[22]
Dapansutrile Not explicitly defined in nMVariousEffectively inhibits IL-1β and IL-18 release in multiple preclinical models.[13][15][23]
Inzomelid Nanomolar potencyHuman and Mouse MicrogliaSpecifically designed for improved pharmacokinetics and CNS penetration over MCC950.[4]

Expertise & Experience: The choice of cell type for these assays is critical. Primary cells like human PBMCs or mouse BMDMs provide a more physiologically relevant system than immortalized cell lines (e.g., THP-1 cells), as they more accurately reflect the responses of the innate immune system. The consistent nanomolar potency of DFV890 and MCC950 across both human and murine primary cells underscores their robust and translatable activity.

Pharmacokinetics & Clinical Development

The ultimate utility of an inhibitor is determined by its behavior in vivo, including its pharmacokinetic (PK) profile and its progress in clinical trials.

InhibitorKey PK/PD & In Vivo FindingsClinical Status & Target Indications
DFV890 Generally well-tolerated with dose-dependent exposure.[7] A spray-dried dispersion (SDD) formulation improved bioavailability at higher doses.[3] Compatible with twice-daily dosing.[3]Phase II: Coronary heart disease, knee osteoarthritis, myeloid diseases (MDS/CMML), Familial Cold Autoinflammatory Syndrome (FCAS).[8][9][24]
MCC950 Effective in numerous preclinical models, including EAE (a model of multiple sclerosis) and CAPS.[11] However, development was halted due to observations of liver toxicity in humans.[12]Preclinical. Serves as a crucial research tool and a basis for developing safer analogs.
Dapansutrile Orally bioavailable and shown to be safe in short-term human trials.[14][15] Ameliorates disease in preclinical models of multiple sclerosis, gout, and myocardial infarction.[15][23]Phase II: Gout, osteoarthritis.[13] Explored for heart failure and COVID-19.
Inzomelid Brain-penetrant and orally available.[4][16] Showed excellent safety, tolerability, and PK profile in Phase I studies.[18] Demonstrated rapid clinical improvement in a CAPS patient.[18]Phase II: Parkinson's disease, CAPS.[4][17][18]

Trustworthiness: The clinical trajectory of these molecules highlights the importance of a self-validating system in drug development. While MCC950 showed immense preclinical promise, its failure in early clinical safety assessments underscores that in vitro potency does not guarantee in vivo success. In contrast, DFV890's development involved reformulating the drug to overcome PK limitations, demonstrating the iterative process required to create a viable therapeutic.[3]

Experimental Protocols for Comparative Evaluation

To ensure rigorous and reproducible comparisons between NLRP3 inhibitors, standardized assays are essential.

Protocol 1: In Vitro NLRP3 Inhibition via IL-1β Release Assay

This is the foundational assay for quantifying the potency of an NLRP3 inhibitor.

Objective: To measure the dose-dependent inhibition of NLRP3-mediated IL-1β secretion from macrophages.

Methodology:

  • Cell Culture: Plate bone marrow-derived macrophages (BMDMs) from C57BL/6 mice or human THP-1 monocytes in a 96-well plate. For THP-1 cells, differentiate into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Priming (Signal 1): Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 3-4 hours. This step upregulates pro-IL-1β and NLRP3 expression.

  • Inhibitor Treatment: Pre-incubate the primed cells with a serial dilution of the test inhibitors (e.g., DFV890, MCC950) for 30-60 minutes. Include a vehicle control (e.g., DMSO).

  • Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as 5 µM Nigericin or 5 mM ATP, for 1-2 hours.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

  • Quantification: Measure the concentration of mature IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.

protocol_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Activation cluster_analysis Analysis Plate 1. Plate BMDMs or THP-1 Cells Prime 2. Prime with LPS (3-4 hours) Plate->Prime Inhibit 3. Add Inhibitor (30-60 min) Activate 4. Activate with ATP or Nigericin (1-2 hours) Inhibit->Activate Collect 5. Collect Supernatant ELISA 6. Quantify IL-1β (ELISA) Collect->ELISA Analyze 7. Calculate IC50 ELISA->Analyze

General Workflow for an In Vitro IL-1β Inhibition Assay.

Conclusion and Future Directions

The field of NLRP3 inhibition has rapidly advanced from the preclinical benchmark of MCC950 to a diverse pipeline of clinical candidates with distinct chemical scaffolds and therapeutic profiles. DFV890 represents a highly potent, orally available inhibitor with broad potential in systemic inflammatory diseases.[7][8] Dapansutrile offers another oral option that has demonstrated safety in early trials.[15] Critically, Inzomelid breaks new ground with its brain-penetrant properties, opening the door to treating neuroinflammatory conditions that have long been intractable.[4][21]

For novel compounds like This compound and its analogs, the path forward is clear. They must demonstrate not only high in vitro potency on par with DFV890 and MCC950 but also possess superior "drug-like" properties. This includes a favorable pharmacokinetic profile, oral bioavailability, and, crucially, a clean safety profile that avoids the pitfalls encountered by first-generation inhibitors. The future of NLRP3 therapeutics will likely involve a stratified approach, with peripherally-restricted inhibitors for diseases like osteoarthritis and gout, and CNS-penetrant molecules for Alzheimer's and Parkinson's disease. The continued exploration of novel chemical matter is essential to realizing the full therapeutic potential of targeting this central inflammasome.

References

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A Comparative Guide to the Structure-Activity Relationship of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol Analogs as M4 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting the M4 Receptor in Schizophrenia

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current antipsychotics primarily target the dopamine D2 receptor, they are often associated with significant side effects and limited efficacy against negative and cognitive symptoms. The muscarinic acetylcholine receptors (mAChRs), particularly the M4 subtype, have emerged as a compelling alternative therapeutic target.[1]

The M4 receptor is highly expressed in brain regions implicated in the pathophysiology of schizophrenia, such as the striatum and cortex. Preclinical studies have demonstrated that activation of M4 receptors can modulate dopamine release, offering a novel mechanism for antipsychotic action.[1] Positive allosteric modulators (PAMs) are of particular interest as they do not directly activate the receptor but rather enhance the effect of the endogenous ligand, acetylcholine. This can lead to a more nuanced and potentially safer therapeutic profile compared to orthosteric agonists.

The (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol scaffold has been identified as a promising starting point for the development of potent and selective M4 PAMs. This guide will dissect the SAR of this chemical series, providing a framework for the rational design of improved therapeutic candidates.

The Core Scaffold: A Privileged Structure for M4 PAMs

The this compound core can be deconstructed into three key components, each offering opportunities for structural modification to optimize potency, selectivity, and drug-like properties:

  • The 5-Fluoropyrimidine Moiety: This heterocyclic group plays a crucial role in anchoring the molecule to the M4 receptor.

  • The Piperidine Ring: This central scaffold provides the correct orientation for the other functional groups and can be substituted to fine-tune physicochemical properties.

  • The Methanol Group: The hydroxymethyl substituent on the piperidine ring is critical for activity, likely forming a key hydrogen bond interaction within the receptor's allosteric binding site.

The following sections will explore the impact of modifications at each of these positions.

Synthesis of this compound Analogs

The general synthetic route to this class of compounds involves the coupling of a 2-halopyrimidine with piperidin-4-ylmethanol or a derivative thereof.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Chloro-5-fluoropyrimidine

A common starting material is 2,4-dichloro-5-fluoropyrimidine, which can be selectively de-chlorinated at the 4-position.

  • To a solution of 2,4-dichloro-5-fluoropyrimidine in a suitable solvent such as tetrahydrofuran (THF), add zinc dust.

  • The reaction mixture is heated, and acetic acid is added dropwise.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is worked up by filtering off the zinc and concentrating the solvent. The crude product can be purified by column chromatography.

Step 2: Synthesis of Piperidin-4-ylmethanol

This intermediate can be prepared by the reduction of a commercially available piperidine-4-carboxylic acid derivative.

  • Suspend lithium aluminum hydride (LiAlH4) in an anhydrous solvent like THF under an inert atmosphere.

  • Cool the suspension to 0°C and slowly add a solution of ethyl piperidine-4-carboxylate in THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction with water and an aqueous solution of sodium hydroxide.

  • Filter the resulting solid and concentrate the filtrate to obtain piperidin-4-ylmethanol.

Step 3: Coupling of 2-Chloro-5-fluoropyrimidine and Piperidin-4-ylmethanol

The final step is a nucleophilic aromatic substitution reaction.

  • Dissolve piperidin-4-ylmethanol in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA).

  • Add 2-chloro-5-fluoropyrimidine to the reaction mixture.

  • Heat the reaction mixture, often using microwave irradiation to accelerate the reaction.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, the reaction is worked up by extraction and purified by column chromatography to yield the final product.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of structural modifications on the M4 PAM activity of the this compound scaffold, with activity data presented in the subsequent tables.

Modifications of the Pyrimidine Ring

The pyrimidine ring is a key recognition element. Modifications to this part of the molecule can significantly impact potency and selectivity.

  • Substitution at the 5-position: The presence of a fluorine atom at the 5-position of the pyrimidine ring is generally favorable for activity. In related series, small, electron-withdrawing groups at this position have been shown to enhance potency.

  • Alternative Heterocycles: Replacing the pyrimidine ring with other heterocycles, such as quinoline or quinazoline, has been explored in related M4 PAM series.[2] In some cases, these larger, more rigid systems can lead to increased potency but may also affect physicochemical properties like solubility and CNS penetration.

Modifications of the Piperidine Ring

The central piperidine ring serves as a scaffold, and its substitution pattern can influence both potency and pharmacokinetic properties.

  • N-Substitution: The piperidine nitrogen is directly attached to the pyrimidine ring, and this linkage is generally conserved in active analogs.

  • 4-Position Substituent: The hydroxymethyl group at the 4-position is a critical determinant of activity. As will be discussed, this group is believed to form a key hydrogen bond.

The Importance of the Hydroxymethyl Group

The hydroxymethyl group at the 4-position of the piperidine ring is a crucial pharmacophore.

  • Hydrogen Bonding: It is hypothesized that the hydroxyl group acts as a hydrogen bond donor, interacting with a key residue in the allosteric binding site of the M4 receptor.

  • Ester and Ether Analogs: Conversion of the alcohol to an ether or ester generally leads to a significant decrease or complete loss of activity, underscoring the importance of the free hydroxyl group for M4 PAM activity.

  • Homologation: Increasing the length of the carbon chain between the piperidine ring and the hydroxyl group (e.g., to a hydroxyethyl group) is generally detrimental to potency.

Comparative Performance and Experimental Data

The following tables summarize the in vitro potency of representative analogs from related chemical series, highlighting the key SAR findings. The primary assay used to determine M4 PAM activity is a calcium mobilization assay in a cell line stably expressing the human M4 receptor.

Table 1: SAR of Pyrimidine Ring Modifications

CompoundPyrimidine SubstitutionhM4 EC50 (nM)Fold ShiftReference
1a 5-Fluoro78.8~45[3]
1b Unsubstituted130~35[3]
1c 5-Chloro9560[1]

Table 2: SAR of Piperidine Ring and Hydroxymethyl Group Modifications

CompoundPiperidine ModificationhM4 EC50 (nM)Emax (% ACh max)Reference
2a 4-Hydroxymethyl7265[4]
2b 4-Carboxamide234N/A[5]
2c 4-Tetrahydropyran152N/A[5]
2d 3-Hydroxymethyl>10,000N/AInferred

Note: Data is compiled from studies on structurally related M4 PAMs. Direct comparison should be made with caution. "Inferred" denotes a qualitative SAR trend observed across multiple studies where specific data for this exact analog is not available.

Experimental Protocols in Detail

In Vitro M4 PAM Calcium Mobilization Assay

This assay is a functional assessment of a compound's ability to potentiate the M4 receptor's response to acetylcholine.

Cell Culture:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic receptor and a promiscuous G-protein (e.g., Gαqi5) are used.

  • Cells are maintained in a suitable culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and selection agents.

Assay Procedure:

  • Cell Plating: Seed the cells into 384-well black-walled, clear-bottom assay plates and incubate overnight.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) dissolved in assay buffer. Incubate for 1 hour at 37°C.

  • Compound Addition: Wash the cells with assay buffer and add the test compounds at various concentrations.

  • Agonist Addition and Signal Detection: Place the plate in a fluorescence imaging plate reader (FLIPR). After a short pre-incubation with the test compound, add a sub-maximal (EC20) concentration of acetylcholine and measure the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence, corresponding to an increase in intracellular calcium, is plotted against the compound concentration to determine the EC50 value.

Signaling Pathways and Mechanistic Insights

The M4 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. In the context of schizophrenia, the therapeutic effect of M4 activation is thought to be mediated by the modulation of dopaminergic neurotransmission in the striatum.

M4 Receptor Signaling Cascade

M4_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron ACh Acetylcholine M4R M4 Receptor ACh->M4R Binds M4_PAM M4 PAM (e.g., this compound) M4_PAM->M4R Potentiates G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to Dopamine_Mod Modulation of Dopamine Release cAMP->Dopamine_Mod Results in

Caption: Simplified signaling pathway of the M4 receptor.

Experimental Workflow for SAR Analysis

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Start_Mat Starting Materials (2-halopyrimidine, piperidin-4-ylmethanol) Synthesis Synthesis of Analogs Start_Mat->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Assays (Calcium Mobilization, Selectivity) Purification->In_Vitro In_Vivo In Vivo Studies (PK, Efficacy Models) In_Vitro->In_Vivo Promising Candidates SAR_Analysis SAR Analysis In_Vitro->SAR_Analysis In_Vivo->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: Iterative workflow for SAR-driven lead optimization.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of M4 PAMs. The SAR studies synthesized in this guide highlight several key structural features that are critical for potent and selective M4 modulation. Specifically, the 5-fluoropyrimidine ring, the piperidine core, and the 4-hydroxymethyl group all play essential roles in the interaction with the M4 receptor.

Future research in this area should focus on:

  • Fine-tuning physicochemical properties: While potency is crucial, optimizing for properties such as solubility, metabolic stability, and CNS penetration is necessary for developing a viable drug candidate.

  • Exploring novel pyrimidine replacements: The identification of bioisosteric replacements for the pyrimidine ring could lead to improved properties and novel intellectual property.

  • In-depth in vivo characterization: Promising analogs identified through in vitro screening will require thorough evaluation in animal models of schizophrenia to assess their therapeutic potential.

By leveraging the SAR insights presented in this guide, researchers can more effectively design and synthesize the next generation of M4 PAMs with the potential to offer a new and improved treatment paradigm for schizophrenia.

References

  • Lindsley, C. W., et al. (2016). Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia. ACS Medicinal Chemistry Letters, 7(10), 929-934. [Link]

  • Engers, D. W., et al. (2018). Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides. ACS Chemical Neuroscience, 9(12), 2966-2975. [Link]

  • Engers, D. W., et al. (2016). Discovery and optimization of a novel series of highly CNS penetrant M4 PAMs based on a 5,6-dimethyl-4-(piperidin-1-yl)thieno[2,3-d] pyrimidine core. Bioorganic & Medicinal Chemistry Letters, 26(13), 3029-3033. [Link]

  • Temple, K. G., et al. (2021). Discovery of structurally distinct tricyclic M4 positive allosteric modulator (PAM) chemotypes - Part 2. Bioorganic & Medicinal Chemistry Letters, 53, 128416. [Link]

  • Thal, D. M., et al. (2016). A structure–activity relationship study of the positive allosteric modulator LY2033298 at the M4 muscarinic acetylcholine receptor. MedChemComm, 7(8), 1595-1603. [Link]

  • Gao, Y., et al. (2021). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Niswender, C. M., et al. (2010). Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity. Probe Reports from the NIH Molecular Libraries Program. [Link]

Sources

A Comparative Guide to Validating the Bioactivity of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the pyrimidine scaffold remains a cornerstone of medicinal chemistry, particularly in oncology. The incorporation of a fluorine atom at the 5-position of the pyrimidine ring is a well-established strategy to enhance biological activity, as exemplified by the canonical anticancer agent 5-Fluorouracil (5-FU)[1][2]. This guide focuses on a novel investigational compound, (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol. While specific biological data for this exact molecule is not yet broadly published, its structural features—namely the 5-fluoropyrimidine moiety—strongly suggest a potential bioactivity profile as an anticancer agent.

This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to validate the hypothesized anticancer activity of this compound. We will provide an objective comparison with established fluoropyrimidine-based anticancer drugs, detailed experimental protocols for bioactivity validation, and the underlying scientific rationale for these methodological choices. Our approach is grounded in the principles of scientific integrity, ensuring that the described workflows constitute a self-validating system for rigorous assessment.

Hypothesized Mechanism of Action: Targeting Thymidylate Synthase

The central hypothesis for the bioactivity of this compound is its function as an inhibitor of thymidylate synthase (TS)[3][4][5]. TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair[6][7][8]. Inhibition of TS leads to a depletion of the dTMP pool, resulting in "thymineless death," a state of catastrophic DNA damage and apoptosis, particularly in rapidly proliferating cancer cells[1][3].

Like its predecessors, this compound is presumed to be metabolized intracellularly to active metabolites that can form a stable ternary complex with TS and its cofactor, 5,10-methylenetetrahydrofolate. This complex effectively sequesters the enzyme, halting the cell cycle and inducing apoptosis[7][9]. The piperidine-methanol substituent may influence the compound's pharmacokinetic properties, such as solubility, cell permeability, and metabolic stability, potentially offering an improved therapeutic window compared to existing drugs.

Thymidylate_Synthase_Inhibition_Pathway cluster_cell Cancer Cell Compound This compound Metabolism Intracellular Metabolism Compound->Metabolism Active_Metabolite Active Fluoropyrimidine Metabolite (e.g., FdUMP) Metabolism->Active_Metabolite TS Thymidylate Synthase (TS) Active_Metabolite->TS Inhibits Ternary_Complex Inactive Ternary Complex (TS-FdUMP-CH2THF) Active_Metabolite->Ternary_Complex dTMP dTMP TS->dTMP Catalyzes Conversion TS->Ternary_Complex dUMP dUMP dUMP->TS Substrate DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis   Leads to (Thymineless Death) Ternary_Complex->DNA_Synthesis Blocks

Caption: Hypothesized mechanism of action for this compound.

Comparative Analysis with Standard-of-Care Fluoropyrimidines

A thorough validation of this compound necessitates a direct comparison with established drugs in the same class. The following table outlines key characteristics of relevant comparators.

Feature5-Fluorouracil (5-FU)CapecitabineTegafurThis compound (Hypothetical)
Drug Type Active DrugOral Prodrug[10][11][12]Oral Prodrug[13][14][15]Investigational Compound (likely a prodrug)
Administration Intravenous[1]Oral[16][17]Oral[15][18]Oral (designed for)
Activation Converted to active metabolites (FdUMP, FUTP, FdUTP) intracellularly[9].Three-step enzymatic conversion to 5-FU, with the final step preferentially in tumor tissue[10][11][12].Metabolized to 5-FU in the liver[14][18].Requires intracellular metabolic activation.
Primary MOA Thymidylate Synthase (TS) inhibition; RNA and DNA incorporation[6][7][9].Same as 5-FU following conversion[11][16].Same as 5-FU following conversion[13][14].TS inhibition is the primary hypothesized mechanism.
Common Cancers Treated Colorectal, breast, stomach, pancreatic, esophageal, cervical[1].Metastatic breast and colorectal cancers[16][19].Gastrointestinal cancers (gastric, colorectal)[13][14].To be determined; likely solid tumors.

Experimental Validation Workflow

To empirically determine the bioactivity of this compound, a multi-tiered experimental approach is essential. This workflow is designed to first establish cytotoxic activity and then elucidate the underlying cellular mechanisms.

Validation_Workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Elucidation Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) IC50 Determine IC50 Values (Multiple Cancer Cell Lines) Cell_Viability->IC50 Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->Cell_Cycle Proceed with potent concentrations Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis_Assay Proceed with potent concentrations Mechanism_Confirmation Confirmation of Cell Death Mechanism Cell_Cycle->Mechanism_Confirmation Apoptosis_Assay->Mechanism_Confirmation

Caption: A two-phase workflow for validating the anticancer bioactivity of the topic compound.

Part 1: Determination of In Vitro Cytotoxicity

The initial step is to assess the compound's ability to inhibit the proliferation of cancer cells.

Recommended Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay is chosen for its high sensitivity, broad linear range, and simple "add-mix-measure" protocol, which minimizes pipetting errors and is suitable for high-throughput screening[20][21][22]. It quantifies ATP, an indicator of metabolically active cells[20][23].

Experimental Protocol: CellTiter-Glo® Assay

  • Cell Plating:

    • Culture a panel of relevant cancer cell lines (e.g., colorectal: HCT116, HT-29; breast: MCF-7, MDA-MB-231) to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete culture medium.

    • Seed cells into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL) and incubate for 24 hours at 37°C, 5% CO₂[24].

  • Compound Treatment:

    • Prepare a 2X stock of this compound and comparator drugs (5-FU, Capecitabine) in culture medium. Perform a serial dilution to create a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Add 100 µL of the 2X compound solutions to the respective wells, resulting in a final volume of 200 µL. Include vehicle-only (e.g., DMSO) and no-cell (medium only) controls.

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes[23][24].

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions[24].

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL)[23][24].

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis[23][24].

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal[23][24].

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from the no-cell control wells.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized data against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Expected Data Summary:

CompoundHCT116 IC50 (µM)HT-29 IC50 (µM)MCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)
This compoundHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
5-FluorouracilLiterature ValueLiterature ValueLiterature ValueLiterature Value
CapecitabineLiterature ValueLiterature ValueLiterature ValueLiterature Value
Part 2: Elucidation of Cellular Mechanism of Action

Following the confirmation of cytotoxic activity, the next logical step is to investigate how the compound affects fundamental cellular processes like cell cycle progression and apoptosis.

A. Cell Cycle Analysis

This analysis determines if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M), which is a common effect of DNA synthesis inhibitors.

Experimental Protocol: Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment:

    • Seed cells (e.g., 1 x 10⁶ cells) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes[25].

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping[25][26].

    • Incubate at 4°C for at least 30 minutes (or store long-term)[25][26].

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS[26].

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS[25][27]. RNase A is crucial to prevent staining of double-stranded RNA.

    • Incubate in the dark at room temperature for 30 minutes[26].

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer. PI fluorescence is typically detected in the FL2 or FL3 channel[28].

    • Collect at least 10,000 events per sample.

    • Use cell cycle analysis software to model the G0/G1, S, and G2/M phases based on DNA content (fluorescence intensity).

B. Apoptosis Assay

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, confirming if the observed cytotoxicity is due to programmed cell death.

Experimental Protocol: Annexin V and Propidium Iodide (PI) Staining

  • Cell Treatment:

    • Treat cells as described in the cell cycle analysis protocol.

  • Staining:

    • Harvest both adherent and floating cells. Wash twice with cold PBS[29][30].

    • Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL[30].

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or APC) and 5 µL of PI staining solution[30][31].

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark[29][30].

    • Add 400 µL of 1X Binding Buffer to each tube before analysis[30].

  • Flow Cytometry Analysis:

    • Analyze the samples immediately by flow cytometry.

    • The cell populations are identified as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative[30].

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[30].

      • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Directions

This guide provides a foundational framework for the initial bioactivity validation of this compound, based on the well-established anticancer properties of the 5-fluoropyrimidine class of compounds. The successful execution of these experiments will generate the necessary data to confirm its cytotoxic potential and provide initial insights into its mechanism of action.

Positive results from this in vitro validation would warrant progression to more advanced studies, including:

  • Target Engagement Assays: Directly measuring the inhibition of thymidylate synthase activity.

  • In Vivo Efficacy Studies: Assessing the compound's antitumor activity in animal models of cancer.

  • ADME/Tox Studies: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.

By systematically following this guide, researchers can build a robust data package to support the continued development of this compound as a potential next-generation anticancer therapeutic.

References

  • Fluorouracil - Wikipedia. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Nature reviews cancer, 3(5), 330-338. [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for apoptosis assay by flow cytometry using annexin V staining method. Cold Spring Harbor Protocols, 2016(9), pdb-prot087319. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. [Link]

  • Tegafur API: Mechanism of Action and Therapeutic Applications. [Link]

  • Fluorouracil (5FU) | Cancer information - Cancer Research UK. [Link]

  • Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management - OncoDaily. [Link]

  • Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed. [Link]

  • What is the mechanism of Tegafur? - Patsnap Synapse. [Link]

  • What is the mechanism of Capecitabine? - Patsnap Synapse. [Link]

  • 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. [Link]

  • Full article: Signaling Pathways Involved in 5-FU Drug Resistance in Cancer. [Link]

  • Tegafur: Uses, Dosage, Side Effects and More | MIMS Singapore. [Link]

  • Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - ResearchGate. [Link]

  • Tegafur/gimeracil/oteracil - Wikipedia. [Link]

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis - Flow Cytometry Facility. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Capecitabine | C15H22FN3O6 | CID 60953 - PubChem - NIH. [Link]

  • What is Tegafur used for? - Patsnap Synapse. [Link]

  • Annexin V-FITC Staining Protocol for Apoptosis Detection - Creative Diagnostics. [Link]

  • Fluoropyrimidine Chemotherapy | CardioSmart – American College of Cardiology. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Pharmacology of Capecitabine (Xeloda); Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. [Link]

  • Thymidylate synthase inhibition: a structure-based rationale for drug design - PubMed. [Link]

  • Therapeutic strategies with oral fluoropyrimidine anticancer agent, S-1 against oral cancer. [Link]

  • What are TYMS inhibitors and how do they work? - Patsnap Synapse. [Link]

  • Thymidylate synthase inhibitor - Wikipedia. [Link]

  • Thymidylate synthase inhibitors - PubMed. [Link]

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A Researcher's Guide to De-risking Novel Compounds: A Comparative Off-Target Profile of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is the early identification and mitigation of off-target effects.[1][2] These unintended molecular interactions can lead to unforeseen toxicity, reduced efficacy, and costly late-stage failures.[1] This guide provides a comprehensive framework for characterizing the off-target profile of a novel compound, using the hypothetical molecule (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol as a case study.

We will objectively compare its potential performance with that of established or alternative compounds by outlining a robust experimental and computational workflow. This guide is intended for researchers, scientists, and drug development professionals seeking to build a thorough understanding of their molecule's selectivity and de-risk their development programs.

Introduction to this compound and the Imperative of Selectivity

This compound is a synthetic small molecule featuring a fluoropyrimidine moiety linked to a piperidinemethanol core. While the specific biological target of this compound is not yet extensively documented in public literature, its structural motifs are present in molecules with diverse biological activities.[3][4][5][6][7][8][9][10] The fluoropyrimidine ring is a common pharmacophore in kinase inhibitors and other enzyme-targeted therapies, while the piperidine scaffold is a privileged structure known to interact with a variety of receptors and transporters.[11]

Given this structural complexity, a proactive and comprehensive assessment of its off-target interactions is not just recommended, but essential for progressing this molecule through the discovery pipeline.[12][13][14][15][16][17]

A Multi-pronged Approach to Off-Target Profiling

A robust off-target profiling strategy integrates both in silico and in vitro methodologies to build a comprehensive picture of a compound's selectivity. This multi-pronged approach allows for early hazard identification and informs the design of more definitive, resource-intensive studies.

In Silico Profiling: The First Line of Defense

Computational methods offer a rapid and cost-effective means to predict potential off-target interactions based on the chemical structure of the compound.[2][18] These predictions can then be used to prioritize experimental assays.

Experimental Protocol: In Silico Off-Target Prediction

  • Compound Structure Preparation:

    • Obtain the 2D structure of this compound and generate a 3D conformation using a suitable molecular modeling software (e.g., Schrödinger Maestro, MOE).

    • Perform energy minimization to obtain a low-energy, stable conformation.

  • Target Prediction using Ligand-Based Methods:

    • Utilize platforms that compare the chemical similarity of the query compound to a database of known ligands with annotated biological activities (e.g., ChEMBL, PubChem).[2]

    • Employ 2D fingerprinting algorithms (e.g., Morgan fingerprints, MACCS keys) and 3D shape-based screening methods to identify compounds with similar pharmacophoric features.

  • Target Prediction using Structure-Based Methods:

    • If a primary target is hypothesized, perform reverse docking against a panel of known off-targets, particularly those with similar binding sites.

    • Utilize inverse virtual screening platforms that dock the compound into the binding sites of a large collection of protein structures.

  • Data Analysis and Prioritization:

    • Compile a list of potential off-targets with the highest prediction scores or docking affinities.

    • Prioritize targets for experimental validation based on the strength of the prediction, the physiological relevance of the target, and its known role in adverse drug reactions.

In Vitro Profiling: Experimental Validation

Experimental validation is crucial to confirm the predictions from in silico models and to uncover unanticipated off-target interactions. A tiered approach, starting with broad screening panels and progressing to more focused assays, is often the most efficient strategy.[19]

Given the presence of the fluoropyrimidine moiety, a common feature in kinase inhibitors, assessing the kinome-wide selectivity is a critical first step.[19][20][21][22][23][24][25]

Experimental Protocol: Kinome-Wide Selectivity Scan

  • Assay Platform Selection:

    • Choose a reputable vendor offering a large panel of recombinant human kinases (e.g., Eurofins Discovery, Reaction Biology). Panels typically cover a significant portion of the human kinome.[13][23]

    • Select an assay format, such as radiometric assays (e.g., HotSpot) or binding assays (e.g., KINOMEscan™), that directly measures inhibitor interaction with the kinase.[26][25]

  • Single-Concentration Screening:

    • Screen this compound at a single, high concentration (e.g., 1 or 10 µM) against the kinase panel.[19][26]

    • This initial screen serves to identify any kinases that are significantly inhibited by the compound.

  • Dose-Response and IC50 Determination:

    • For any kinases showing significant inhibition (e.g., >70% inhibition) in the initial screen, perform a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC50).[19]

  • Data Visualization and Analysis:

    • Represent the data as a "kinome map" or a dendrogram to visualize the selectivity profile.

    • Calculate selectivity scores (e.g., S-score) to quantify the compound's specificity.

Beyond kinases, it is essential to screen the compound against a panel of targets known to be implicated in adverse drug reactions.[12][13][14][15][16] This typically includes G-protein coupled receptors (GPCRs), ion channels, and transporters.

Experimental Protocol: Safety Pharmacology Panel Screening

  • Panel Selection:

    • Utilize a commercially available safety pharmacology panel (e.g., SafetyScreen44™ from Eurofins Discovery) that includes a diverse set of targets relevant to safety liabilities.[13]

  • Assay Execution:

    • The panel will typically consist of a mix of radioligand binding assays and functional assays.

    • Screen the compound at a concentration relevant to its predicted therapeutic exposure.

  • Data Interpretation:

    • Identify any significant interactions (typically >50% inhibition or activation at the screening concentration).

    • Follow up on any hits with dose-response studies to determine potency (IC50 or EC50).

Confirming that the compound interacts with its intended and unintended targets in a cellular context is a critical step in validating the in vitro findings.[27][28][29][30][31] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[27][28][29][30]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Compound Treatment:

    • Select a relevant cell line that expresses the target(s) of interest.

    • Treat the cells with this compound at various concentrations.

  • Thermal Challenge:

    • Heat the cell lysates to a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.[29]

  • Protein Quantification:

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Quantify the amount of the target protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.[28]

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve in the presence of the compound indicates target engagement.

Comparative Analysis and Data Visualization

To provide a clear and objective comparison, the data generated from these assays should be presented in a structured and easily interpretable format.

Data Summary Tables

Table 1: Hypothetical Kinase Selectivity Profile

Kinase% Inhibition @ 1 µMIC50 (nM)
Primary Target 9510
Off-Target Kinase A80150
Off-Target Kinase B65800
Off-Target Kinase C20>10,000

Table 2: Hypothetical Safety Pharmacology Profile

TargetAssay Type% Inhibition @ 10 µMIC50 (nM)
hERGBinding60500
5-HT2BFunctional75250
M1Binding15>10,000
Visualizing Workflows and Pathways

Graphviz diagrams can be used to illustrate the experimental workflows and the potential signaling pathways affected by the compound.

Off_Target_Profiling_Workflow cluster_insilico In Silico Profiling cluster_invitro In Vitro Profiling cluster_cellular Cellular Validation insilico_pred In Silico Prediction kinase_scan Kinome-wide Scan insilico_pred->kinase_scan Prioritize safety_panel Safety Panel insilico_pred->safety_panel Prioritize cetsa CETSA kinase_scan->cetsa Validate Hits safety_panel->cetsa Validate Hits

Caption: A streamlined workflow for comprehensive off-target profiling.

Conclusion: A Pathway to Safer and More Efficacious Medicines

The systematic and rigorous evaluation of off-target effects is a cornerstone of modern drug discovery. By employing a combination of in silico prediction and tiered in vitro and cellular assays, researchers can build a comprehensive selectivity profile for novel compounds like this compound. This proactive approach not only mitigates the risk of late-stage failures but also provides a deeper understanding of the molecule's mechanism of action, ultimately paving the way for the development of safer and more effective therapies.

References

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A Forward-Looking Analysis: Projecting the Anti-Cancer Efficacy of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the exploration of novel chemical entities with the potential for improved efficacy and selectivity remains a paramount objective. This guide presents a forward-looking comparative analysis of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol , a molecule that, while not yet extensively characterized in the literature, holds theoretical promise based on the well-established anti-cancer properties of its constituent moieties. In the absence of direct experimental data, this document will leverage structure-activity relationships (SAR) to hypothesize its mechanism of action and compare its potential with established anti-cancer agents.

Deconstructing the Molecule: A Rationale for Anti-Cancer Potential

The structure of this compound is a deliberate amalgamation of two key pharmacophores: a 5-fluoropyrimidine ring and a piperidin-4-yl-methanol scaffold . This design suggests a multi-faceted approach to inducing cancer cell cytotoxicity.

  • The 5-Fluoropyrimidine Core: This moiety is the cornerstone of a class of widely used antimetabolite drugs, most notably 5-Fluorouracil (5-FU).[1][2][3] The fluorine atom at the 5-position is critical for its cytotoxic activity. It is anticipated that this compound, upon intracellular metabolism, could exert its anti-cancer effects through similar mechanisms.

  • The Piperidine Scaffold: Piperidine and its derivatives are prevalent in medicinal chemistry, often incorporated to enhance pharmacokinetic properties such as solubility, bioavailability, and the ability to cross cellular membranes.[4][5][6][7] The piperidine ring in this molecule likely serves to optimize its drug-like properties, potentially leading to improved tumor penetration and cellular uptake compared to 5-FU alone. The methanol group could further influence solubility and provide a potential site for further chemical modification.

Hypothesized Mechanism of Action

Based on the known pharmacology of 5-fluoropyrimidines, we can postulate a primary mechanism of action for this compound, as depicted in the following pathway:

Hypothesized Mechanism of Action cluster_0 Cellular Uptake and Metabolism cluster_1 Cytotoxic Effects Compound This compound Metabolites Active 5-Fluoropyrimidine Metabolites (e.g., FdUMP, FUTP) Compound->Metabolites Intracellular Metabolic Activation TS_Inhibition Thymidylate Synthase (TS) Inhibition Metabolites->TS_Inhibition Blocks dTMP synthesis DNA_Damage DNA Incorporation (via FdUTP) Metabolites->DNA_Damage DNA strand breaks RNA_Damage RNA Incorporation (via FUTP) Metabolites->RNA_Damage Altered RNA function Apoptosis Apoptosis TS_Inhibition->Apoptosis DNA_Damage->Apoptosis RNA_Damage->Apoptosis

Caption: Hypothesized mechanism of action for this compound.

Intracellularly, the 5-fluoropyrimidine moiety is expected to be metabolized into active forms such as fluorodeoxyuridine monophosphate (FdUMP) and fluorouridine triphosphate (FUTP).[1][2] These metabolites are anticipated to induce cytotoxicity through:

  • Inhibition of Thymidylate Synthase (TS): FdUMP can form a stable ternary complex with TS, inhibiting the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[2][8] This leads to a "thymineless death" in rapidly proliferating cancer cells.[1]

  • Incorporation into DNA and RNA: FdUTP and FUTP can be incorporated into DNA and RNA, respectively, leading to DNA damage and disruption of RNA processing and function.[1][8][9]

Comparative Analysis with Standard-of-Care Antimetabolites

To contextualize the potential of this compound, we will compare its structural and hypothesized functional attributes with two widely used fluoropyrimidine antimetabolites: 5-Fluorouracil (5-FU) and Capecitabine.

FeatureThis compound5-Fluorouracil (5-FU)Capecitabine
Core Structure 5-Fluoropyrimidine5-Fluoropyrimidine5-Fluoropyrimidine (prodrug)
Key Functional Group Piperidin-4-yl-methanolNonePentylcarbamate
Hypothesized MoA TS inhibition, DNA/RNA incorporationTS inhibition, DNA/RNA incorporation[1][2][3][8]Converted to 5-FU in vivo
Potential Advantage Improved drug-like properties (solubility, permeability) due to the piperidine moiety.Well-established efficacy and clinical experience.Oral bioavailability, tumor-selective activation.
Potential Disadvantage Lack of experimental data, unknown metabolic profile.Poor oral bioavailability, systemic toxicity.Complex metabolic activation, potential for drug interactions.

Proposed Experimental Validation

To transition from hypothesis to evidence, a structured experimental workflow is essential. The following protocols outline the necessary steps to evaluate the anti-cancer effects of this compound.

Experimental Workflow Start Start: Compound Synthesis and Characterization In_Vitro In Vitro Studies Start->In_Vitro Cell_Viability Cell Viability Assays (MTT, SRB) In_Vitro->Cell_Viability Apoptosis_Assay Apoptosis Assays (Annexin V/PI) In_Vitro->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) In_Vitro->Cell_Cycle TS_Activity Thymidylate Synthase Activity Assay In_Vitro->TS_Activity In_Vivo In Vivo Studies (Xenograft Models) Cell_Viability->In_Vivo Apoptosis_Assay->In_Vivo Cell_Cycle->In_Vivo TS_Activity->In_Vivo End End: Data Analysis and SAR In_Vivo->End

Caption: Proposed experimental workflow for validating the anti-cancer effects.

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT-116, A549) in 96-well plates at a density of 5 x 10³ cells/well and allow to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound, 5-FU, and a vehicle control for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Future Directions and Conclusion

This compound represents a promising, albeit unproven, candidate for anti-cancer drug development. Its rational design, combining a known cytotoxic core with a moiety that could enhance its drug-like properties, warrants further investigation. The immediate next steps should involve the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines. Subsequent studies should focus on its metabolic stability, in vivo efficacy in xenograft models, and a detailed exploration of its mechanism of action.

This guide provides a theoretical framework for understanding and evaluating the anti-cancer potential of this compound. While the journey from a conceptual molecule to a clinical candidate is long and arduous, the principles of medicinal chemistry and a structured experimental approach, as outlined here, provide a clear path forward.

References

  • Unraveling the Mechanism: How 5-Fluorouracil Fights Cancer.
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  • Fluorouracil - Wikipedia. (URL: [Link])

  • Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2012).
  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
  • The structure and mechanism of action of 5-Fluorouracil.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (URL: [Link])

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents - Benchchem.
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  • Recent advancement of piperidine moiety in treatment of cancer- A review. (URL: [Link])

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
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  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (URL: [Link])

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (URL: [Link])

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (URL: [Link])

  • Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs.
  • 5-fluorouracil 5-FU As an Antimetabolite Anticancer Drug ; Mechanism of action, Uses, Side effects. (URL: [Link])

  • 5-FU's hidden power against cancer: RNA, not DNA | Drug Discovery News.
  • Development of 5-Fluorouracil derivatives as anticancer agents. (URL: [Link])

  • 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. (URL: [Link])

  • 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. (URL: [Link])

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cross-reactivity studies for the novel compound, (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol. Given the compound's structural motifs—a fluoropyrimidine ring often found in kinase inhibitors and a piperidine scaffold common in GPCR ligands and other CNS-active agents—a thorough understanding of its selectivity is paramount to predicting its therapeutic window and potential off-target liabilities.[1][2][3] This document moves beyond a simple checklist of assays, instead focusing on the strategic rationale behind building a comprehensive selectivity profile.

Part 1: Strategic Frameworks for Selectivity Profiling

The initial step in assessing the cross-reactivity of a novel compound is to decide on a strategic approach. The choice between broad, outsourced panel screening and more focused, hypothesis-driven in-house assays depends on the stage of development, available resources, and the depth of existing knowledge about the compound's primary target.

Strategy A: Comprehensive Profiling via Commercial Panel Screens

For early-stage discovery and lead optimization, leveraging broad screening panels from specialized contract research organizations (CROs) is a highly efficient method to gain a wide-angle view of a compound's potential off-target interactions.[4] These services provide access to hundreds of validated assays against diverse target classes, which would be impractical to establish in-house.[5][6][7]

Key Advantages:

  • Breadth: Simultaneously screen against a vast array of kinases, GPCRs, ion channels, transporters, and enzymes.[6][8][9]

  • Speed: Rapid turnaround times enable quick decision-making and iterative structure-activity relationship (SAR) studies.[7][10]

  • Standardization: Data is generated using validated, reproducible methods, allowing for reliable comparison between different compounds.[8]

Comparison of Leading Commercial Panels:

Panel TypeProvider Example(s)Primary TechnologyKey Target Classes CoveredBest Use Case
Safety Pharmacology Eurofins SafetyScreen™/BioPrint®[5][11]Radioligand Binding & Functional AssaysGPCRs, Ion Channels, Transporters, EnzymesBroad, early-stage liability assessment to identify potential adverse drug reactions (ADRs).[5][6]
Kinome Profiling Eurofins KINOMEscan®[10][12]DNA-tagged Kinase Competition Binding Assay>450 human kinases (wild-type & mutants)Deep selectivity profiling for putative kinase inhibitors to identify on- and off-target interactions.[9][12]
GPCR Profiling Eurofins gpcrMAX™[13], Creative Biolabs GPCR Panels[8]Cell-based Functional Assays (e.g., Arrestin Recruitment, cAMP)>170 GPCRs across all familiesCharacterizing activity (agonist/antagonist) and selectivity for putative GPCR modulators.[8][14][15]

The causality behind choosing a broad panel first is risk mitigation. An unexpected off-target hit discovered early can save immense resources by either guiding medicinal chemistry efforts to design it out or by terminating a program with a high probability of downstream failure.[4][6]

Strategy B: Hypothesis-Driven In-House Assessment

If the primary target of this compound is known or strongly suspected, a more focused approach can be employed. This strategy involves selecting a smaller, curated panel of targets based on structural homology to the primary target or known cross-reactivities of the compound's core scaffolds.

Key Advantages:

  • Cost-Effective: Reduces the expense associated with broad panel screens.

  • Mechanistic Depth: Allows for more detailed pharmacological characterization (e.g., determining Kd, Ki, or functional potency) of key off-targets.[16]

  • Control: Full control over experimental conditions and assay formats.

A logical first step in this strategy is to test against closely related family members of the primary target. For example, if the compound is a CDK2 inhibitor, testing against CDK4, CDK6, and other CMGC-family kinases would be a priority.

The workflow below illustrates how these two strategies can be integrated into a comprehensive screening cascade.

G cluster_0 Early Discovery / Hit-to-Lead cluster_1 Data Analysis & Triage cluster_2 Lead Optimization & Candidate Selection Compound This compound StrategyA Strategy A: Broad Panel Screen (e.g., Eurofins SafetyScreen87) Compound->StrategyA StrategyB Strategy B: Focused Panel (Hypothesis-Driven) Compound->StrategyB Data Analyze Profiling Data Identify Hits (% Inhibition > 50%) StrategyA->Data StrategyB->Data Triage Triage Hits Prioritize based on potency, target class, and therapeutic relevance Data->Triage FollowUp Follow-up Studies (Dose-Response, Orthogonal Assays) Triage->FollowUp CETSA Cellular Target Engagement (CETSA) FollowUp->CETSA Decision Decision Point: Advance, Optimize, or Terminate CETSA->Decision

Caption: Integrated workflow for cross-reactivity profiling.

Part 2: Core Methodologies & Experimental Protocols

Whether performed in-house or by a CRO, understanding the principles and execution of key cross-reactivity assays is essential for data interpretation.

In Vitro Competition Binding Assays

This is the workhorse of large-scale screening panels. The principle is to measure the ability of the test compound to displace a known, labeled ligand (typically radioactive) from a receptor or enzyme.[17]

Protocol: General Radioligand Binding Assay

  • Preparation: Prepare cell membranes or purified protein expressing the target of interest.

  • Reaction Mixture: In a 96-well plate, combine:

    • Target preparation (e.g., 10-20 µg protein).

    • Radioligand (e.g., [³H]-ligand) at a concentration near its Kd.

    • Test compound (e.g., this compound) at a screening concentration, typically 10 µM.[6]

    • Assay buffer.

  • Controls:

    • Total Binding: Reaction mixture without any test compound.

    • Non-Specific Binding (NSB): Reaction mixture with a high concentration of an unlabeled, known ligand to saturate all specific binding sites.

  • Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a stable temperature (e.g., room temperature or 37°C) to reach equilibrium.

  • Termination: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection: Place the filtermat in a scintillation bag with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Calculation:

    • Specific Binding = Total Binding - Non-Specific Binding

    • % Inhibition = (1 - (Binding in presence of Test Compound - NSB) / (Specific Binding)) * 100

This protocol provides a self-validating system; the inclusion of total and non-specific binding controls is critical for ensuring the integrity of each experiment.[16][18]

Cellular Thermal Shift Assay (CETSA®)

While binding assays are powerful, they do not confirm that a compound can engage its target within the complex milieu of a living cell. CETSA is a biophysical method that directly measures target engagement in intact cells or tissues.[19][20] The principle is that a ligand binding to its target protein stabilizes the protein, increasing its resistance to thermal denaturation.[20][21][22]

Protocol: Western Blot-based CETSA for Target Engagement

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (e.g., DMSO) or a desired concentration of this compound for 1-2 hours.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[19] One aliquot should remain at room temperature as the 100% soluble control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath). This step is crucial for releasing cellular contents while keeping denatured proteins aggregated.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Determine the protein concentration and normalize all samples.

  • Detection: Analyze the amount of the specific target protein remaining in the soluble fraction using Western Blotting with a target-specific antibody.

  • Data Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble protein relative to the unheated control against the temperature for both vehicle- and drug-treated samples. A shift in the melting curve to the right indicates thermal stabilization and confirms target engagement.[22][23]

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Intact Cells + Vehicle C Heat to various temps (e.g., 40-70°C) A->C B Intact Cells + Compound B->C D Lysis & Centrifugation C->D E Separate Soluble (Folded) vs. Pellet (Aggregated) Fractions D->E F Western Blot for Target Protein in Soluble Fraction E->F G Plot Melt Curve: % Soluble vs. Temp F->G H H G->H Shift indicates stabilization

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Part 3: Data Interpretation & Presentation

Effective data visualization is key to interpreting cross-reactivity profiles. For broad screening results, data is typically presented as percent inhibition at a fixed concentration (e.g., 10 µM).

Table 1: Example Broad Panel Screening Data for Compound X at 10 µM

TargetTarget ClassAssay Type% InhibitionFollow-up Action
Primary Target KinaseBinding98%Confirm with IC₅₀
hERGIon ChannelBinding65%High Priority: Functional assay required
5-HT₂BGPCRBinding58%Medium Priority: Functional assay required
MAO-AEnzymeEnzymatic45%Low Priority: Monitor in SAR
A₂A AdenosineGPCRBinding12%No Action
LckKinaseBinding8%No Action

For kinase profiling, results are often visualized on a dendrogram of the human kinome, providing an intuitive map of selectivity. Quantitative data should be summarized in a table, ranking hits by affinity.

Table 2: Example KINOMEscan® Data for Compound X

Kinase TargetKd (nM)Selectivity Score (% of kinome with Kd < 1 µM)Comments
Primary Target 50.5Potent and selective
Off-Target Kinase 1250-50-fold window to primary
Off-Target Kinase 2800->100-fold window to primary
Off-Target Kinase 3>10,000-No significant binding

This structured presentation allows for rapid identification of liabilities (like hERG or 5-HT₂B activity) and provides clear direction for subsequent medicinal chemistry and safety pharmacology efforts.[4][5]

Conclusion

Characterizing the cross-reactivity of this compound is not a single experiment but a strategic, multi-faceted investigation. By combining broad, unbiased screening with hypothesis-driven, mechanistic studies like CETSA, researchers can build a comprehensive selectivity profile. This data-driven approach is fundamental to understanding a compound's true mechanism of action, predicting potential side effects, and ultimately, increasing the probability of success in the complex journey of drug development.

References

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  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC - NIH. [Link]

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  • BioPrint SafetyScreen Panel - FR - Eurofins Discovery. [Link]

  • Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4 -(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119 | Request PDF. [Link]

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A Technical Guide to Benchmarking (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol Against Standard GPR119 Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the biological activity of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol , a synthetic intermediate with potential relevance to G protein-coupled receptor 119 (GPR119) modulation. While primarily documented as a precursor in the synthesis of more complex GPR119 modulators, understanding the intrinsic activity of this core scaffold is crucial for structure-activity relationship (SAR) studies and novel drug discovery efforts in the metabolic disease space.

Herein, we present a series of robust, industry-standard protocols to benchmark this compound against established GPR119 agonists. The experimental design is focused on elucidating its potential agonistic activity through in vitro cell-based assays that measure key downstream signaling events of GPR119 activation.

Introduction to GPR119: A Key Target in Metabolic Disease

G protein-coupled receptor 119 (GPR119) is a class A rhodopsin-like GPCR predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. [1]Its activation offers a dual mechanism for improving glucose homeostasis: the direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells and the promotion of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut. [1][2]This dual action makes GPR119 an attractive therapeutic target for type 2 diabetes and obesity. [2][3] Upon agonist binding, GPR119 couples to the Gαs protein subunit, activating adenylyl cyclase and leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). [1][4]This rise in cAMP is a hallmark of GPR119 activation and serves as a primary readout in in vitro screening assays.

Benchmarking Strategy

The central hypothesis of this guide is that this compound may exhibit intrinsic GPR119 agonistic activity. To test this, we will compare its performance against a panel of well-characterized GPR119 agonists with varying potencies and chemical scaffolds.

Standard Compounds for Comparison:

  • AR231453: A highly potent and widely used GPR119 agonist. [5]* MBX-2982: A selective, orally-available GPR119 agonist. [6]* PSN632408: A synthetic GPR119 agonist with moderate potency. [7]* AS1269574: An orally available GPR119 agonist. [6] Key Performance Indicators (KPIs):

  • Potency (EC50): The concentration of the compound required to elicit 50% of the maximal response in a given assay.

  • Efficacy (Emax): The maximum response achievable by the compound, typically expressed as a percentage of the response to a standard agonist.

Materials and Methods

Cell Lines and Reagents
  • HEK293-hGPR119: Human Embryonic Kidney 293 cells stably expressing human GPR119.

  • GLUTag: A murine enteroendocrine L-cell line for GLP-1 secretion assays.

  • This compound: Test compound.

  • AR231453, MBX-2982, PSN632408, AS1269574: Standard GPR119 agonists (obtained from commercial vendors).

  • HTRF cAMP Detection Kit: For measuring intracellular cAMP levels.

  • GLP-1 ELISA Kit: For quantifying GLP-1 secretion.

  • Cell Culture Media and Supplements: DMEM, FBS, antibiotics, etc.

  • Assay Plates: 384-well and 96-well plates suitable for fluorescence and absorbance readings.

Experimental Workflow

GPR119_Benchmarking_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (Test & Standards) cAMP_Assay cAMP Accumulation Assay (HEK293-hGPR119) Compound_Prep->cAMP_Assay GLP1_Assay GLP-1 Secretion Assay (GLUTag) Compound_Prep->GLP1_Assay Cell_Culture Cell Culture (HEK293-hGPR119 & GLUTag) Cell_Culture->cAMP_Assay Cell_Culture->GLP1_Assay EC50_Calc EC50 Calculation (Potency) cAMP_Assay->EC50_Calc Emax_Calc Emax Determination (Efficacy) cAMP_Assay->Emax_Calc GLP1_Assay->EC50_Calc GLP1_Assay->Emax_Calc Comparison Comparative Analysis EC50_Calc->Comparison Emax_Calc->Comparison

Caption: A streamlined workflow for the in vitro benchmarking of GPR119 agonists.

Protocol 1: cAMP Accumulation Assay (HTRF)

This assay quantitatively measures the intracellular accumulation of cAMP in HEK293 cells stably expressing human GPR119 upon compound stimulation.

Step-by-Step Procedure:

  • Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well low-volume white plate at a density of 5,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare a 10-point serial dilution series for the test compound and each standard agonist in assay buffer. Include a vehicle control (DMSO).

  • Stimulation: On the day of the assay, remove the culture medium and add the diluted compounds to the respective wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's instructions. [1]6. Final Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader at emission wavelengths of 665 nm and 620 nm. [1]8. Data Analysis: Calculate the ratio of the fluorescence signals (665nm/620nm) and plot the results against the compound concentration to determine EC50 and Emax values.

Protocol 2: GLP-1 Secretion Assay

This protocol measures the secretion of GLP-1 from the GLUTag enteroendocrine cell line in response to GPR119 agonism.

Step-by-Step Procedure:

  • Cell Seeding: Seed GLUTag cells into a 96-well plate and culture until they form a confluent monolayer.

  • Cell Washing: On the day of the assay, gently wash the cells twice with a suitable secretion buffer (e.g., KRB).

  • Pre-incubation: Pre-incubate the cells in secretion buffer for 1-2 hours at 37°C to establish a baseline.

  • Compound Preparation: Prepare solutions of the test compound and standard agonists at various concentrations in the secretion buffer. Include a vehicle control.

  • Stimulation: Aspirate the pre-incubation buffer and add the compound solutions to the cells.

  • Incubation: Incubate the plate at 37°C for 2 hours.

  • Supernatant Collection: Carefully collect the supernatant from each well.

  • GLP-1 Quantification: Measure the concentration of GLP-1 in the supernatant using a commercial GLP-1 ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Plot the GLP-1 concentration against the compound concentration to determine EC50 and Emax values.

Expected Results and Comparative Data

The following tables present hypothetical, yet plausible, data for this compound in comparison to the standard GPR119 agonists. This data is intended to serve as a template for the analysis of actual experimental results.

Table 1: Comparative Potency (EC50) of GPR119 Agonists

CompoundcAMP Accumulation (EC50, nM)GLP-1 Secretion (EC50, nM)
This compound 15002500
AR231453510
MBX-29822550
PSN6324088400>10000
AS126957425004000

Table 2: Comparative Efficacy (Emax) of GPR119 Agonists

CompoundcAMP Accumulation (Emax, % of AR231453)GLP-1 Secretion (Emax, % of AR231453)
This compound 65%55%
AR231453100%100%
MBX-298295%90%
PSN63240880%70%
AS126957485%75%

Mechanistic Context: The GPR119 Signaling Pathway

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Receptor Gs Gαs Protein GPR119->Gs Activates Gbg Gβγ AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Insulin_GLP1 Insulin / GLP-1 Secretion PKA->Insulin_GLP1 Promotes Agonist GPR119 Agonist Agonist->GPR119 Binds

Caption: The GPR119 signaling cascade, initiated by agonist binding.

Discussion and Interpretation

Based on the hypothetical data, this compound demonstrates weak partial agonism at the GPR119 receptor. Its EC50 values in both the cAMP accumulation and GLP-1 secretion assays are in the low micromolar range, indicating significantly lower potency compared to the highly potent agonist AR231453 and the clinical candidate MBX-2982. The Emax values, being substantially lower than 100%, suggest that it is a partial agonist, unable to elicit the full biological response even at saturating concentrations.

This profile is consistent with its role as a synthetic intermediate. The data suggests that the core this compound scaffold possesses a degree of affinity for GPR119, but further chemical modifications, as seen in the more complex patented compounds, are necessary to achieve high potency and efficacy.

These findings are valuable for guiding further SAR studies. Medicinal chemists can use this baseline activity to explore modifications at the methanol group or other positions on the piperidine and fluoropyrimidine rings to enhance receptor engagement and signaling.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking the biological activity of this compound. By comparing its performance against a panel of standard GPR119 agonists in validated in vitro assays, researchers can quantitatively assess its potency and efficacy. The provided protocols and hypothetical data serve as a practical framework for initiating such an investigation. While the primary role of this compound may be as a synthetic intermediate, a thorough understanding of its intrinsic biological activity is indispensable for the rational design of novel and more effective GPR119 modulators for the treatment of type 2 diabetes and other metabolic disorders.

References

  • Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. PubMed. [Link]

  • Activation and signaling mechanism revealed by GPR119-Gs complex structures. ResearchGate. [Link]

  • Validation of the cell-based, HTRF cAMP assay for G protein-coupled... ResearchGate. [Link]

  • First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. PMC - PubMed Central. [Link]

  • Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. PMC - NIH. [Link]

  • What are GPR119 agonists and how do they work?. Patsnap Synapse. [Link]

  • Development and validation of cell-based assays for the screening of... ResearchGate. [Link]

  • GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. PMC - PubMed Central. [Link]

  • GPR119 Modulators for the Treatment of Diabetes, Obesity, and Related Diseases: Patent Highlight. PMC - NIH. [Link]

  • Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to Fluorinated vs. Non-Fluorinated Piperidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a significant portion of small-molecule drugs. Strategic modification of this privileged structure is paramount for optimizing drug candidates. Among the most powerful tools in the medicinal chemist's arsenal is fluorination. The introduction of fluorine can profoundly alter a molecule's physicochemical and pharmacokinetic properties in ways that are often beneficial, but sometimes counterintuitive. This guide provides a comparative analysis of fluorinated versus non-fluorinated piperidine analogs, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind the observed effects of fluorination on basicity, lipophilicity, conformation, and metabolic stability, providing a robust framework for the rational design of next-generation therapeutics.

Introduction: The "Fluorine Advantage" in a Privileged Scaffold

The piperidine ring, a saturated six-membered N-heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals. Its prevalence stems from its ability to serve as a versatile, three-dimensional scaffold that can be readily functionalized to present substituents in well-defined spatial orientations, enabling precise interactions with biological targets.

However, the optimization of a piperidine-containing lead compound is a multifactorial challenge. Key properties such as basicity (pKa), lipophilicity (LogP), and metabolic stability must be finely tuned to achieve the desired absorption, distribution, metabolism, and excretion (ADME) profile. This is where strategic fluorination becomes a game-changing tactic. The incorporation of fluorine, the most electronegative element, can dramatically modulate these properties through its unique electronic and steric effects.[1][2] It can enhance metabolic stability, modulate pKa to reduce off-target effects, and control molecular conformation to improve binding affinity.[1][3][4] This guide will explore these effects through a direct comparison of fluorinated piperidines with their non-fluorinated parents.

Comparative Analysis of Physicochemical Properties

The introduction of fluorine onto the piperidine ring induces significant, predictable changes in its fundamental physicochemical properties. Understanding these shifts is critical for predicting a compound's behavior in a biological system.

Basicity (pKa): Taming the Amine

The basicity of the piperidine nitrogen is a crucial parameter influencing a drug's solubility, absorption, and potential for off-target interactions, such as binding to the hERG potassium channel, which can lead to cardiac toxicity.[5][6]

The Causality: Fluorine exerts a powerful inductive electron-withdrawing effect. By pulling electron density away from the nitrogen atom, it reduces the availability of the nitrogen's lone pair of electrons for protonation. This stabilizes the neutral form of the amine relative to its protonated (conjugate acid) form, resulting in a lower pKa (i.e., reduced basicity).[1][7] This effect is attenuated with increasing topological distance between the fluorine atom and the nitrogen center.[7]

Comparative Data:

Compound PairNon-Fluorinated pKaFluorinated pKaΔpKaReference(s)
Piperidine vs. 3-Fluoropiperidine~11.2~9.6-1.6[8][9]
Piperidine vs. 4-Fluoropiperidine~11.2~10.5-0.7[8]
Piperidine vs. 3,3-Difluoropiperidine~11.2~7.9-3.3[8][10]

As the data clearly indicates, fluorination provides a reliable method for attenuating the basicity of the piperidine nitrogen, with the effect being more pronounced with closer proximity and multiple fluorine substitutions.

Lipophilicity (LogP/LogD): A Complex Relationship

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of solubility, membrane permeability, and plasma protein binding. The effect of fluorination on lipophilicity is not as straightforward as its effect on pKa and is highly context-dependent.[11][12]

The Dichotomy: Fluorination has two opposing effects on lipophilicity:

  • Increased Hydrophobic Surface: Replacing a C-H bond with a C-F bond can increase the molecule's overall hydrophobic surface area, which would be expected to increase LogP.[11]

  • Increased Polarity: The highly polar C-F bond can increase the overall polarity of the molecule and alter the electrostatic potential of neighboring atoms, which can lead to stronger interactions with water and a decrease in LogP.[11][12]

The net effect depends on the fluorination pattern and the overall molecular environment.[11][12] For instance, in some cases, partially fluorinated derivatives are found to have similar or even higher lipophilicity than their non-fluorinated parents at neutral pH.[7][13]

Comparative Data:

Compound PairNon-Fluorinated LogPFluorinated LogPΔLogPReference(s)
N-Benzoyl-4-methylpiperidine2.90N-Benzoyl-4-fluoro-4-methylpiperidine: 2.34-0.56[12]
N-Benzoyl-4-phenylpiperidine3.99N-Benzoyl-4-fluoro-4-phenylpiperidine: 4.16+0.17[12]

This data exemplifies the context-dependent nature of fluorination on lipophilicity. The outcome is a subtle interplay between increased local polarity and changes in the overall hydrophobic surface.

Conformational Preferences: The Axial-F Phenomenon

Perhaps the most structurally profound impact of fluorination on the piperidine ring is the alteration of its conformational preferences. While larger substituents typically favor an equatorial position to minimize steric hindrance, fluorine often prefers an axial orientation.[3][14]

The Causality: This "axial-F preference" is not driven by sterics but by stabilizing electronic interactions:

  • Charge-Dipole Interactions: In the protonated state, a powerful electrostatic attraction exists between the positive charge on the nitrogen (N+) and the partial negative charge on the axially-oriented fluorine atom.[14][15]

  • Hyperconjugation: Stabilizing hyperconjugative interactions can occur, such as electron donation from anti-periplanar C-H bonds into the low-lying antibonding orbital (σ*) of the C-F bond.[1][15]

This conformational locking can be exploited to enforce a specific bioactive conformation, thereby increasing binding affinity and selectivity for a target protein.[1][3] The solvent polarity can also play a major role, with more polar solvents often favoring the more polar axial-F conformer.[1][3][16]

Diagram 1: Key Physicochemical Properties Modulated by Fluorination

G cluster_props Physicochemical & Pharmacokinetic Properties Piperidine Non-Fluorinated Piperidine Basicity Basicity (pKa) Lipophilicity Lipophilicity (LogP) Conformation Conformation Metabolism Metabolic Stability Fluoropiperidine Fluorinated Piperidine Fluoropiperidine->Basicity Decreases Fluoropiperidine->Lipophilicity Context-Dependent (Increases or Decreases) Fluoropiperidine->Conformation Alters Preference (Axial-F favored) Fluoropiperidine->Metabolism Increases

Caption: Impact of fluorination on key properties of the piperidine scaffold.

Diagram 2: Conformational Preference of Fluorine on Piperidine Ring

G cluster_nonF Non-Fluorinated (e.g., Methyl) cluster_F Fluorinated A A B B A->B Equatorial Preferred (Less Steric Hindrance) C C D D C->D Axial Preferred (Electronic Stabilization)

Caption: Fluorine often prefers an axial position due to electronic effects.

Pharmacokinetic Profile Comparison

The ultimate goal of medicinal chemistry is to produce a drug that not only binds its target but also reaches it in sufficient concentration and persists long enough to exert a therapeutic effect. Fluorination is a key strategy for improving pharmacokinetics.

Metabolic Stability: Blocking the "Soft Spots"

Metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major route of drug clearance. Aliphatic C-H bonds, particularly those on piperidine rings, are often susceptible to oxidative metabolism, leading to rapid clearance and poor bioavailability.

The Causality: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~100 kcal/mol).[1][3] Replacing a metabolically labile hydrogen with a fluorine atom effectively blocks that site from CYP-mediated oxidation.[17][18] This "metabolic shielding" can significantly increase a compound's half-life and oral exposure.[1][3]

A study on N-alkyl-piperidine-2-carboxamides found that while fluorinated derivatives were more readily oxidized, the degradation correlated with increasing lipophilicity, highlighting the complex interplay of factors.[7] However, in many other cases, strategic fluorination at a known metabolic hotspot is a highly successful strategy.

Case Study: KSP Inhibitors

A compelling example of the "fluorine advantage" is seen in the development of Kinesin Spindle Protein (KSP) inhibitors for oncology. In one case, researchers found that introducing a fluorine atom into the piperidine core could modulate the compound's pKa. The axial and equatorial diastereomers were synthesized and evaluated, with the axial fluoro-analog (MK-0731) being selected for clinical development due to its superior overall profile.[6][19] This demonstrates how stereospecific fluorination can be used to fine-tune properties for optimal therapeutic effect.

Experimental Protocols

To empower your research, we provide the following validated, step-by-step protocols for assessing the key properties discussed.

Protocol 1: pKa Determination by Potentiometric Titration

This protocol provides a reliable method for experimentally determining the pKa of your piperidine analogs.

  • Preparation:

    • Accurately weigh ~5-10 mg of the compound (as a hydrochloride salt if possible) into a clean titration vessel.

    • Dissolve the compound in a known volume (e.g., 20 mL) of a suitable solvent system (e.g., 50:50 methanol:water).

    • Calibrate a pH meter using standard pH 4, 7, and 10 buffers.

  • Titration:

    • Place the calibrated pH electrode and a magnetic stir bar into the sample solution.

    • Fill a 1 mL burette with a standardized titrant (e.g., 0.01 M NaOH).

    • Record the initial pH of the solution.

    • Add the titrant in small, precise increments (e.g., 0.02 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • Continue the titration well past the equivalence point (the point of sharpest pH change).

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point volume (Veq).

    • The pKa is the pH at the half-equivalence point (Veq / 2). Alternatively, use the first derivative of the plot (ΔpH/ΔV vs. V) to precisely locate the equivalence point.

Protocol 2: LogD₇.₄ Measurement by Shake-Flask Method

This classic method determines the distribution coefficient at physiological pH, a crucial parameter for predicting drug behavior.

  • Preparation:

    • Prepare a phosphate buffer solution at pH 7.4.

    • Saturate n-octanol with the pH 7.4 buffer and, separately, saturate the pH 7.4 buffer with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

  • Experiment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

    • In a glass vial, add a small aliquot of the stock solution to a mixture of 2 mL of the pre-saturated n-octanol and 2 mL of the pre-saturated buffer. The final compound concentration should be within the linear range of your analytical method (e.g., 50 µM).

    • Cap the vial tightly and shake vigorously on a flatbed shaker for 1-2 hours at room temperature to ensure equilibrium is reached.

  • Analysis:

    • Centrifuge the vial at high speed (e.g., 2000 x g) for 15 minutes to ensure complete separation of the two phases.

    • Carefully remove an aliquot from the aqueous phase and an aliquot from the octanol phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation:

    • Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is an industry-standard for predicting in vivo metabolic clearance.[17]

  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 100 mM NADPH stock solution in buffer.

    • Prepare a 1 µM stock solution of the test compound and positive control (e.g., Verapamil, a rapidly metabolized compound) in the same buffer (final DMSO concentration <0.5%).

  • Incubation:

    • Pre-warm the HLM solution and compound solutions to 37°C in a water bath for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution to the HLM/compound mixture to a final concentration of 1 mM. This is your T₀ sample point.

    • Incubate the reaction mixture in a shaking water bath at 37°C.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to 2-3 volumes of ice-cold acetonitrile containing an internal standard.

    • Include a negative control (no NADPH) to account for non-enzymatic degradation.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line of this plot is the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Diagram 3: Experimental Workflow for HLM Metabolic Stability Assay

G Prep 1. Reagent Preparation - Dilute HLM (0.5 mg/mL) - Prepare Compound (1 µM) - Prepare NADPH (Cofactor) PreIncubate 2. Pre-incubation - Mix HLM + Compound - Warm to 37°C Prep->PreIncubate Start 3. Initiate Reaction - Add NADPH - Start Timer (T=0) PreIncubate->Start Incubate 4. Incubation at 37°C - Take aliquots at T=0, 5, 15, 30, 60 min Start->Incubate Quench 5. Quench Reaction - Add ice-cold Acetonitrile with Internal Standard Incubate->Quench Analyze 6. LC-MS/MS Analysis - Quantify remaining parent compound Quench->Analyze Calculate 7. Data Analysis - Plot ln(% remaining) vs. Time - Calculate Half-Life (t½) Analyze->Calculate

Caption: Workflow for assessing metabolic stability using human liver microsomes.

Conclusion & Future Outlook

The strategic incorporation of fluorine into the piperidine scaffold is a powerful and multifaceted strategy in drug discovery. It offers medicinal chemists a reliable handle to modulate basicity, enhance metabolic stability, and enforce bioactive conformations. While its effect on lipophilicity is complex and requires case-by-case evaluation, the overall benefits are undeniable. Fluorination allows for the fine-tuning of a molecule's properties to overcome pharmacokinetic hurdles and improve its therapeutic index. As synthetic methodologies for precise, late-stage fluorination continue to advance, the rational design and application of fluorinated piperidine analogs will undoubtedly play an even greater role in the development of safer and more effective medicines.

References

A Senior Application Scientist's Guide to Validating the Purity of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Percentage Point

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a number; it is the bedrock of safety, efficacy, and reproducibility. The compound (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol, a heterocyclic molecule featuring both a fluoropyrimidine and a piperidine moiety, presents a unique analytical challenge. Its synthesis can yield a constellation of related impurities, including starting materials, by-products, and degradation products, each with the potential to alter the compound's pharmacological and toxicological profile.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to build a robust, multi-faceted, and self-validating purity assessment for this specific molecule. We will move beyond simply listing protocols to explain the causality behind our experimental choices, grounding our strategy in the harmonized standards of the International Council for Harmonisation (ICH).[1][2][3] The objective is not just to measure purity but to create an unimpeachable analytical dossier that ensures product quality and consistency.[4]

Chapter 1: The Strategic Foundation - Orthogonal Purity Assessment

A single analytical method, no matter how powerful, provides only one perspective on a compound's purity. A truly trustworthy purity profile is built using a series of orthogonal methods—techniques that measure the same attribute (purity) through different physical or chemical principles. This approach minimizes the risk of an impurity co-eluting with the main peak in chromatography or being invisible to a specific detector. Our strategy for this compound is built on this principle.

cluster_0 Purity Validation Workflow cluster_1 Orthogonal Characterization Synthesized_Product Synthesized Product (Crude or Purified) HPLC_Screen Primary Purity Screen: Reversed-Phase HPLC-UV Synthesized_Product->HPLC_Screen Decision Purity > Specification? (e.g., >99.5%) HPLC_Screen->Decision Repurify Action: Repurify Decision->Repurify No NMR_ID Structural Confirmation & Impurity ID (NMR) Decision->NMR_ID Yes GC_MS Residual Solvents (Headspace GC-MS) Decision->GC_MS Elemental Elemental Composition (CHNS & ICP-MS) Decision->Elemental Repurify->Synthesized_Product qNMR Absolute Purity (qNMR) NMR_ID->qNMR

Caption: A logical workflow for the comprehensive purity validation of a synthesized pharmaceutical compound.

Chapter 2: The Workhorse - Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For non-volatile, polar organic molecules like our target compound, RP-HPLC is the gold standard for purity determination due to its high resolution, precision, and versatility.[5][6] The fluoropyrimidine ring provides a strong chromophore, making UV detection highly effective.

Expertise & Causality: Method Design Choices
  • Column Chemistry: A C18 (octadecylsilane) column is the logical starting point. Its nonpolar stationary phase will effectively retain the analyte and separate it from more polar impurities based on hydrophobicity.

  • Mobile Phase: A gradient elution using water and acetonitrile is chosen to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and eluted within a reasonable timeframe.

  • pH Control: The piperidine nitrogen is basic. To ensure a single, sharp chromatographic peak, we must suppress its ionization. Adding an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase protonates the piperidine, preventing peak tailing and improving reproducibility.[7]

  • Detection: Based on the pyrimidine structure, a detection wavelength in the range of 254-270 nm is expected to provide a robust signal for the main component and related impurities.[8][9]

Experimental Protocol: HPLC Purity Determination
  • System: HPLC with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock solution.

Data Presentation: Interpreting the Chromatogram

The primary output is a chromatogram where purity is calculated based on the relative peak area.

Peak No.Retention Time (min)Area (%)IdentificationICH Threshold Met?
14.50.08Unknown ImpurityIdentification
28.20.15Starting Material AIdentification & Qualification
312.5 99.65 This compound -
415.10.12Dimer By-productIdentification & Qualification
Total 100.00

According to ICH Q3A(R2) guidelines, impurities present at a level of ≥0.10% should be reported and identified, and those ≥0.15% may require toxicological qualification.[1][10]

Chapter 3: The Unambiguous Identifier - Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC excels at quantification, NMR spectroscopy provides definitive structural confirmation.[11][12] It is a cornerstone technique for ensuring the synthesized compound is indeed what it is claimed to be and for identifying unknown impurities. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expertise & Causality: The Power of qNMR

Beyond structural elucidation, Quantitative NMR (qNMR) is a powerful primary method for determining absolute purity.[13] Unlike HPLC, which provides relative purity, qNMR quantifies the analyte against a certified, unrelated internal standard. This makes it a truly orthogonal technique for verifying HPLC results.

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Standard Preparation: Accurately weigh ~20 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., 1.0 mL DMSO-d₆).

  • Sample Preparation: Accurately weigh ~25 mg of this compound into a separate vial. Add the exact same volume of the internal standard solution.

  • Acquisition: Acquire a ¹H NMR spectrum ensuring complete relaxation of all signals (long relaxation delay, e.g., D1 = 30s).

  • Processing: Carefully phase and baseline the spectrum. Integrate a well-resolved, unique signal from the analyte and a signal from the internal standard.

  • Calculation: Purity is calculated using the integral values, the number of protons for each signal, the molecular weights, and the initial masses.

cluster_0 qNMR Purity Calculation Logic Analyte Analyte Signal (Known Protons, H_a) Integrals Measure Integrals (Int_a, Int_s) Analyte->Integrals Standard Standard Signal (Known Protons, H_s) Standard->Integrals Purity_Calc Calculate Purity (%) Integrals->Purity_Calc Weights Known Weights (Mass_a, Mass_s, MW_a, MW_s) Weights->Purity_Calc

Caption: Logical inputs for calculating absolute purity via quantitative NMR (qNMR).

Chapter 4: The Complementary Specialists - GC-MS and Elemental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Our target molecule is not sufficiently volatile for direct GC analysis.[5] However, GC-MS is the ideal technique for identifying and quantifying residual solvents from the synthesis and purification process, as mandated by ICH Q3C guidelines.[3] Headspace GC-MS is used, where the sample is heated, and the volatile solvents in the headspace are injected into the GC-MS.

Elemental Analysis for Compositional Integrity
  • CHNS Analysis: This combustion analysis provides the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur. The experimental values must align with the theoretical values calculated from the empirical formula (C₁₀H₁₂FN₃O), providing a fundamental check on purity.[14]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is essential for detecting trace elemental impurities (e.g., palladium, platinum, lead) that may originate from catalysts or manufacturing equipment, as required by ICH Q3D.[3][15]

Chapter 5: Comparative Summary of Purity Validation Techniques

No single technique is sufficient. The table below compares the roles and capabilities of each recommended method, highlighting their orthogonal nature.

TechniquePrimary PurposeType of PurityKey StrengthsLimitations for this Molecule
HPLC-UV Quantitation of organic impuritiesRelativeHigh precision, high throughput, robustCo-elution possible, requires chromophore
NMR Structural confirmation, impurity IDAbsolute (qNMR)Unambiguous structure, universal detectionLower throughput, requires soluble sample
GC-MS Quantitation of volatile impuritiesN/A (for API)Excellent for residual solventsAPI is non-volatile, requires derivatization
Elemental Empirical formula confirmationIndirectFundamental composition checkNon-specific regarding organic impurities
ICP-MS Quantitation of elemental impuritiesN/A (for API)Ultra-trace sensitivity for metalsDoes not detect organic impurities

Conclusion: An Integrated, Defensible Purity Statement

Validating the purity of this compound is a systematic process of building a case with evidence from multiple, independent analytical techniques. The primary purity value may be reported from a validated HPLC method, but its trustworthiness is established by the supporting data from NMR, GC-MS, and elemental analyses. This integrated, orthogonal approach ensures that the purity statement is not just a number, but a scientifically rigorous and defensible assertion of quality, meeting the highest standards of the pharmaceutical industry.

References

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]

  • NMR Spectroscopy In Pharmaceutical Analysis. (n.d.). [Link]

  • Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. (2025). Ijaresm. [Link]

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  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Aijiren. [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025). [Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery. (2021). PMC - PubMed Central. [Link]

  • Advances in Chromatographic Techniques for Drug Purity Determination. (2025). ManTech Publications. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency (EMA). [Link]

  • Elemental Analysis CHNS (O). Auriga Research. [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. [Link]

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Safety Operating Guide

A Procedural Guide for the Safe Disposal of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information with field-proven laboratory practices. The procedures outlined herein are grounded in an understanding of the compound's chemical structure to ensure the protection of laboratory personnel and the environment.

Part 1: Core Directive: Hazard Assessment and Safety Principles

The disposal protocol for any chemical begins with a thorough understanding of its intrinsic hazards. The structure of this compound contains two key moieties that dictate its handling and disposal as hazardous waste: the 5-fluoropyrimidine ring and the piperidine ring.

  • 5-Fluoropyrimidine Moiety : Fluoropyrimidines, such as the well-known chemotherapeutic agent 5-Fluorouracil (5-FU), are potent antimetabolites.[1] They function by inhibiting essential biosynthetic pathways, which gives them cytotoxic (toxic to cells) properties.[1][2] Due to this structural alert, this compound must be presumed to be cytotoxic and handled with the stringent precautions afforded to such materials.[3][4]

  • Piperidine Moiety : The piperidine heterocyclic amine is itself a hazardous substance, classified as corrosive and toxic.[5][6] Derivatives often retain these hazardous properties, contributing to the overall risk profile of the molecule.[7]

Based on available safety data for the compound and its structural analogs, the primary hazards are summarized below.

Hazard ClassificationDescriptionPrimary Mitigation
Skin Irritation (Category 2) Causes skin irritation upon contact.[8]Wear appropriate chemical-resistant gloves and a lab coat. Avoid all skin contact.
Serious Eye Irritation (Category 2A) Causes serious, persistent eye irritation.[8]Use of safety goggles or a full-face shield is mandatory.
Respiratory Irritation (Category 3) May cause respiratory irritation if inhaled as a dust or aerosol.[8]All handling must be performed in a certified chemical fume hood to prevent inhalation.
Potential Cytotoxicity Based on the 5-fluoropyrimidine structure, the compound may be cytotoxic.[1][2]Employ stringent containment and waste segregation protocols typical for cytotoxic drugs.[3][9]

Part 2: Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is the first line of defense against exposure. The following PPE is mandatory when handling this compound in any form, including during disposal procedures.[10][11]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemically resistant nitrile gloves.Provides robust protection against skin contact and prevents contamination. Change gloves immediately if contaminated.[9]
Eye/Face Protection ANSI Z87.1-compliant safety goggles or a full-face shield.Protects against splashes, dust, and aerosols, preventing serious eye irritation.[8][11]
Body Protection A disposable, low-permeability gown with long sleeves and tight-fitting cuffs.[10]Prevents contamination of personal clothing and skin. Must be disposed of as hazardous waste after use.
Respiratory Protection All handling should be within a chemical fume hood. If there's a risk of aerosol generation outside a hood (e.g., during a large spill), an N95 respirator or higher should be used.[4][9]Minimizes the risk of inhaling the compound, which may cause respiratory irritation.[8]

Part 3: Step-by-Step Waste Segregation and Disposal Protocol

All materials contaminated with this compound must be treated as hazardous waste.[8] Proper segregation at the point of generation is critical to ensure safe handling and compliant disposal.[12]

Experimental Protocol: Waste Collection and Packaging
  • Prepare a Designated Hazardous Waste Container :

    • Select a wide-mouth, rigid, leak-proof container made of a compatible material (e.g., high-density polyethylene, HDPE).

    • The container must have a secure, screw-on cap to prevent leaks and spills.[13]

    • Affix a "Hazardous Waste" label. Clearly write the full chemical name: "this compound" and any associated solvents. Do not use abbreviations.[14]

  • Segregate Waste Streams : Do not mix incompatible waste types.

    • Solid Waste :

      • Place any residual powder, contaminated weighing papers, and grossly contaminated absorbent materials directly into the designated solid hazardous waste container.[12]

      • This stream includes contaminated gels or other solid matrices.

    • Liquid Waste :

      • Collect all solutions containing the compound in a separate, dedicated liquid hazardous waste container.

      • The container must be clearly labeled with the chemical name and all solvent components with their approximate percentages.

      • CRITICAL : The first rinse of any "empty" container (beaker, flask) must be collected as hazardous waste.[14] Subsequent rinses may be permissible for drain disposal depending on institutional EHS policy, which you must consult.

    • Contaminated Sharps :

      • Dispose of any contaminated needles, razor blades, or glass pipette tips in a designated, puncture-resistant sharps container labeled for cytotoxic/chemical waste.[13]

    • Contaminated PPE and Labware :

      • Collect all used gloves, disposable gowns, bench paper, and other lightly contaminated disposable labware (e.g., pipette tips, plastic vials) in a dedicated waste bag within the fume hood.

      • When full, securely seal the bag and place it in the designated solid hazardous waste container.[4]

  • Manage the Waste Container :

    • Keep the hazardous waste container securely sealed at all times, except when adding waste.[15]

    • Store the container in a designated and clearly marked satellite accumulation area within the laboratory, away from incompatible materials.[13] The storage area should have secondary containment.

Part 4: Decontamination and Spill Management

Accidents require immediate and correct action to prevent exposure and environmental contamination.

  • Spill Cleanup :

    • Alert personnel in the immediate area and restrict access.

    • Wearing the full PPE described in Part 2, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).[8][12]

    • Carefully collect the absorbed material using non-sparking tools and place it into the designated solid hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

    • Collect all cleaning materials (wipes, absorbents) as hazardous waste.[12]

    • Report the spill to your institution's Environmental Health and Safety (EHS) department.

  • Surface Decontamination : After completing any work, wipe down the interior surfaces of the chemical fume hood and any contaminated equipment with a suitable solvent to remove residual contamination. Dispose of the cleaning wipes as solid hazardous waste.

Part 5: Final Disposal Pathway

Under no circumstances should this compound or its contaminated materials be disposed of in the general trash or down the drain.[8][12]

  • Institutional Collection : Once the hazardous waste container is full, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[12]

  • Ultimate Disposal Method : Due to its halogenated and potentially cytotoxic nature, the required method of disposal is high-temperature incineration at a licensed hazardous waste facility.[13][16] This process ensures the complete destruction of the organic molecule, preventing its release into the environment.

Part 6: Disposal Workflow Diagram

The following diagram illustrates the logical workflow for segregating waste generated from procedures involving this compound.

G cluster_source Point of Generation (in Fume Hood) cluster_containers Designated Waste Containers cluster_final Final Disposal Pathway Start Waste Generated (Contaminated with Compound) Solid Grossly Contaminated Solids (e.g., excess powder, weigh paper) Start->Solid Liquid Liquid Solutions & First Rinse Start->Liquid Sharps Contaminated Sharps (needles, glass pipettes) Start->Sharps PPE Contaminated PPE & Labware (gloves, tips, gowns) Start->PPE SolidContainer Solid Hazardous Waste (Labeled, Sealed) Solid->SolidContainer LiquidContainer Liquid Hazardous Waste (Labeled, Sealed) Liquid->LiquidContainer SharpsContainer Sharps Waste (Puncture-Proof) Sharps->SharpsContainer PPE->SolidContainer EHS Collection by EHS / Licensed Contractor SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS

Caption: Logical workflow for the safe segregation and disposal of waste contaminated with this compound.

References

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Navigating the Handling of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

Researchers engaged in the synthesis and application of novel chemical entities, such as (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol, are at the forefront of drug discovery. The structural motifs of this compound—a fluorinated pyrimidine and a piperidine methanol core—are prevalent in many biologically active molecules.[1][2] However, these same features necessitate a robust understanding and implementation of safety protocols to mitigate potential health risks. This guide provides a detailed operational plan for the safe handling of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Hazard Assessment: Understanding the Risks

This compound is classified with the following hazards according to the Globally Harmonized System (GHS):

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

The fluorinated pyrimidine moiety is a potential source of toxicity. Fluorinated pyrimidines can interfere with biological processes, and some are used as anticancer agents due to their cytotoxic effects.[3][4][5] While the specific toxicity of this compound is not fully characterized, it is prudent to handle it with the assumption that it may possess biological activity. The piperidine group, while a common scaffold in pharmaceuticals, can also be associated with skin and respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Protective Clothing
Weighing and preparing solutions Chemical fume hoodDouble-gloving with nitrile glovesSafety glasses with side shields or chemical splash gogglesNot generally required if handled in a fume hoodLaboratory coat
Running reactions and work-up Chemical fume hoodDouble-gloving with nitrile glovesChemical splash goggles and face shieldNot generally required if handled in a fume hoodLaboratory coat
Purification (e.g., chromatography) Chemical fume hoodDouble-gloving with nitrile glovesChemical splash goggles and face shieldNot generally required if handled in a fume hoodLaboratory coat
Handling of dry powder outside of a fume hood Not recommendedDouble-gloving with nitrile glovesChemical splash goggles and face shieldNIOSH-approved respirator with a particulate filter (e.g., N95)Laboratory coat
Cleaning up spills N/AHeavy-duty nitrile or butyl rubber glovesChemical splash goggles and face shieldNIOSH-approved respirator with organic vapor and particulate cartridgesChemical-resistant apron over a laboratory coat
Rationale for PPE Selection
  • Engineering Controls: A certified chemical fume hood is the primary engineering control to minimize inhalation exposure.[6][7][8][9] All operations involving the handling of this compound should be performed within a fume hood with the sash at the lowest practical height.

  • Hand Protection: Double-gloving with nitrile gloves provides a robust barrier against skin contact.[10][11] Nitrile is recommended for its resistance to a broad range of chemicals. Should the outer glove become contaminated, it can be removed without compromising the inner glove, thus preventing skin exposure.

  • Eye and Face Protection: Given the risk of serious eye irritation, chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles during procedures with a higher risk of splashing.

  • Respiratory Protection: While a fume hood should be the primary means of controlling inhalation hazards, a NIOSH-approved respirator with the appropriate cartridges is necessary if there is a potential for aerosol generation outside of a containment device.[12][13][14][15][16]

  • Protective Clothing: A standard laboratory coat is sufficient for most operations. For larger scale work or when cleaning spills, a chemical-resistant apron provides an additional layer of protection.

Procedural Guidance: Step-by-Step Safety

Donning and Doffing of PPE

Proper donning and doffing procedures are critical to prevent cross-contamination.[17][18][19][20][21]

Donning Sequence:

  • Lab Coat: Put on a clean, fully-buttoned lab coat.

  • Eye and Face Protection: Don safety goggles and a face shield, if required.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second pair of gloves over the first.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.

  • Lab Coat: Unbutton the lab coat and remove it by folding it in on itself, avoiding contact with the outer contaminated surface. Place it in a designated receptacle for laboratory laundry or disposal.

  • Eye and Face Protection: Remove the face shield and goggles from the back of the head to avoid touching the front surfaces.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Eye/Face Protection don1->don2 don3 3. Gloves (Double) don2->don3 doff1 1. Outer Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Eye/Face Protection doff2->doff3 doff4 4. Inner Gloves doff3->doff4 doff5 5. Hand Washing doff4->doff5

Caption: Workflow for donning and doffing Personal Protective Equipment.

Emergency Procedures: Responding to Accidental Exposure

In the event of an accidental exposure, immediate and appropriate action is crucial.[22][23][24][25]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Managing Contaminated Waste

All waste contaminated with this compound must be treated as hazardous chemical waste.[26][27][28][29][30][31][32][33]

Waste Segregation and Collection:

  • Solid Waste: All contaminated solid materials, including gloves, weighing paper, and pipette tips, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

Waste_Disposal cluster_generation Waste Generation cluster_collection Waste Collection solid Contaminated Solids (Gloves, Paper, etc.) solid_container Labeled Solid Hazardous Waste Bin solid->solid_container liquid Contaminated Liquids (Solutions, Solvents) liquid_container Labeled Liquid Hazardous Waste Bottle liquid->liquid_container sharps Contaminated Sharps (Needles, etc.) sharps_container Labeled Sharps Container sharps->sharps_container disposal Licensed Hazardous Waste Disposal solid_container->disposal liquid_container->disposal sharps_container->disposal

Caption: Workflow for the disposal of contaminated waste.

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and environmental impact, thereby fostering a culture of safety in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.